atriopeptin analog I
Description
Properties
CAS No. |
117038-68-3 |
|---|---|
Molecular Formula |
C10H13NOS |
Synonyms |
atriopeptin analog I |
Origin of Product |
United States |
Foundational & Exploratory
Atriopeptin Analog I: A Technical Guide to its Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin Analog I, also known as Atriopeptin I, is a biologically active peptide derived from the N-terminus of the prohormone, atrial natriuretic peptide (ANP). It belongs to the family of natriuretic peptides that play a crucial role in regulating cardiovascular and renal homeostasis. This technical guide provides a comprehensive overview of the structure, synthesis, and signaling pathways of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Structure of this compound
This compound is a 21-amino acid peptide with a characteristic 17-amino acid ring formed by a disulfide bond between two cysteine residues.
Amino Acid Sequence: The primary structure of rat this compound is:
H-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-OH
Disulfide Bridge: A single disulfide bond is formed between the cysteine residues at position 3 and position 19. This cyclic structure is essential for its biological activity.
Structural and Physicochemical Properties
| Property | Value |
| Amino Acid Sequence | SSCFGGRIDRIGAQSGLGCNS |
| Molecular Formula | C83H135N29O30S2 |
| Molecular Weight | 2083.3 g/mol |
| CAS Number | 89139-53-7 |
| Structure | Cyclic peptide with one disulfide bond (Cys3-Cys19) |
Synthesis of this compound
The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), followed by cyclization to form the disulfide bond. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for SPPS.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of this compound on a rink amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys and Asn, Pbf for Arg, tBu for Ser, Asp, Gln)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the coupling mixture to the resin and allow it to react for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold ether.
-
Centrifuge and wash the peptide with ether to obtain the crude linear peptide.
-
Disulfide Bond Formation (Cyclization)
The formation of the disulfide bridge can be achieved either on-resin or in solution.
Solution-Phase Cyclization Protocol:
-
Dissolution: Dissolve the crude linear peptide in a dilute aqueous solution (e.g., 0.1 M ammonium bicarbonate buffer, pH 8.0-8.5). The concentration should be low (typically <1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization.
-
Oxidation: Stir the solution in an open beaker, allowing for air oxidation to form the disulfide bond. This process can take several hours to days and should be monitored by HPLC. Alternatively, oxidizing agents like hydrogen peroxide, iodine, or potassium ferricyanide can be used to accelerate the reaction.
-
Purification: Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Signaling Pathway of this compound
This compound exerts its biological effects by activating specific receptors on the cell surface, primarily the Natriuretic Peptide Receptor-A (NPR-A).[1][2] This receptor possesses intrinsic guanylate cyclase activity.
Signaling Cascade:
-
Receptor Binding: this compound binds to the extracellular domain of NPR-A.
-
Guanylate Cyclase Activation: This binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.
-
cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: The increased intracellular concentration of cGMP acts as a second messenger, activating cGMP-dependent protein kinases (PKG).[1] PKG, in turn, phosphorylates various downstream targets, leading to the physiological effects of atriopeptin, such as vasodilation, natriuresis, and diuresis.[1]
Atriopeptin I Signaling Pathway
Experimental Workflows
Experimental Workflow for Synthesis and Purification
The synthesis and purification of this compound follow a structured workflow to ensure the final product's purity and integrity.
Synthesis and Purification Workflow
Experimental Protocols for Biological Activity
This protocol is designed to determine the binding affinity of this compound to its receptor, NPR-A.
Materials:
-
Cell line expressing NPR-A (e.g., human cortical collecting duct cell line, HCD)[3]
-
Radiolabeled this compound (e.g., ¹²⁵I-Atriopeptin I)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Cell Preparation: Culture and harvest cells expressing NPR-A. Prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation.
-
Competition Binding:
-
To determine total binding, add a fixed concentration of radiolabeled Atriopeptin I.
-
To determine non-specific binding, add the radiolabeled ligand along with a high concentration of unlabeled Atriopeptin I.
-
For the competition curve, add the radiolabeled ligand and varying concentrations of unlabeled Atriopeptin I.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free ligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) from the competition curve.
This protocol measures the intracellular accumulation of cGMP in response to this compound stimulation.
Materials:
-
NPR-A expressing cell line
-
This compound
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed the NPR-A expressing cells in a multi-well plate and grow to confluence.
-
Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Stimulate the cells with varying concentrations of this compound for a specific time (e.g., 10-30 minutes).
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
cGMP Measurement: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the concentration of cGMP in each sample based on a standard curve.
Conclusion
This technical guide provides a detailed overview of the structure, synthesis, and biological evaluation of this compound. The provided protocols and diagrams are intended to equip researchers with the necessary information to work with this important natriuretic peptide. Further optimization of the described experimental procedures may be required depending on the specific research context and available resources.
References
Atriopeptin Analog I: A Technical Guide to its Discovery, History, and Core Scientific Data
Introduction
Atriopeptin Analog I, a member of the atrial natriuretic peptide (ANP) family, represents a significant milestone in our understanding of cardiovascular homeostasis. Its discovery overturned the long-held belief that the heart was solely a mechanical pump, revealing its crucial role as an endocrine organ. This technical guide provides an in-depth exploration of the discovery, history, and key scientific data related to this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Historical Context
The journey to the discovery of atriopeptin began with the observation of granules within atrial myocytes, which were noted to change in response to alterations in water and electrolyte balance.[1] This culminated in a landmark study in 1981 by Adolfo J. de Bold and his team, who demonstrated that injecting extracts of rat atrial tissue into rats induced a rapid and potent diuretic and natriuretic response.[1][2] This seminal finding provided the first concrete evidence of a humoral factor originating from the heart that could regulate renal function and blood pressure.[1][2]
Following this discovery, several research groups worked to isolate and characterize the active components from atrial extracts.[3] In 1984, a family of structurally related peptides, termed atriopeptins, was purified and sequenced.[3] These peptides were found to share a common 17-membered ring formed by a disulfide bond but differed in their amino and carboxy termini.[3]
Among these, Atriopeptin I was identified as a 21-amino acid peptide.[3] Further research led to the identification of Atriopeptin II, a 23-amino acid peptide, and Atriopeptin III, a 24-amino acid peptide, both of which are C-terminal extensions of Atriopeptin I.[3] These discoveries laid the foundation for a new field of research into the physiological and pathophysiological roles of atrial natriuretic peptides and their potential as therapeutic agents.
Structure and Analogs
Atriopeptin I is a 21-amino acid peptide.[3] The atriopeptin family, including atriopeptin I, II, and III, all originate from a common precursor protein.[3] The variation in their C-terminal ends is a result of differential enzymatic cleavage of this precursor.[3]
Biological Activity and Quantitative Data
Atriopeptin I exhibits significant natriuretic and diuretic properties.[3] However, its vasorelaxant activity is notably less potent compared to its longer analogs, Atriopeptin II and III.[3] This difference in activity is attributed to the absence of the C-terminal phenylalanine-arginine residues in Atriopeptin I.[3]
Table 1: Comparative Biological Activity of Atriopeptin Analogs
| Peptide | Amino Acid Residues | Natriuretic/Diuretic Activity | Vascular Smooth Muscle Relaxation |
| Atriopeptin I | 21 | Present | Weak |
| Atriopeptin II | 23 | Potent | Potent |
| Atriopeptin III | 24 | Potent | Potent |
Table 2: Receptor Binding Affinity of Atrial Natriuretic Peptides
| Ligand | Receptor | Dissociation Constant (Kd) | Cell/Tissue Type |
| 125I-ANP | NPR-A | 20-80 pM | Guinea pig brain |
| 125I-human ANP | High-affinity site | 0.3 nM | Cultured vascular aortic smooth muscle cells (WKY rats) |
| 125I-human ANP | Low-affinity site | 15 nM | Cultured vascular aortic smooth muscle cells (WKY rats) |
Note: Specific Kd values for Atriopeptin I are not consistently reported in the literature; the data presented is for the broader class of atrial natriuretic peptides, which would include Atriopeptin I.
Experimental Protocols
Isolation of Atriopeptin I from Rat Atria
This protocol is a generalized procedure based on early methods for the purification of atriopeptins.
Materials:
-
Freshly dissected rat atria
-
Boiling 1 M acetic acid
-
Homogenizer
-
Centrifuge (10,000 x g, 4°C)
-
Gel filtration chromatography column (e.g., Sephadex G-75)
-
Ion-exchange chromatography column
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Excise atria from rats and immediately place them in boiling 1 M acetic acid to inactivate endogenous proteases.
-
Homogenize the tissue thoroughly.
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.
-
Collect the supernatant and lyophilize.
-
Reconstitute the lyophilized powder in an appropriate buffer and apply it to a gel filtration column to separate proteins based on size.
-
Collect fractions and assay for natriuretic and diuretic activity.
-
Pool the active low molecular weight fractions and apply them to an ion-exchange chromatography column for further separation based on charge.
-
Elute the bound peptides using a salt gradient.
-
Subject the active fractions from ion-exchange chromatography to RP-HPLC for final purification.
-
Monitor the elution profile at 214 nm and collect the peaks corresponding to Atriopeptin I.
-
Confirm the purity and identity of the isolated peptide through amino acid analysis and sequencing.
Radioimmunoassay (RIA) for Atriopeptin I
This protocol provides a general framework for performing a competitive radioimmunoassay to quantify Atriopeptin I in biological samples.
Materials:
-
Anti-Atriopeptin I antibody (primary antibody)
-
125I-labeled Atriopeptin I (tracer)
-
Atriopeptin I standard solutions of known concentrations
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate buffer with bovine serum albumin)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
-
Centrifuge
Procedure:
-
Sample Preparation: Collect plasma samples in tubes containing EDTA and aprotinin to prevent peptide degradation. Centrifuge to separate plasma and store at -80°C. Perform solid-phase extraction (e.g., using C18 cartridges) to concentrate and purify the peptide from the plasma.
-
Assay Setup:
-
Pipette a known volume of standard solutions or extracted samples into assay tubes.
-
Add a specific volume of the primary anti-Atriopeptin I antibody to all tubes (except for the non-specific binding tubes).
-
Vortex and incubate for 24 hours at 4°C.
-
-
Competitive Binding:
-
Add a known amount of 125I-labeled Atriopeptin I to all tubes.
-
Vortex and incubate for another 24 hours at 4°C.
-
-
Separation of Bound and Free Tracer:
-
Add the secondary antibody and PEG solution to precipitate the primary antibody-antigen complexes.
-
Incubate for 1-2 hours at 4°C.
-
Centrifuge at 3000 x g for 30 minutes at 4°C to pellet the bound fraction.
-
-
Quantification:
-
Carefully decant the supernatant containing the free tracer.
-
Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the Atriopeptin I standards.
-
Determine the concentration of Atriopeptin I in the unknown samples by interpolating their bound radioactivity values on the standard curve.
-
Signaling Pathway
Atriopeptin I exerts its physiological effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[4] This binding event initiates a signaling cascade that is central to its biological functions.
Upon binding of Atriopeptin I to NPR-A, the intracellular guanylyl cyclase domain is activated, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] cGMP acts as a second messenger and activates Protein Kinase G (PKG).[5]
Activated PKG phosphorylates various downstream target proteins, leading to the observed physiological effects. These targets include:
-
Ion Channels: PKG can directly or indirectly regulate the activity of ion channels. For instance, it is involved in the inhibition of the epithelial sodium channel (ENaC) in the renal collecting duct, which contributes to increased sodium excretion.[6] It can also modulate calcium channels in vascular smooth muscle, contributing to vasodilation.[7]
-
Phosphodiesterases (PDEs): PKG can modulate the activity of PDEs, enzymes that degrade cyclic nucleotides. This creates a complex feedback loop that can fine-tune the cGMP signal.[8]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of Atriopeptin I.
Conclusion
The discovery of this compound and the broader family of atrial natriuretic peptides fundamentally changed our understanding of cardiovascular physiology. This technical guide has provided a comprehensive overview of the historical context, key scientific data, experimental methodologies, and signaling pathways associated with this important cardiac hormone. The continued study of atriopeptins and their analogs holds promise for the development of novel therapeutic strategies for cardiovascular and renal diseases.
References
- 1. Actions of atrial natriuretic peptide (ANP) on cyclic nucleotide concentrations and phosphatidylinositol turnover in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptin II-induced relaxation of rabbit aorta is potentiated by M&B 22,948 but not blocked by haemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide and the Epithelial Sodium Channel Contribute to Spinal Cord Injury-Induced Polyuria in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of atriopeptin II on calcium fluxes in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to the Biological Functions of Atriopeptin Analog I
Introduction
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a polypeptide hormone primarily synthesized and secreted by cardiac myocytes in the atria of the heart.[1] It plays a crucial role in the homeostatic regulation of fluid, electrolytes, and blood pressure.[2] Atriopeptin I is a 21-amino acid member of a family of six bioactive peptides isolated from rat atria, all derived from a common high-molecular-weight precursor.[3] This technical guide provides a comprehensive overview of the core biological functions of atriopeptin, its signaling pathways, and the experimental methodologies used to elucidate its effects, tailored for researchers, scientists, and professionals in drug development.
Molecular Profile and Primary Signaling Pathway
Atriopeptin I is a potent vasodilator and natriuretic agent.[3][4] Its biological actions are initiated by binding to specific cell surface receptors, primarily the Natriuretic Peptide Receptor-A (NPR-A). This receptor is a transmembrane guanylyl cyclase. The binding of atriopeptin to NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][6] The subsequent rise in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets to elicit the final physiological responses.[6][7][8]
Figure 1: Core signaling pathway of Atriopeptin I.
Cardiovascular Functions
Atriopeptin exerts profound effects on the cardiovascular system, primarily aimed at reducing blood pressure and cardiac workload.
-
Vasodilation and Blood Pressure Regulation: Atriopeptin is a potent vasodilator, relaxing smooth muscle in blood vessels.[3][9] This action decreases total peripheral resistance, leading to a reduction in arterial blood pressure.[10] Intravenous administration in conscious spontaneously hypertensive rats (SHRs) results in a dose-related fall in blood pressure.[11] In humans, it also reduces cardiac preload and afterload, evidenced by significant decreases in pulmonary capillary wedge pressure and systemic vascular resistance.[12][13]
-
Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptin acts as a natural antagonist to the RAAS. It inhibits the secretion of renin from the juxtaglomerular cells and also blocks the synthesis and release of aldosterone from the adrenal cortex.[14] This dual inhibition prevents the vasoconstrictive and sodium-retaining effects of angiotensin II and aldosterone, further contributing to lower blood pressure.[6]
-
Direct Cardiac Effects: Beyond its hemodynamic effects, atriopeptin has protective functions within the heart. It inhibits cardiac hypertrophy and fibrosis, key components of pathological cardiac remodeling.[1] Studies also indicate that atriopeptin can promote cardiomyocyte survival through a cGMP-dependent anti-apoptotic signaling cascade.[7]
Figure 2: Atriopeptin's antagonism of the RAAS.
Table 1: Quantitative Cardiovascular and Hemodynamic Effects
| Parameter | Species/Model | Dose/Concentration | Observed Effect | Citation |
| Mean Arterial Pressure | Human | 84 µ g/min (intracoronary) | ▼ 8% | [12] |
| Pulmonary Capillary Wedge Pressure | Human | 84 µ g/min (intracoronary) | ▼ 80% | [12] |
| Left Ventricular End-Diastolic Pressure | Human | 84 µ g/min (intracoronary) | ▼ 58% | [12] |
| Systemic Vascular Resistance | Human (Heart Failure) | 0.3 µg/kg/min | ▼ from 1,424 to 1,033 dynes·s·cm⁻⁵ | [13] |
| Cardiac Output | Human (Healthy) | Infusion to ~300 pg/ml | ▲ 15% | [10] |
| Coronary Sinus Blood Flow | Human | 100 µg (intracoronary) | ▲ from 127 to 149 ml/min | [15] |
| Coronary Vascular Resistance | Human | 100 µg (intracoronary) | ▼ 18% | [15] |
Renal Functions
Atriopeptin is a powerful regulator of kidney function, promoting the excretion of sodium and water to reduce extracellular fluid volume.
-
Natriuresis and Diuresis: The hallmark renal effect of atriopeptin is a potent stimulation of sodium (natriuresis) and water (diuresis) excretion.[3] In healthy humans, a 30-minute infusion can increase natriuresis by 148% and diuresis by 174%.[10]
-
Glomerular Filtration Rate (GFR): Atriopeptin increases the GFR.[16] This is achieved by causing vasodilation of the afferent arteriole while simultaneously causing vasoconstriction of the efferent arteriole, which increases the hydrostatic pressure within the glomerular capillaries.[14] A 1 µg intravenous dose in rats was shown to increase GFR by 42% within 90 seconds.[17]
-
Tubular Sodium Reabsorption: Atriopeptin directly inhibits sodium reabsorption in the collecting duct by acting on cGMP-sensitive cation channels.[5] This action prevents sodium from being returned to the circulation, thereby promoting its excretion.
Table 2: Quantitative Renal Effects
| Parameter | Species/Model | Dose/Concentration | Observed Effect | Citation |
| Glomerular Filtration Rate (GFR) | Rat | 1 µg (IV) | ▲ 42% | [17] |
| GFR | Human (Chronic Renal Failure) | 24 ng/min/kg | ▲ 70.7% | [18] |
| Renal Blood Flow (RBF) | Rat | 1 µg (IV) | ▲ 12% | [17] |
| Fractional Excretion of Sodium | Human (Heart Failure) | 0.1 µg/kg/min | ▲ 133% | [13] |
| Urinary Flow | Human (Heart Failure) | 0.1 µg/kg/min | ▲ 128% | [13] |
| Single-Nephron GFR | Dog (in vitro) | 5 x 10⁻⁷ M | ▲ from 78 to 108 nl/min | [19] |
| Filtration Fraction | Dog (in vitro) | 5 x 10⁻⁷ M | ▲ from 0.16 to 0.25 | [19] |
Other Biological Functions
In addition to its primary cardio-renal roles, atriopeptin influences other physiological systems.
-
Cellular Ion Transport: Atriopeptin I has been shown to inhibit Ca²⁺-ATPase activity in human red blood cell membranes in a calmodulin-independent manner.[20] This suggests a role in modulating intracellular calcium levels, which could influence various cellular processes.
-
Gastrointestinal System: Early studies identified that extracts containing atriopeptin I cause relaxation of intestinal smooth muscle strips.[3]
-
Metabolic and Adipose Tissue Effects: Atriopeptin stimulates the release of free fatty acids from adipose tissue by increasing intracellular cGMP, which leads to the phosphorylation of hormone-sensitive lipase.[1]
-
Immunomodulation: Atriopeptin can modulate the immune system by inhibiting the release of pro-inflammatory markers and the expression of adhesion molecules.[1]
Table 3: Quantitative Data on Other Functions
| Parameter | System/Model | Dose/Concentration | Observed Effect | Citation |
| Ca²⁺-ATPase Activity | Human Red Blood Cell Membrane | 10⁻⁸ to 10⁻⁶ M | ▼ up to 20% | [20][21] |
| Receptor Binding Affinity (Kd) | Vascular Smooth Muscle (WKY Rat) | N/A | High affinity: ~0.3 nmol | [22] |
Experimental Protocols
The biological functions of atriopeptin have been characterized through a variety of in vivo and in vitro experimental models.
Methodology 1: In Vivo Hemodynamic Assessment in Hypertensive Rats
This protocol is designed to measure the direct effects of atriopeptin on blood pressure, heart rate, and cardiac output in a conscious animal model of hypertension.
-
Animal Preparation: Spontaneously hypertensive rats (SHRs) are anesthetized to allow for the sterile implantation of catheters into the femoral artery (for blood pressure monitoring and blood sampling) and the femoral vein (for drug infusion).[23] For cardiac output measurement, an electromagnetic flow probe can be placed around the ascending aorta.[23] Animals are allowed to recover for several days.
-
Experimental Setup: On the day of the experiment, the conscious, unrestrained rat is placed in a cage. The arterial and venous catheters are connected to a pressure transducer and an infusion pump, respectively.
-
Data Acquisition: Baseline measurements of mean arterial pressure (MAP), heart rate (HR), and cardiac output (CO) are recorded continuously.
-
Drug Administration: Atriopeptin is administered intravenously via a continuous infusion at escalating doses (e.g., 1-100 µg/kg).[11] Each dose is maintained for a set period (e.g., 15 minutes) to achieve a steady state.[23]
-
Data Analysis: Hemodynamic parameters recorded during the steady state of each infusion level are compared to the pre-infusion control values to determine the dose-response relationship.
Figure 3: Workflow for in vivo hemodynamic assessment.
Methodology 2: In Vitro Measurement of Ca²⁺-ATPase Inhibition
This protocol details the method for assessing the direct inhibitory effect of atriopeptin on a specific membrane enzyme.
-
Membrane Preparation: Human red blood cell membranes (ghosts) are prepared through hypotonic lysis and subsequent washing to remove hemoglobin and cytosolic components.
-
Assay Conditions: The membranes are incubated in a buffered solution at a controlled temperature (e.g., 25°C) containing ATP, Ca²⁺, and Mg²⁺.[24]
-
Inhibitor Application: Atriopeptin I is added to the incubation mixture at various concentrations (e.g., 10⁻⁸ to 10⁻⁶ M).[20][21]
-
Enzyme Activity Measurement: The Ca²⁺-ATPase activity is determined by measuring the rate of ATP hydrolysis, typically by quantifying the amount of inorganic phosphate (Pi) released over time using a colorimetric assay.
-
Data Analysis: The enzyme activity in the presence of atriopeptin is compared to the activity in control samples (without the peptide) to calculate the percentage of inhibition.
Methodology 3: Measurement of Glomerular Filtration Rate (GFR)
This protocol describes a method to accurately measure changes in GFR induced by atriopeptin in anesthetized rats, avoiding errors associated with urine collection during rapid diuresis.[17]
-
Animal Preparation: Rats are anesthetized, and catheters are placed in the carotid artery (for blood sampling), jugular vein (for inulin and drug infusion), and the left suprarenal vein (for renal venous blood sampling). An electromagnetic flow probe is placed around the left renal artery to continuously measure renal blood flow (RBF).[17]
-
GFR Marker: A continuous infusion of inulin is started to achieve a stable plasma concentration.
-
Baseline Measurement: After a stabilization period, baseline arterial and renal venous blood samples are collected simultaneously to determine the renal extraction coefficient of inulin (CEIN). GFR is calculated as the product of renal plasma flow (RPF, derived from RBF and hematocrit) and CEIN.
-
Drug Administration: A bolus of atriopeptin (e.g., 1 µg) is injected intravenously.[17]
-
Post-Infusion Measurement: RBF is monitored continuously, and arterial/renal venous blood samples are collected at short intervals (e.g., 90 and 180 seconds) post-injection to calculate the rapid changes in GFR.[17]
Conclusion
Atriopeptin I is a multifaceted cardiac hormone with potent and physiologically significant effects on the cardiovascular and renal systems. Its primary actions—vasodilation, natriuresis, and antagonism of the renin-angiotensin-aldosterone system—are all mediated through the NPR-A/cGMP signaling pathway and converge to lower blood pressure and reduce extracellular fluid volume. The quantitative data and experimental frameworks presented in this guide underscore its importance as a key regulator of homeostasis. For drug development professionals, the atriopeptin pathway remains a compelling target for novel therapeutic strategies aimed at treating hypertension and heart failure.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biology.sdsu.edu [biology.sdsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Comparative vascular pharmacology of the atriopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hemodynamic effects of alpha-human atrial natriuretic peptide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hemodynamic actions of a synthetic atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of intracoronary atrial natriuretic peptide administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hemodynamic, renal and endocrine effects of atrial natriuretic peptide infusion in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 15. Coronary hemodynamic effects of atrial natriuretic peptide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Measurement of changes in glomerular filtration rate induced by atrial natriuretic peptide in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of atrial natriuretic peptide on systemic and renal hemodynamics and renal excretory function in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of atriopeptin II on determinants of glomerular filtration rate in the in vitro perfused dog glomerulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analogue-specific action in vitro of atrial natriuretic factor on human red blood cell Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.northwestern.edu [scholars.northwestern.edu]
- 22. Atrial natriuretic peptide: binding and cyclic GMP response in cultured vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. researchgate.net [researchgate.net]
Atriopeptin Analog I: A Technical Guide to Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity of Atriopeptin Analog I, also known as Atriopeptin I or Atrial Natriuretic Factor (ANF) fragment 103-123. Atriopeptin I is a synthetic analog of the endogenous atrial natriuretic peptide (ANP) and serves as a critical tool in cardiovascular research. This document details its interaction with natriuretic peptide receptors, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.
Introduction to Atriopeptin and its Receptors
Atriopeptin and its analogs are key regulators of blood pressure, blood volume, and cardiovascular homeostasis. These peptides exert their effects by binding to specific cell surface receptors, primarily the natriuretic peptide receptors NPR-A and NPR-B, which possess intrinsic guanylyl cyclase activity, and the natriuretic peptide clearance receptor, NPR-C, which is involved in ligand internalization and degradation. The binding of atriopeptin analogs to these receptors initiates a cascade of intracellular events, with the generation of cyclic guanosine monophosphate (cGMP) by NPR-A and NPR-B being a hallmark of this signaling pathway.
This compound is a truncated form of ANP that has been instrumental in structure-activity relationship studies to understand the minimal structural requirements for receptor binding and activation. A key characteristic of this compound is its ability to bind to a subset of natriuretic peptide receptors, particularly NPR-A, but with a noted inability to efficiently activate guanylate cyclase, making it a valuable tool for dissecting binding from functional activation.
Quantitative Receptor Binding Affinity of this compound
The binding affinity of this compound has been characterized primarily for the NPR-A receptor. Data for NPR-B and NPR-C are less prevalent in publicly available literature, reflecting a research focus on the primary signaling receptor for ANP and its analogs.
| Analog | Receptor | Cell Line | Radioligand | Parameter | Value (nM) | Reference |
| Rat Atriopeptin I (ANF 103-123) | Human NPR-A | COS-7 | [¹²⁵I] |
Atriopeptin Analog I: A Technical Guide to its Role in Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atriopeptin Analog I, also known as atriopeptin I (AP-I), is a 21-amino acid synthetic peptide that mimics the biological activity of the endogenous cardiac hormone, atrial natriuretic peptide (ANP). As a member of the atriopeptin family, it plays a role in the intricate regulation of cardiovascular homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, its physiological effects on the cardiovascular system, and detailed experimental protocols for its study. A key focus is the presentation of quantitative data to facilitate comparative analysis and a clear visualization of its signaling pathways. While possessing natriuretic and diuretic properties, this compound is notably a weak vasodilator compared to its longer C-terminal extended analogs, atriopeptin II and III, a distinction critical for understanding its specific physiological profile.
Introduction
The discovery of atrial natriuretic peptide (ANP) established the heart as an endocrine organ capable of regulating blood pressure, fluid, and electrolyte balance.[1] Atriopeptins are a family of peptides derived from the same precursor as ANP and share its core functions. This compound is a specific 21-amino acid peptide that has been instrumental in elucidating the structure-activity relationships within this family of hormones.[2] Its primary actions include promoting the excretion of sodium (natriuresis) and water (diuresis) by the kidneys.[2] However, a defining characteristic of this compound is its limited ability to relax vascular smooth muscle, which distinguishes it from other more potent vasodilatory atriopeptins.[2] This guide will delve into the specific cardiovascular effects of this compound, its signaling mechanisms, and provide the necessary technical details for its investigation in a research and drug development context.
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylyl cyclase activity.[3][4] However, its interaction with this receptor and subsequent signaling cascade is significantly weaker compared to other atriopeptins like ANP and atriopeptin II/III.[3]
Receptor Binding
This compound binds to natriuretic peptide receptors, but with a lower affinity for the biologically active, guanylate cyclase-coupled NPR-A compared to other analogs.[3] It has been shown to have a higher relative affinity for the natriuretic peptide clearance receptor (NPR-C), which is primarily involved in the removal of natriuretic peptides from circulation and does not possess guanylate cyclase activity.[5][6]
cGMP Signaling Pathway
The canonical signaling pathway for natriuretic peptides involves the activation of particulate guanylate cyclase upon binding to NPR-A, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets to elicit physiological responses such as vasodilation and natriuresis.[3]
This compound is a weak activator of this pathway. Its reduced affinity for NPR-A results in a significantly lower production of cGMP compared to more potent atriopeptins.[3]
Quantitative Data on Cardiovascular Effects
The following tables summarize the available quantitative data on the effects of this compound on key cardiovascular parameters. It is important to note that much of the research highlights its relative inactivity, especially in vasodilation, when compared to other atriopeptins.
Table 1: Effect of this compound on Guanylate Cyclase Activation and Receptor Binding
| Parameter | Value | Species/Tissue | Reference |
| Guanylate Cyclase Activation (EC50) | ~1 x 10-7 M | Rat Adrenal Membranes | [3] |
| Receptor Binding (Ki) | ~1 x 10-8 M | Rat Adrenal Membranes | [3] |
Table 2: In Vivo Effects of this compound on Renal Hemodynamics in Anesthetized Rats
| Parameter | Dose | Effect | Reference |
| Renal Vasodilation | 100 pmol (intra-arterial bolus) | Slight reduction in renal resistance | [7] |
| Renal Vasodilation | < 100 pmol (intra-arterial bolus) | Relatively inactive | [7] |
Table 3: Effect of this compound on Aldosterone Secretion from Rat Adrenal Glomerulosa Cells
| Condition | Atriopeptin I Concentration | % Inhibition of Aldosterone Release | Reference |
| Basal | Not specified | No significant effect | [3] |
| Angiotensin II-stimulated | 1 nM | Significant inhibition | [2] |
| ACTH-stimulated | 1 nM | Significant inhibition | [2] |
Detailed Experimental Protocols
Measurement of Renal Vasodilation in Anesthetized Rats
This protocol is adapted from studies comparing the renal vasodilator effects of different atriopeptins.
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Anesthesia is induced, typically with a barbiturate.
-
Surgical Preparation:
-
The trachea is cannulated to ensure a clear airway.
-
The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.
-
The renal artery is isolated and cannulated for direct intra-arterial injection of the test substance.
-
-
Experimental Procedure:
-
A baseline of stable blood pressure and heart rate is established.
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
A bolus injection of this compound (e.g., 100 pmol) is administered directly into the renal artery.
-
Changes in renal perfusion pressure are monitored continuously. A decrease in perfusion pressure at a constant flow rate indicates vasodilation.
-
-
Data Analysis: The change in renal resistance is calculated from the change in perfusion pressure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of atriopeptin on particulate guanylate cyclase from rat adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 6. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic peptide receptor-C mediates the inhibitory effect of atrial natriuretic peptide on neutrophil recruitment to the lung during acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin Analog I vs. Atrial Natriuretic Peptide (ANP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atrial Natriuretic Peptide (ANP) is a 28-amino acid polypeptide hormone primarily synthesized and secreted by cardiac myocytes in the atria of the heart in response to atrial distension. It plays a crucial role in cardiovascular homeostasis by promoting vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and volume. Atriopeptin Analog I, a shorter 21-amino acid peptide, is a biologically active fragment of the ANP prohormone. This technical guide provides an in-depth comparison of this compound and ANP, focusing on their structural differences, comparative bioactivity, and the signaling pathways they modulate. Detailed experimental methodologies are provided to facilitate further research and drug development in this area.
Structural Comparison
Both ANP and this compound share a core 17-amino acid ring structure formed by a disulfide bond between two cysteine residues. However, their primary structures differ in the length of their N- and C-terminal tails.
-
Atrial Natriuretic Peptide (ANP): The mature, circulating form of human ANP is a 28-amino acid peptide.
-
This compound: This is a shorter peptide, consisting of 21 amino acids. It is also referred to in the literature as ANF-(103-123).
These structural differences, particularly the absence of the C-terminal extension in this compound, have significant implications for their biological activity and receptor binding affinity.
Signaling Pathway
Both ANP and its analogs exert their physiological effects by binding to and activating natriuretic peptide receptors (NPRs). The primary receptor for both peptides is the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase.
Upon ligand binding, NPR-A undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This domain catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins, leading to the characteristic physiological responses.
Quantitative Bioactivity Comparison
Studies have demonstrated that the structural differences between ANP and this compound lead to significant variations in their biological potency.
| Parameter | This compound (ANF 103-123) | Atrial Natriuretic Peptide (ANP) / Other Analogs | Reference |
| Vasorelaxation (EC50) | Greater than other peptides | Lower EC50 values | [1] |
| Natriuresis | Less potent | More potent | [1] |
The data indicates that the C-terminal extension present in the full-length ANP is crucial for potent vasorelaxant and natriuretic activities. This compound, lacking these residues, exhibits significantly reduced biological activity.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to compare the bioactivity and receptor binding of this compound and ANP.
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound and ANP to natriuretic peptide receptors.
References
atriopeptin analog I physiological effects
An In-depth Technical Guide on the Physiological Effects of Atriopeptin Analog I
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Atriopeptin I), a 21-amino acid peptide derived from the C-terminus of the atrial natriuretic peptide (ANP) prohormone, is a key member of the natriuretic peptide family. While sharing the core physiological profile of ANP, including natriuretic, diuretic, and hypotensive effects, it exhibits distinct potencies and activities across different biological systems. This document provides a comprehensive technical overview of the physiological effects of Atriopeptin I, its underlying signaling mechanisms, quantitative data on its biological activity, and detailed protocols for its study.
Core Physiological Effects
Atriopeptin I is fundamentally involved in the homeostatic regulation of fluid volume, electrolytes, and blood pressure. Its primary effects are mediated through interactions with the cardiovascular, renal, and endocrine systems.
Renal Effects: Natriuresis and Diuresis
Atriopeptin I promotes the excretion of sodium (natriuresis) and water (diuresis) from the kidneys. Intravenous administration to anesthetized rats results in a pronounced diuretic response.[1] This is achieved through several mechanisms:
-
Increased Glomerular Filtration Rate (GFR): Like other ANPs, it can increase GFR, leading to a greater filtered load of sodium and water.
-
Inhibition of Sodium Reabsorption: It acts on renal tubules to inhibit sodium reabsorption.
Cardiovascular Effects: Vasodilation and Hypotension
The vascular effects of Atriopeptin I show significant species and vessel-dependent variability.
-
Vasodilation: In intact rats, intravenous administration produces concentration-dependent hypotension, indicating systemic vasodilation.[1] However, its direct vasorelaxant potency on isolated blood vessels is lower than that of longer atriopeptin analogs like Atriopeptin II and III. In isolated rabbit aortic strips, Atriopeptin I is largely inactive as a vascular relaxant, whereas in rat aortic preparations, it is almost equipotent with longer peptides.[1][2][3]
-
Pulmonary Vasculature: In isolated, perfused rat lungs, Atriopeptin I is approximately 10 times less potent than full-length ANP or Atriopeptin III at reversing hypoxia-induced pulmonary vasoconstriction.[4]
Endocrine and Cellular Effects
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): A cardinal effect of the ANP family is the suppression of the RAAS, which complements its natriuretic and vasodilatory actions.
-
Inhibition of Ca²⁺-ATPase: Atriopeptin I specifically inhibits the calmodulin-dependent Ca²⁺-ATPase in human red blood cell membranes in a dose-dependent manner. This action is independent of calmodulin and is not observed with Na⁺, K⁺-ATPase.[5] This suggests a role in modulating intracellular calcium signaling.
Signaling Pathway
The primary signaling pathway for Atriopeptin I, like other ANPs, involves the activation of natriuretic peptide receptor-A (NPR-A), a transmembrane guanylate cyclase. The clearance receptor (NPR-C) also binds atriopeptins, removing them from circulation.
-
Receptor Binding: Atriopeptin I binds to NPR-A on the surface of target cells (e.g., vascular smooth muscle, renal tubular cells).
-
Guanylate Cyclase Activation: Ligand binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.
-
cGMP Production: Activated guanylate cyclase catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[2][6]
-
Downstream Effects: Elevated intracellular cGMP acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG), which then phosphorylates target proteins to elicit the final physiological response (e.g., smooth muscle relaxation, ion channel modulation).
Quantitative Data
The biological activity of Atriopeptin I has been quantified in various assays, summarized below.
Table 1: Receptor Binding Affinity
| Ligand | Receptor Type / Tissue | Kd (Dissociation Constant) | Reference |
| Atriopeptin I | Type I (Bovine Lung) | ~1.0 nM | [7] |
| Atriopeptin I | Type II (Bovine Adrenal/Artery) | Weak affinity (~1.0 µM) | [7] |
| α-rat ANP | Human Thyroid Cells | 0.2 nM | [8] |
Note: Atriopeptin I acts as a competitive inhibitor in the human thyroid cell binding assay.
Table 2: Functional Potency and Efficacy
| Assay | Species / Model | Parameter | Value | Reference |
| Ca²⁺-ATPase Inhibition | Human Red Blood Cell Membranes | Max Inhibition | ~20% at 10⁻⁸ to 10⁻⁶ M | [5] |
| Pulmonary Vasodilation | Isolated Perfused Rat Lung | Relative Potency | ~10x less potent than ANP/Atriopeptin III | [4] |
| Aortic Ring Relaxation | Rabbit | Activity | Inactive | [2] |
| Aortic Ring Relaxation | Rat | Activity | Nearly equipotent to Atriopeptin II | [3] |
| Renal Vasodilation | Isolated Perfused Rat Kidney | Relative Potency | ~90% reduction vs. Atriopeptin II/III | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Atriopeptin I's physiological effects.
Protocol: In Vitro Aortic Ring Vasorelaxation Assay
This assay measures the direct effect of Atriopeptin I on vascular smooth muscle tone.
Methodology:
-
Tissue Preparation: Euthanize a male Wistar or Sprague-Dawley rat and excise the thoracic aorta. Carefully clean the aorta of adherent connective and fatty tissue in cold Krebs-Henseleit buffer. Cut the aorta into 2-4 mm wide rings.
-
Mounting: Suspend the aortic rings in 10 mL organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Contraction: Induce a stable contraction by adding a vasoconstrictor, typically norepinephrine (NE) or phenylephrine (PE), to a final concentration that produces approximately 80% of the maximal response (e.g., 10⁻⁷ M NE).
-
Dose-Response: Once the contraction is stable, add Atriopeptin I in a cumulative manner (e.g., from 10⁻¹⁰ M to 10⁻⁶ M), allowing the response to stabilize at each concentration.
-
Data Analysis: Record the changes in isometric tension. Express the relaxation at each concentration as a percentage of the initial stable contraction induced by the agonist. Plot the dose-response curve and calculate the EC₅₀ (concentration causing 50% relaxation).[1][9]
Protocol: In Vivo Natriuresis and Diuresis Assay in Rats
This protocol assesses the renal effects of Atriopeptin I in a whole-animal model.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat. Cannulate the trachea to ensure a patent airway, the femoral vein for infusions, the carotid artery for blood pressure monitoring, and the bladder for urine collection.
-
Infusion and Equilibration: Begin a continuous intravenous infusion of saline. Allow the animal to stabilize for 45-60 minutes.
-
Control Period: Collect urine for a 30-minute baseline (control) period.
-
Treatment Period: Administer Atriopeptin I via the femoral vein, either as a bolus injection or a continuous infusion at the desired dose. Collect urine for a 30-minute treatment period.
-
Recovery Period: Stop the peptide infusion and continue with the saline infusion. Collect urine for a final 30-minute recovery period.
-
Measurements: Throughout the experiment, continuously monitor mean arterial pressure (MAP) and heart rate. For each urine collection period, determine the urine volume (gravimetrically, assuming a density of 1 g/mL) and the sodium concentration using a flame photometer.
-
Data Analysis: Calculate the urine flow rate (mL/min) and the sodium excretion rate (µmol/min). Compare the values from the treatment and recovery periods to the baseline control period.[10][11][12]
Protocol: Ca²⁺-ATPase Inhibition Assay
This in vitro assay determines the specific effect of Atriopeptin I on the activity of the calcium pump-associated enzyme.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. karger.com [karger.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Analogue-specific action in vitro of atrial natriuretic factor on human red blood cell Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptors of Atrial Natriuretic Factor | Annual Reviews [annualreviews.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Receptors for atrial natriuretic peptide (ANP) and regulation of thyroglobulin secretion by ANP in human thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. ahajournals.org [ahajournals.org]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Atriopeptin Analog I and cGMP Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atriopeptin, a member of the natriuretic peptide family, plays a crucial role in cardiovascular homeostasis. This technical guide provides an in-depth analysis of Atriopeptin Analog I, a specific 21-amino acid peptide, and its mechanism of action centered on the activation of cyclic guanosine monophosphate (cGMP). This document details the signaling pathways, presents quantitative data on receptor binding and enzyme activation, and outlines the experimental protocols for key assays, serving as a comprehensive resource for researchers in the field.
Introduction
Atriopeptins are a family of peptides with potent natriuretic, diuretic, and vasodilatory properties.[1][2] These peptides are derived from a common precursor and share a characteristic 17-membered ring formed by a disulfide bond.[1] Atriopeptin I, specifically the 21-amino acid peptide corresponding to residues 103-123 of the rat atrial natriuretic factor (ANF) precursor, is a key analog in this family.[1] Its biological effects are primarily mediated through the activation of particulate guanylate cyclase, leading to the production of the second messenger cGMP.[3][4] Understanding the specifics of Atriopeptin I's interaction with its receptor and the subsequent signaling cascade is vital for the development of novel therapeutics targeting cardiovascular diseases.
Signaling Pathway of this compound
The signaling cascade initiated by Atriopeptin I is a well-defined pathway that ultimately leads to a variety of physiological responses. The key steps are outlined below and visualized in the accompanying diagram.
-
Receptor Binding: Atriopeptin I binds to the extracellular domain of the Natriuretic Peptide Receptor-A (NPR-A). This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[3]
-
Receptor Dimerization and Activation: Ligand binding induces a conformational change in NPR-A, leading to its dimerization and the activation of its intracellular guanylate cyclase domain.
-
cGMP Synthesis: The activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]
-
Downstream Effector Activation: cGMP acts as a second messenger and activates cGMP-dependent protein kinases (PKG).[6][7]
-
Physiological Response: Activated PKG phosphorylates various intracellular proteins, leading to a cascade of events that result in smooth muscle relaxation (vasodilation), natriuresis, and diuresis.[2][4]
Quantitative Data
The binding affinity of Atriopeptin I to its receptor and its potency in activating guanylate cyclase have been quantified in studies using rat adrenal membranes. The data, summarized in the table below, highlights the structure-activity relationship among different atriopeptin analogs.
| Parameter | Atriopeptin I (ANF 103-123) | Atriopeptin II (ANF 103-125) | Atriopeptin III (ANF 103-126) | Reference |
| Receptor Binding (Ki) | ~1 x 10-8 M | ~1 x 10-10 M | ~1 x 10-10 M | [3] |
| Guanylate Cyclase Activation (EC50) | ~1 x 10-7 M | ~1 x 10-8 M | ~1 x 10-8 M | [3] |
Table 1: Comparative quantitative data for Atriopeptin analogs.
The data indicates that the C-terminal extension in Atriopeptins II and III, specifically the Phe-Arg residues, significantly enhances both receptor binding affinity and the potency of guanylate cyclase activation compared to Atriopeptin I.[3]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its receptor and its effect on cGMP production.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of Atriopeptin I for the NPR-A receptor.
Objective: To quantify the competition of unlabeled Atriopeptin I with a radiolabeled natriuretic peptide for binding to NPR-A in a membrane preparation.
Materials:
-
Rat adrenal glands or other tissue expressing NPR-A
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Radiolabeled ligand (e.g., 125I-ANF)
-
Unlabeled Atriopeptin I and other competing ligands
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
Add increasing concentrations of unlabeled Atriopeptin I.
-
Add a constant, low concentration of the radiolabeled ligand to all tubes.
-
For determining non-specific binding, add a high concentration of an unlabeled natriuretic peptide to a separate set of tubes.
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the concentration of the unlabeled competitor.
-
Analyze the data using a non-linear regression model to determine the IC50 value, which can then be used to calculate the Ki value.
-
cGMP Activation Assay (ELISA)
This assay is used to measure the production of cGMP in response to Atriopeptin I stimulation, allowing for the determination of the EC50 value.
Objective: To quantify the amount of cGMP produced by cells or tissues upon stimulation with varying concentrations of Atriopeptin I.
Materials:
-
Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells) or tissue homogenates
-
Cell culture medium or appropriate buffer
-
Atriopeptin I
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP ELISA kit
-
Microplate reader
Protocol:
-
Cell/Tissue Preparation:
-
For cultured cells, seed them in multi-well plates and grow to confluence.
-
For tissue, homogenize in an appropriate buffer.
-
-
Stimulation:
-
Pre-incubate the cells or tissue homogenates with a phosphodiesterase inhibitor.
-
Add varying concentrations of Atriopeptin I to the wells or tubes.
-
Incubate for a specific time at 37°C to allow for cGMP production.
-
-
Cell Lysis and Sample Preparation:
-
Terminate the reaction by adding a lysis buffer (e.g., 0.1 M HCl) to lyse the cells and stop enzymatic activity.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the cGMP.
-
If required by the ELISA kit, acetylate the samples to increase the sensitivity of the assay.
-
-
ELISA Procedure:
-
Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a cGMP antibody.
-
Adding a cGMP-enzyme conjugate.
-
Incubating the plate to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Quantification:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the cGMP standards.
-
Determine the concentration of cGMP in each sample by interpolating from the standard curve.
-
Plot the cGMP concentration as a function of the Atriopeptin I concentration.
-
Analyze the data using a non-linear regression model to determine the EC50 value.
-
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of the natriuretic peptide system. Its interaction with the NPR-A receptor and subsequent activation of the cGMP signaling pathway are key to its biological effects. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to leverage this pathway for therapeutic benefit in cardiovascular and related diseases. Further research into the structure-activity relationships of Atriopeptin I and other analogs will continue to advance our understanding and facilitate the design of more potent and specific therapeutic agents.
References
- 1. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptin biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pharmacological manipulation of endogenous atriopeptin activity on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 6. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preclinical Profile of Atriopeptin Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth summary of the preclinical research findings for atriopeptin analogs, synthetic peptides that mimic the biological activity of the endogenous atrial natriuretic peptide (ANP). These analogs are potent vasodilators and natriuretic agents with significant therapeutic potential for cardiovascular diseases such as heart failure and hypertension.[1][2] This document outlines their mechanism of action, summarizes key quantitative data from animal studies, details common experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
Atriopeptin analogs exert their effects primarily through the natriuretic peptide receptor-A (NPR-A), a transmembrane protein coupled to a guanylate cyclase enzyme.[1][3] Binding of the analog to NPR-A activates the intracellular guanylate cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The elevated intracellular cGMP levels then activate cGMP-dependent protein kinases, which mediate a cascade of downstream physiological effects. These include vasodilation (relaxation of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production), collectively contributing to a reduction in blood volume and arterial blood pressure.[1][3] This pathway also serves to inhibit the renin-angiotensin-aldosterone system.[2][4]
Signaling Pathway and Pharmacological Targeting
The signaling cascade of atriopeptin analogs and points of pharmacological intervention are illustrated below. Atriopeptin analogs bind to NPR-A, initiating the signaling cascade. The biological effects are terminated by the degradation of cGMP by phosphodiesterases (PDEs) and clearance of the analog by the natriuretic peptide receptor-C (NPR-C) or enzymatic degradation by neutral endopeptidases (NEP).
Quantitative Preclinical Data
The following tables summarize quantitative data from preclinical studies on atriopeptin analogs in various rat models. These studies demonstrate the dose-dependent effects of the analogs on key cardiovascular and renal parameters.
Table 1: Effects of Atriopeptin III on Renal Function in Hypertensive Rats
| Animal Model | Dose | Change in Urine Flow | Change in Sodium Excretion |
|---|---|---|---|
| Sham Control Rats | 125 - 500 ng/kg | +44% to +248% (dose-dependent) | +44% to +248% (dose-dependent) |
| Spontaneously Hypertensive Rats | 125 - 500 ng/kg | Similar to sham controls | Similar to sham controls |
| 2-K 1-C Goldblatt Hypertensive Rats | 125 - 500 ng/kg | +55% to +74% (left kidney) | +55% to +74% (left kidney) |
Data sourced from studies on Atriopeptin III in genetic and renovascular rat models of hypertension.[5]
Table 2: Hemodynamic and Renal Effects of Atriopeptin III in Rats with Chronic Renal Failure
| Parameter | Treatment | Result |
|---|---|---|
| Systemic Blood Pressure | 0.2 µg/kg/min infusion | ↓ 20% |
| Glomerular Filtration Rate (GFR) | 0.2 µg/kg/min infusion | ↑ 24% |
| Urine Volume | 0.2 µg/kg/min infusion | ↑ 4.4-fold |
| Sodium Excretion | 0.2 µg/kg/min infusion | ↑ 9 to 12-fold |
Data from a study investigating Atriopeptin III in a 5/6 nephrectomy rat model of chronic renal failure.[6]
Table 3: Cardiovascular Effects of Chronic Atriopeptin III Infusion in Normotensive Rats
| Parameter | Treatment | Duration | Result |
|---|---|---|---|
| Mean Arterial Pressure | 60 µg/kg/hr IV | 7 days | ↓ 9% |
| Hematocrit | 60 µg/kg/hr IV | 7 days | ↑ 13% |
| Urine Volume | 60 µg/kg/hr IV | First 24 hrs | Significant Increase |
| Ventricular Weight (normalized) | 60 µg/kg/hr IV | 7 days | ↓ 7-9% |
Data from a study of chronic high-dose Atriopeptin III infusion in Sprague-Dawley rats.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key experiments cited in the research of atriopeptin analogs.
This protocol is designed to assess the natriuretic and diuretic effects of an atriopeptin analog in hypertensive and normotensive rats.
-
Animal Model: Male spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) control rats are used.[8] A renovascular hypertension model (e.g., two-kidney, one-clip Goldblatt) can also be employed.[5]
-
Surgical Preparation: Rats are anesthetized, and catheters are placed in the femoral artery (for blood pressure monitoring), femoral vein (for drug infusion), and bladder (for urine collection).
-
Baseline Measurement: A stabilization period follows surgery, during which a continuous infusion of saline is administered. Baseline measurements of blood pressure, heart rate, urine flow, and electrolyte excretion are recorded.
-
Drug Administration: The atriopeptin analog is administered as a continuous intravenous infusion at escalating doses (e.g., 125, 250, and 500 ng/kg/min).[5] Each dose is infused for a set period (e.g., 30-60 minutes).
-
Data Collection: Throughout the infusion, arterial pressure is continuously monitored. Urine is collected at timed intervals, and the volume is measured. Urine and plasma samples are analyzed for sodium and creatinine concentrations to calculate sodium excretion and glomerular filtration rate (GFR).
-
Analysis: Changes in hemodynamic and renal parameters from baseline are calculated for each dose and compared between hypertensive and normotensive groups.
The workflow for the in vivo assessment of renal effects is depicted below.
This protocol assesses the direct vasodilatory effect of atriopeptin analogs on isolated arterial segments.
-
Tissue Preparation: Aorta or other arteries (e.g., renal, mesenteric) are carefully dissected from euthanized rats.[8] The arteries are cleaned of connective tissue and cut into rings of 2-3 mm in length.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Pre-contraction: After an equilibration period, the rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to induce a stable level of tone.
-
Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of the atriopeptin analog are added to the organ bath.
-
Data Recording: The relaxation response is recorded as a percentage decrease from the pre-contracted tone.
-
Analysis: Concentration-response curves are generated to determine the potency (EC50) of the atriopeptin analog.
This guide synthesizes key preclinical findings and methodologies from the study of atriopeptin analogs. The presented data and protocols provide a foundational understanding for researchers and professionals engaged in the development of novel cardiovascular therapeutics.
References
- 1. Buy atriopeptin analog I | 117038-68-3 [smolecule.com]
- 2. Atrial natriuretic peptide. An overview of clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 4. [Atrial natriuretic peptide. Mechanisms of its action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal actions of atriopeptin III in genetic and renovascular models of hypertension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of chronic high-dose atriopeptin III infusion in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arterial reactivity, blood pressure, and plasma levels of atrial natriuretic peptides in normotensive and hypertensive rats: effects of acute and chronic administration of atriopeptin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Atriopeptin Analog I: An In-Depth Technical Guide to In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, a member of the atrial natriuretic peptide (ANP) family, plays a crucial role in cardiovascular and renal homeostasis. Its analogs are of significant interest to the scientific and pharmaceutical communities for their potential therapeutic applications. This technical guide provides a comprehensive overview of in vitro studies investigating the mechanisms of action of Atriopeptin Analog I, focusing on its interaction with cellular targets and its influence on key physiological pathways. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying signaling cascades to facilitate a deeper understanding for researchers and drug development professionals.
Core In Vitro Actions of Atriopeptin Analogs
In vitro studies have been instrumental in elucidating the direct cellular effects of atriopeptin analogs. Two key areas of investigation have revealed significant modulatory roles: the inhibition of Ca2+-ATPase in human red blood cells and the regulation of vasopressin release from neuronal tissues.
Inhibition of Ca2+-ATPase
Atriopeptin I and its related analog, Atriopeptin III, have been shown to directly inhibit the activity of Ca2+-ATPase in human red blood cell membranes. This effect is dose-dependent and highlights a specific interaction with this crucial ion pump.
Table 1: Quantitative Data on the Inhibition of Human Red Blood Cell Ca2+-ATPase by Atriopeptin Analogs
| Atriopeptin Analog | Concentration Range (M) | Maximum Inhibition (%) | Reference |
| Atriopeptin I | 10⁻⁸ - 10⁻⁶ | Up to 20 | [1] |
| Atriopeptin III | 10⁻⁸ - 10⁻⁶ | Up to 20 | [1] |
Modulation of Vasopressin Release
In vitro studies using hypothalamic explants have demonstrated that atriopeptin analogs can inhibit the release of arginine vasopressin (AVP), a key hormone in water balance and blood pressure regulation. This inhibitory effect is observed on both basal and stimulated AVP secretion.
Table 2: Quantitative Data on the Inhibition of Vasopressin Release by Atriopeptin III
| Experimental Condition | Atriopeptin III Concentration (M) | Inhibition of AVP Release (% of control) | Tissue Preparation | Reference |
| Basal Release | 10⁻¹⁰ | -29 ± 8 | Isolated Neurointermediate Pituitary Lobes (NIL) | |
| Basal Release | 10⁻¹⁰ | -52 ± 5 | Intact Hypothalamo-Neurohypophysial Explant (HNS) | |
| Angiotensin II-stimulated Release | 10⁻¹⁰ | Significant (p < 0.05) | Intact Hypothalamo-Neurohypophysial Explant (HNS) | |
| Angiotensin II-stimulated Release | 10⁻⁹ | Significant (p < 0.01) | Intact Hypothalamo-Neurohypophysial Explant (HNS) |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the key experimental protocols used in the cited in vitro studies.
Protocol 1: In Vitro Assay of Human Red Blood Cell Ca2+-ATPase Activity
This protocol outlines the procedure for measuring the effect of atriopeptin analogs on the activity of Ca2+-ATPase in isolated human red blood cell membranes.
-
Preparation of Red Blood Cell Membranes:
-
Obtain fresh human blood samples.
-
Isolate red blood cells by centrifugation.
-
Wash the cells repeatedly in an isotonic saline solution.
-
Lyse the cells in a hypotonic buffer to release the hemoglobin and obtain "ghosts" (cell membranes).
-
Wash the membranes extensively to remove any remaining cellular components.
-
-
Ca2+-ATPase Activity Assay:
-
Incubate the prepared red blood cell membranes in a reaction mixture containing:
-
Buffer solution to maintain a physiological pH.
-
ATP as the substrate for the enzyme.
-
Calcium to activate the Ca2+-ATPase.
-
Atriopeptin analog at the desired concentrations (e.g., 10⁻⁸ to 10⁻⁶ M).
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).
-
Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is a direct measure of the Ca2+-ATPase activity.
-
Run control experiments without the atriopeptin analog to determine the basal enzyme activity.
-
Calculate the percentage inhibition of Ca2+-ATPase activity by the atriopeptin analog compared to the control.
-
Protocol 2: In Vitro Assay of Vasopressin Release from Hypothalamo-Neurohypophysial Explants
This protocol describes the methodology for studying the effect of atriopeptin analogs on the release of arginine vasopressin (AVP) from isolated rat hypothalamic tissue.
-
Tissue Preparation:
-
Euthanize male rats and dissect the hypothalamo-neurohypophysial system (HNS) or isolate the neurointermediate pituitary lobes (NIL).
-
Maintain the tissue explants in a suitable incubation medium (e.g., Earle's balanced salt solution) gassed with 95% O₂ and 5% CO₂.
-
-
Vasopressin Release Assay:
-
Pre-incubate the tissue explants to allow for stabilization.
-
Expose the explants to the experimental medium containing:
-
Atriopeptin analog at the desired concentrations (e.g., 10⁻¹⁰ to 10⁻⁹ M).
-
For stimulated release, include a secretagogue such as Angiotensin II.
-
-
Collect the incubation medium at specific time points.
-
Measure the concentration of AVP in the collected medium using a sensitive radioimmunoassay (RIA).
-
Run control experiments without the atriopeptin analog to determine basal and stimulated AVP release.
-
Express the results as the percentage change in AVP release in the presence of the atriopeptin analog compared to the control.
-
Signaling Pathways and Visualizations
Atriopeptin analogs exert their cellular effects through a well-defined signaling cascade initiated by binding to specific cell surface receptors. The primary signaling pathway involves the activation of particulate guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).
Caption: General signaling pathway of this compound.
The activation of Protein Kinase G (PKG) by cGMP leads to the phosphorylation of various downstream target proteins, ultimately resulting in the observed physiological effects.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound.
References
Atriopeptin Analog I in In Vivo Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, a member of the atrial natriuretic peptide (ANP) family, plays a crucial role in regulating cardiovascular and renal homeostasis. Its analogs are of significant interest in drug development for conditions such as heart failure, hypertension, and kidney disease. This technical guide provides an in-depth overview of the in vivo models used to study atriopeptin analogs, with a focus on Atriopeptin Analog I. Due to the limited availability of specific data for this compound, this guide incorporates data from closely related analogs, primarily Atriopeptin II and III, to provide a comprehensive understanding of their physiological effects and the experimental methodologies employed in their evaluation.
Core Signaling Pathway
Atriopeptin analogs exert their effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP, a second messenger, then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cascade of physiological responses.[4] These responses include vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), which collectively contribute to a reduction in blood pressure and blood volume.[1][2]
Caption: this compound Signaling Pathway.
In Vivo Models and Experimental Protocols
The in vivo effects of atriopeptin analogs are predominantly studied in rodent models, particularly rats. These models allow for the investigation of hemodynamic, renal, and cardiac parameters in both healthy and diseased states.
Hemodynamic Effects in Conscious Rats
This model is crucial for assessing the impact of atriopeptin analogs on blood pressure, heart rate, and regional blood flow without the confounding effects of anesthesia.
Experimental Protocol:
-
Animal Model: Conscious, unrestrained spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are often used.
-
Instrumentation: Animals are chronically instrumented with miniaturized pulsed Doppler flow probes to measure regional blood flow and/or an electromagnetic flow probe on the ascending aorta for cardiac output measurement. Catheters are implanted for drug infusion and blood pressure monitoring.
-
Drug Administration: Atriopeptin analogs are administered via intravenous infusion at increasing doses. A typical protocol might involve a continuous infusion starting at a low dose and incrementally increasing at set intervals (e.g., every 15 minutes).
-
Measurements: Hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and regional blood flow, are continuously recorded.
-
Data Analysis: Changes in hemodynamic parameters are compared to baseline values and to a saline-infused control group.
Caption: Experimental Workflow for Hemodynamic Studies.
Renal Function in Anesthetized Rats
This model is employed to investigate the diuretic and natriuretic effects of atriopeptin analogs by allowing for precise control and measurement of renal parameters.
Experimental Protocol:
-
Animal Model: Anesthetized normotensive or hypertensive rats (e.g., DOCA-salt hypertensive rats) are used.
-
Surgical Preparation: Animals are anesthetized, and catheters are placed in the carotid artery (for blood pressure), jugular vein (for infusions), and bladder (for urine collection).
-
Infusion Protocol: A continuous infusion of a marker for glomerular filtration rate (GFR), such as inulin, is administered. After a stabilization period, a baseline urine collection is performed. Atriopeptin analog is then administered as an intravenous bolus or continuous infusion.[5]
-
Sample Collection: Urine is collected at timed intervals, and blood samples are taken to measure plasma inulin and electrolyte concentrations.
-
Measurements: Urine flow rate, urinary sodium and potassium excretion, GFR, and fractional excretion of sodium are calculated.
Heart Failure Model in Rats
The aortocaval (AV) fistula model is a commonly used method to induce high-output heart failure in rats, allowing for the evaluation of atriopeptin analogs in a pathophysiological state.[6]
Experimental Protocol:
-
Model Induction: An AV fistula is surgically created between the abdominal aorta and the inferior vena cava, leading to chronic volume overload and subsequent heart failure.
-
Drug Administration: After a period for heart failure to develop (typically several weeks), atriopeptin analogs are administered intravenously.
-
Parameter Assessment: Hemodynamic parameters (as described above) and renal function are assessed to determine the therapeutic efficacy of the analog in the context of heart failure.
Quantitative Data
The following tables summarize quantitative data from in vivo studies of atriopeptin analogs. It is important to note that these data are primarily from studies on Atriopeptin II and III, as specific quantitative data for this compound is limited in the available literature.
Table 1: Hemodynamic Effects of Atriopeptin III in Anesthetized Rats
| Parameter | Dose of Atriopeptin III | Change from Baseline |
| Mean Arterial Pressure | 10 µg/kg i.v. | ↓ 8% |
| Cardiac Output | 10 µg/kg i.v. | ↓ 14% |
| Stroke Volume | 10 µg/kg i.v. | ↓ 13% |
| Total Peripheral Resistance | 10 µg/kg i.v. | ↑ 10% |
Table 2: Renal Effects of Atriopeptin III in Anesthetized Rats
| Parameter | Dose of Atriopeptin III | Effect |
| Urine Flow | 125-500 ng/kg i.v. | ↑ 48-90% in normotensive rats |
| Sodium Excretion | 125-500 ng/kg i.v. | ↑ 48-90% in normotensive rats |
| Urine Flow (DOCA-salt hypertensive) | 125-500 ng/kg i.v. | >2x increase compared to normotensive |
| Sodium Excretion (DOCA-salt hypertensive) | 125-500 ng/kg i.v. | >2x increase compared to normotensive |
Table 3: Comparative Diuretic and Natriuretic Response to Atriopeptin III in Isolated Perfused Rat Kidney [7]
| Parameter | Control | Atriopeptin III (1 µg) |
| Urinary Sodium Excretion (µmol/min/g) | 1.8 ± 0.3 | 5.6 ± 1.1 |
| Fractional Sodium Excretion (%) | 2.0 ± 0.2 | 4.8 ± 1.1 |
| Glomerular Filtration Rate (µl/min/g) | 590 ± 24 | 820 ± 55 |
| Urine Flow Rate (µl/min/g) | 44.1 ± 5.2 | 97.5 ± 8.0 |
Conclusion
In vivo models are indispensable for characterizing the physiological effects of atriopeptin analogs. While specific data for this compound are not extensively available, studies on closely related analogs like Atriopeptin II and III provide a strong framework for understanding their hemodynamic and renal actions. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working on this important class of therapeutic agents. Further research is warranted to specifically delineate the in vivo profile of this compound.
References
- 1. In vivo evidence that cGMP is the second messenger for atrial natriuretic factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Effects of cGMP/Akt/GSK-3β signaling pathway on atrial natriuretic peptide secretion in rabbits with rapid atrial pacing [frontiersin.org]
- 5. A comparison of the action of atriopeptin III on renal function in normal and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximizing the natriuretic effect of endogenous atriopeptin in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
atriopeptin analog I literature review
An In-depth Technical Guide to Atriopeptin Analog I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a synthetic peptide that mimics the biological activity of the endogenous hormone Atrial Natriuretic Peptide (ANP). This document delves into its mechanism of action, quantitative biological data, key experimental methodologies, and the core signaling pathways it modulates.
Introduction
Atriopeptin, also known as Atrial Natriuretic Factor (ANF) or Atrial Natriuretic Peptide (ANP), is a cardiac hormone integral to fluid, electrolyte, and blood pressure homeostasis. Atriopeptin analogs are synthetic peptides designed to replicate and often enhance the therapeutic effects of native ANP. These effects primarily include vasodilation, natriuresis (sodium excretion), and diuresis (urine excretion), which collectively contribute to the reduction of blood volume and pressure. The therapeutic potential of these analogs is being explored for cardiovascular conditions like heart failure, hypertension, and renal disorders.
The mechanism of action is mediated through binding to natriuretic peptide receptors. There are two main types of receptors: Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-C (NPR-C). NPR-A is a guanylyl cyclase receptor that, upon activation, converts GTP to cyclic guanosine monophosphate (cGMP), the key second messenger that mediates the peptide's physiological effects. NPR-C, on the other hand, functions as a clearance receptor, binding to natriuretic peptides and removing them from circulation. A key strategy in designing potent ANP analogs, including this compound, is to create molecules that selectively bind to NPR-A while having a reduced affinity for NPR-C, thereby increasing their biological half-life and potency.
Quantitative Biological Data
The following tables summarize key quantitative data for atriopeptin analogs from various studies, providing a comparative look at their receptor binding and functional activity.
| Peptide/Analog | Receptor | Assay Type | Value | Species | Reference |
| This compound | NPR-C | Competitive Binding | IC₅₀ ≈ 10 nM | Not Specified | |
| rANP(REA18) | NPR-A | cGMP Production | ED₅₀ = 1.8 nM | Rat | |
| rANP(REA18) | NPR-C | Competitive Binding | ~200-fold reduced binding vs. rANP | Rat | |
| Atriopeptin I | Ca²⁺-ATPase | Enzyme Inhibition | Up to 20% inhibition at 10⁻⁸ to 10⁻⁶ M | Human | |
| Atriopeptin III | Ca²⁺-ATPase | Enzyme Inhibition | Up to 20% inhibition at 10⁻⁸ to 10⁻⁶ M | Human |
Table 1: Receptor Binding and Functional Activity of Atriopeptin Analogs.
Signaling Pathways and Mechanisms
The biological effects of this compound are initiated by its binding to the NPR-A receptor, triggering a cascade of intracellular events.
Primary Signaling Pathway
The activation of NPR-A by an atriopeptin analog leads directly to the production of the second messenger cGMP. This, in turn, activates cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets in different cell types to elicit the final physiological responses. These responses include vasodilation of blood vessels, increased glomerular filtration rate in the kidneys, and inhibition of sodium reabsorption, all contributing to lower blood pressure.
Caption: this compound signaling cascade via the NPR-A receptor.
Receptor Clearance Pathway
To modulate the signal, atriopeptin analogs can also be removed from circulation by the NPR-C receptor. Analogs with lower affinity for NPR-C exhibit a longer plasma half-life and enhanced therapeutic effects.
Caption: Differential binding of analogs to signaling vs. clearance receptors.
Experimental Protocols
The characterization of atriopeptin analogs involves a variety of in vitro and in vivo assays. Below are detailed methodologies for two key types of experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an atriopeptin analog for natriuretic peptide receptors (NPR-A and NPR-C) by measuring its ability to compete with a radiolabeled ligand.
Objective: To calculate the inhibitory concentration (IC₅₀) of the analog, which is the concentration required to displace 50% of the radiolabeled ANP from the receptors.
Materials:
-
Cell lines or tissue homogenates expressing NPR-A or NPR-C.
-
Radiolabeled ANP (e.g., ¹²⁵I-ANP).
-
Unlabeled this compound (the competitor).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Filtration apparatus with glass fiber filters.
-
Gamma counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled atriopeptin analog.
-
Incubation: In reaction tubes, combine the receptor source (cell membranes), a fixed concentration of ¹²⁵I-ANP, and varying concentrations of the unlabeled analog. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled native ANP (nonspecific binding).
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate the specific binding at each analog concentration (Total binding - Nonspecific binding). Plot the percentage of specific binding against the log concentration of the analog. Use a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
Caption: Workflow for a competitive radioligand binding assay.
cGMP Production Assay
This is a functional assay to measure the potency of an atriopeptin analog in activating the NPR-A receptor and stimulating the production of the second messenger cGMP.
Objective: To determine the effective concentration (EC₅₀) of the analog, which is the concentration that produces 50% of the maximal cGMP response.
Materials:
-
Intact cells expressing NPR-A (e.g., HEK293 cells transfected with the NPR-A gene).
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
This compound.
-
Lysis buffer.
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit.
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells and pre-incubate them in serum-free medium containing a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cGMP breakdown.
-
Stimulation: Add varying concentrations of the atriopeptin analog to the wells. Include a negative control (vehicle only) and a positive control (saturating concentration of native ANP).
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for cGMP production.
-
Lysis: Stop the reaction by removing the medium and adding a lysis buffer to release intracellular cGMP.
-
Quantification: Measure the cGMP concentration in the cell lysates using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log concentration of the analog. Use a nonlinear regression model to fit the data and determine the EC₅₀ value.
Methodological & Application
Application Notes and Protocols for Atriopeptin Analog I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin Analog I is a synthetic peptide analog of the endogenous hormone Atrial Natriuretic Peptide (ANP). ANP is a key regulator of blood pressure, fluid, and electrolyte balance.[1][2] this compound is distinguished by its unique pharmacological profile: it binds with high affinity to the Natriuretic Peptide Receptor-A (NPR-A) but fails to activate its associated guanylate cyclase activity. This makes it an invaluable tool for decoupling the effects of receptor binding from the downstream signaling cascade typically initiated by native ANP. Its high selectivity for NPR-A over the clearance receptor (NPR-C) further enhances its utility in experimental settings.
Mechanism of Action
This compound functions as a competitive antagonist at the NPR-A receptor. It exhibits a binding affinity for NPR-A that is comparable to that of native atrial natriuretic peptide.[1] However, unlike the native peptide, this binding event does not induce the necessary conformational change in the receptor to catalyze the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1] Consequently, it does not trigger the canonical ANP signaling pathway which leads to vasodilation and natriuresis.[1][3][4]
The analog also demonstrates a significantly lower affinity for the NPR-C receptor, which is primarily responsible for clearing natriuretic peptides from circulation.[1] This selectivity results in a longer effective half-life at the NPR-A receptor compared to native ANP.
Additionally, in vitro studies on human red blood cell membranes have shown that certain atriopeptins, including Atriopeptin I, can inhibit Ca2+-ATPase activity in a calmodulin-independent manner.[5][6]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on published experimental data.
| Parameter | Value | Cell/Tissue System | Reference |
| NPR-A Binding Affinity (IC₅₀) | ~0.31 ± 0.09 nM | Not specified | |
| NPR-C Binding Affinity (IC₅₀) | ~10 nM | Not specified | [1] |
| Receptor Selectivity | ~200-fold (NPR-A over NPR-C) | Not specified | [1] |
| Guanylate Cyclase Activation | No detectable cGMP production | Rabbit lung particulate guanylate cyclase | [1] |
| Ca²⁺-ATPase Inhibition | Up to 20% | Human red blood cell membranes | [5] |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay
This protocol details the methodology for determining the binding affinity (IC₅₀) of this compound for Natriuretic Peptide Receptors (NPR-A and NPR-C).
Principle: This assay measures the ability of unlabeled this compound to compete with a fixed concentration of radiolabeled native ANP (e.g., [¹²⁵I]-ANP) for binding to receptors in a membrane preparation. The concentration of the analog that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
Materials and Reagents:
-
Cell membrane preparations from cells overexpressing human NPR-A or NPR-C
-
This compound
-
Radiolabeled ANP (e.g., [¹²⁵I]-ANP)
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled native ANP (for non-specific binding).
-
50 µL of various concentrations of this compound (typically from 10⁻¹² M to 10⁻⁶ M).
-
50 µL of radiolabeled ANP at a final concentration near its Kₑ value.
-
50 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Protocol 2: In Vitro Guanylate Cyclase Activity Assay
This protocol is designed to measure the effect of this compound on cGMP production.
References
- 1. Buy this compound | 117038-68-3 [smolecule.com]
- 2. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogue-specific action in vitro of atrial natriuretic factor on human red blood cell Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
Application Notes and Protocols for Atriopeptin Analog I in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a polypeptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria of the heart.[1] It plays a crucial role in the homeostatic regulation of body fluid, electrolytes, and blood pressure.[2][3] Atriopeptin Analog I, a specific fragment of the ANP prohormone, is a valuable tool for in vitro studies investigating the cellular mechanisms of the natriuretic peptide system. These analogs allow researchers to explore specific receptor interactions and downstream signaling pathways in various cell types, contributing to our understanding of cardiovascular physiology and the development of therapeutic agents for conditions like heart failure and hypertension.[4]
Mechanism of Action
This compound exerts its biological effects primarily through binding to natriuretic peptide receptors on the cell surface. The principal signaling cascade is initiated by the activation of the Natriuretic Peptide Receptor-A (NPR-A), a membrane-bound guanylyl cyclase.
-
Receptor Binding: Atriopeptin binds to NPR-A.[5]
-
Guanylyl Cyclase Activation: This binding event activates the intracellular guanylyl cyclase domain of the receptor.
-
cGMP Production: Activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6]
-
Downstream Signaling: cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG).[7] PKG then phosphorylates various downstream target proteins, leading to the final cellular responses, such as vasodilation, inhibition of cardiac hypertrophy, and regulation of ion channel activity.[4][7]
Additionally, some studies have shown that atriopeptin analogs can directly inhibit Ca2+-ATPase in a calmodulin-independent manner, suggesting an alternative signaling mechanism in specific cell types like human red blood cells.[8][9]
Protocols
Proper handling of the lyophilized peptide is critical to maintain its bioactivity.
Materials:
-
Lyophilized this compound powder
-
Sterile, nuclease-free water, sterile buffer (e.g., PBS), or dimethyl sulfoxide (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitution: Reconstitute the peptide with a suitable sterile solvent. For a stock solution, sterile buffer or ddH₂O is commonly used.[2] Follow the manufacturer's specific instructions for the recommended solvent and concentration (typically 1-10 mg/mL).
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into single-use volumes in low-protein-binding tubes.[2]
-
Storage:
-
Short-term (weeks): Store aliquots at -20°C.
-
Long-term (months): Store aliquots at -80°C.[2]
-
Critical Note: Atrial natriuretic peptides can be unstable, with significant degradation observed even at -80°C over a month in plasma samples. For maximal stability, especially for long-term storage, consider storing at -196°C (liquid nitrogen).[10]
-
This protocol provides a general workflow for treating adherent cells in culture with this compound. It should be optimized for specific cell lines and experimental endpoints.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete growth medium
-
Serum-free or low-serum medium
-
Reconstituted this compound stock solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in a sub-confluent, exponential growth phase at the time of treatment (typically 60-80% confluency). Allow cells to adhere and grow for 24 hours.
-
Serum Starvation (Optional): This step can reduce background signaling from growth factors in serum. Gently aspirate the complete medium, wash once with PBS, and replace it with serum-free or low-serum (e.g., 0.5% FBS) medium. Incubate for 4-24 hours, depending on the cell type's tolerance.
-
Preparation of Working Solutions: Dilute the this compound stock solution to the desired final concentrations using the same medium used for starvation (or treatment). Prepare a vehicle control using the same final concentration of the solvent (e.g., PBS or water) used to dissolve the peptide.
-
Cell Treatment: Carefully remove the medium from the cells and add the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from minutes for rapid signaling events (e.g., cGMP production) to hours or days for changes in gene expression or cell morphology.
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for analysis. This may include:
-
Cell Lysates: For Western blotting, ELISA, or enzyme activity assays.
-
RNA/DNA Isolation: For qPCR or sequencing.
-
Culture Supernatant: For measuring secreted factors.[11]
-
Cell Imaging: For microscopy-based assays.
-
Data Presentation: Effective Concentrations in Cell Culture
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. It is recommended to perform a dose-response curve to determine the ideal concentration for your experimental system.
| Cell Type / System | Effective Concentration Range | Observed Effect | Reference(s) |
| Human Red Blood Cell Membranes | 10⁻⁸ M to 10⁻⁶ M (10 nM to 1 µM) | Progressive inhibition of Ca²⁺-ATPase activity. | [8][9] |
| Mouse Atrial Myocytes | 10 nM to 100 nM | Modulation of action potential morphology and L-type Ca²⁺ currents. | [12] |
| Rat Kidney Tubular Cells | 1 µM | Stimulation of dopamine uptake. | [7] |
| Various Cell Lysates/Supernatants | 15.63 - 1000 pg/mL | Detection range for a competitive inhibition ELISA kit. | [11] |
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analog of atrial natriuretic peptide selective for receptor-A produces increased diuresis and natriuresis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in atrial natriuretic factor and dopamine regulation of renal Na+, K+ -ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogue-specific action in vitro of atrial natriuretic factor on human red blood cell Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
- 10. Plasma atrial natriuretic peptide is unstable under most storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human ANP(Atrial Natriuretic Peptide) ELISA Kit [elkbiotech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Atriopeptin Analogs
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vivo use of atriopeptin analogs, with a focus on atriopeptin analog I. Due to the limited availability of direct in vivo dosage information for this compound, this guide incorporates data from studies on closely related analogs such as atriopeptin II, atriopeptin III, and the parent molecule, atrial natriuretic peptide (ANP), to provide a comprehensive reference for experimental design.
Data Presentation: In Vivo Dosages of Atriopeptin and its Analogs
The following table summarizes dosages and administration routes for various atriopeptin analogs and ANP in different animal models to guide dose selection for in vivo studies.
| Peptide/Analog | Animal Model | Dosage | Administration Route | Key Observed Effects |
| Atriopeptin II | Sheep | 0.1 nmol/kg/min | Intravenous Infusion | Lowered arterial pressure, cardiac output, and stroke volume[1]. |
| Atriopeptin II | Rat | 10 nM (in vitro) | N/A (in vitro study) | Inhibited aldosterone release[2]. |
| Atriopeptin III | Rat | 0.01, 0.1, 0.5, 1.0 µ g/min | Intravenous Infusion | Dose-dependent reduction in water intake in hypovolemic rats[3]. |
| Atriopeptin III | Rat | 0.067, 0.125, 0.25, 0.5, 1.0 ng/kg | Bolus Intravenous Injection | Dose-dependent decrease in blood pressure[4]. |
| Atriopeptin III | Rat | 10 µg/kg | Bolus Intravenous Injection | Decreased cardiac output and mean arterial pressure[5]. |
| Atriopeptin III | Rat | 60 µg/kg/hr | Continuous Intravenous Infusion | Decreased mean arterial blood pressure and ventricular weight[6]. |
| Atriopeptin III | Rat | 0.4-36 nmol/kg | Intravenous Administration | Dose-related reduction of arterial blood pressure[7]. |
| ANP (human) | Dog | 15-600 ng/kg/min | Intravenous Infusion | Dose-dependent effects on atrial refractoriness and repolarization[8]. |
| ANP-(4-28) | Rat | 10-230 ng/kg/min | Intravenous Infusion | Natriuresis and diuresis observed at 20 ng/kg/min[9]. |
| α-hANP (Carperitide) | Dog | 0.1-1 µg/kg/min | Intravenous Infusion | Dose-dependently decreased left ventricular end-diastolic pressure[10]. |
| Anaritide (synthetic ANP) | Human | 0.2 µg/kg/min | 24-hour Intravenous Infusion | Investigated for acute tubular necrosis[11]. |
Experimental Protocols
General Protocol for In Vivo Administration of Atriopeptin Analogs
This protocol outlines the general procedure for preparing and administering atriopeptin analogs to animal models for in vivo studies.
Materials:
-
This compound (or other selected analog)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Vehicle (e.g., bovine serum albumin in saline, if required for stability)
-
Animal model (e.g., Sprague-Dawley rats)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters (for intravenous infusion)
-
Infusion pump
-
Surgical tools
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic agent.
-
Surgically implant a catheter into a suitable blood vessel (e.g., femoral vein or jugular vein) for intravenous administration.
-
Allow the animal to recover from surgery if the study requires conscious animals. For acute studies, the experiment can proceed under anesthesia.
-
-
Preparation of Infusion Solution:
-
Reconstitute the lyophilized atriopeptin analog powder in sterile saline to create a stock solution. The use of a vehicle like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help prevent the peptide from adhering to plastic surfaces.
-
Dilute the stock solution with sterile saline to the final desired concentration for infusion. The concentration should be calculated based on the desired dosage (e.g., in µg/kg/min) and the infusion rate of the pump.
-
-
Administration:
-
Connect the catheter to the infusion pump.
-
For a bolus injection, manually inject the calculated volume of the prepared solution over a short period (e.g., 30-60 seconds).
-
For a continuous infusion, program the infusion pump to deliver the solution at the desired rate for the specified duration of the experiment.
-
-
Monitoring:
-
Continuously monitor the animal's vital signs (e.g., heart rate, respiratory rate, temperature) throughout the experiment, especially when under anesthesia.
-
Protocol for Measurement of Cardiovascular Parameters
This protocol describes the methodology for measuring key cardiovascular parameters such as blood pressure and heart rate.
Materials:
-
Animal model with an implanted arterial catheter (e.g., in the femoral or carotid artery)
-
Pressure transducer
-
Data acquisition system
-
Heparinized saline
Procedure:
-
Catheterization:
-
In an anesthetized animal, cannulate a major artery (e.g., femoral or carotid artery) with a catheter filled with heparinized saline to prevent clotting.
-
-
Connection to Transducer:
-
Connect the arterial catheter to a pressure transducer.
-
The pressure transducer converts the mechanical pressure signal from the blood vessel into an electrical signal.
-
-
Data Acquisition:
-
Connect the pressure transducer to a data acquisition system.
-
Calibrate the system to ensure accurate pressure readings.
-
Record baseline cardiovascular parameters before administering the atriopeptin analog.
-
-
Data Recording and Analysis:
-
Begin the infusion or bolus injection of the atriopeptin analog.
-
Continuously record the arterial blood pressure waveform throughout the experiment.
-
From the blood pressure waveform, the data acquisition software can calculate and display:
-
Systolic blood pressure
-
Diastolic blood pressure
-
Mean arterial pressure (MAP)
-
Heart rate
-
-
Protocol for Assessment of Renal Function
This protocol details the procedure for measuring urine flow and sodium excretion to assess the diuretic and natriuretic effects of atriopeptin analogs.
Materials:
-
Metabolic cages or a setup for urine collection from an anesthetized animal (e.g., bladder catheterization)
-
Graduated collection tubes
-
Flame photometer or ion-selective electrode for sodium measurement
Procedure:
-
Urine Collection:
-
For conscious animals, place them in metabolic cages that separate urine and feces. Allow for an acclimatization period.
-
For anesthetized animals, catheterize the bladder to allow for direct and continuous urine collection.
-
Collect baseline urine samples over a defined period before administering the atriopeptin analog.
-
-
Experimental Intervention:
-
Administer the atriopeptin analog via the desired route.
-
Continue to collect urine in timed intervals throughout the experimental period.
-
-
Measurement of Urine Volume:
-
At the end of each collection period, measure the volume of urine collected using a graduated cylinder or by weighing the collection tube.
-
Calculate the urine flow rate (e.g., in ml/min or µl/min).
-
-
Measurement of Sodium Excretion:
-
Determine the sodium concentration in each urine sample using a flame photometer or an ion-selective electrode.
-
Calculate the rate of sodium excretion by multiplying the urine sodium concentration by the urine flow rate.
-
Mandatory Visualization
Signaling Pathway of Atriopeptin Analogs
Caption: Signaling pathway of this compound via NPR-A.
Experimental Workflow for In Vivo Studies
References
- 1. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. Effect of peripherally administered atriopeptin III on water intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atriopeptin III kinetics and pharmacodynamics in normal and anephric rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriopeptin III does not alter cardiac performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of chronic high-dose atriopeptin III infusion in normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous administration of atriopeptin III affects arterial blood pressure differentially in young and old male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide has dose-dependent, autonomically mediated effects on atrial refractoriness and repolarization in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal response of anesthetized rats to low-dose infusion of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of carperitide (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaritide in acute tubular necrosis. Auriculin Anaritide Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atriopeptin Analog I Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of atriopeptin analog I in preclinical animal models. The protocols detailed below are synthesized from established methodologies for studying atrial natriuretic peptides (ANPs) and their analogs, offering a framework for investigating the cardiovascular and renal effects of these compounds.
Application Notes
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a hormone primarily secreted by the atria of the heart in response to increased blood volume and pressure.[1][2][3][4][5][6][7] It plays a crucial role in regulating blood pressure, fluid, and electrolyte balance.[8] Atriopeptins are a family of biologically active peptides derived from a common precursor, all sharing a characteristic 17-membered ring formed by a disulfide bond, which is essential for their activity.[9][10]
Atriopeptin I is a 21-amino acid peptide, while other analogs like atriopeptin II and III are slightly longer with C-terminal extensions.[9] These peptides generally exhibit potent natriuretic, diuretic, and vasodilatory properties.[9][10][11] Their primary mechanism of action involves binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates downstream physiological effects.[12][13][14]
The administration of atriopeptin analogs in animal models is a key step in the preclinical evaluation of their therapeutic potential for conditions such as hypertension, heart failure, and kidney disease.[4][15] The following protocols provide standardized procedures for these investigations.
Data Presentation
The following tables summarize quantitative data from studies on atriopeptin III administration in rats, which can serve as a reference for designing experiments with this compound.
Table 1: Pharmacokinetic Parameters of Atriopeptin III in Rats
| Parameter | Normal Rats | Anephric Rats |
| Half-life (t½) | 26.5 sec | 56.8 sec |
| Volume of Distribution (Vd) | 352 ml | 345 ml |
| Plasma Clearance | 500 ml/min | 206 ml/min |
Data from studies on bolus intravenous administration of atriopeptin III.
Table 2: Effects of Intravenous Atriopeptin III on Cardiovascular and Renal Parameters in Rats
| Dose | Change in Mean Arterial Pressure | Urine Flow | Sodium Excretion |
| 0.4 - 36 nmol/kg | Dose-related reduction | Dose-related increase | Dose-related increase |
| 125 ng/kg | No significant effect | 48% increase | 48% increase |
| 250 ng/kg | No significant effect | Increased | Increased |
| 500 ng/kg | No significant effect | 90% increase | 90% increase |
| 0.2 µg/kg/min (infusion) | 20% decrease in rats with chronic renal failure | 4.4-fold increase | 9 to 12-fold increase |
Data compiled from studies on intravenous administration of atriopeptin III in both normal and hypertensive rats.[5][14][16]
Experimental Protocols
Protocol 1: Preparation and Intravenous Administration of this compound in Rats
This protocol describes the preparation and intravenous administration of this compound to rats.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal scale
-
Syringes and needles for intravenous injection
-
Rat restrainer (if applicable)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine) if performing terminal studies or surgical procedures
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound to equilibrate to room temperature.
-
Reconstitute the peptide in sterile 0.9% saline to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the solution to ensure complete dissolution.
-
Prepare fresh solutions daily to ensure peptide stability.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the solution to be administered.
-
For conscious animal studies, gently restrain the rat. For studies requiring anesthesia, administer the appropriate anesthetic agent and ensure the animal is properly anesthetized.
-
-
Intravenous Administration:
-
For bolus injection, administer the calculated volume of the this compound solution via the tail vein using an appropriate gauge needle and syringe.
-
For continuous infusion, a catheter should be surgically implanted into the jugular or femoral vein.[17][18] The infusion can be performed using a syringe pump connected to the catheter.
-
Protocol 2: Measurement of Arterial Blood Pressure in Conscious Rats
This protocol outlines the methodology for measuring blood pressure in conscious, unrestrained rats to assess the hemodynamic effects of this compound.
Method A: Tail-Cuff Plethysmography (Non-Invasive)
Materials:
-
Tail-cuff blood pressure measurement system (including cuff, pulse sensor, and monitor)
-
Rat restrainer with a warming platform
Procedure:
-
Acclimatization:
-
Acclimate the rats to the restrainer and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.[9]
-
-
Measurement:
-
Place the rat in the restrainer on the warming platform to increase blood flow to the tail.[9]
-
Position the cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Initiate the blood pressure measurement cycle. The system will automatically inflate and deflate the cuff while recording the systolic blood pressure.
-
Obtain multiple readings and calculate the average to ensure accuracy.
-
Method B: Radiotelemetry (Invasive)
Materials:
-
Implantable telemetry transmitter
-
Surgical instruments for implantation
-
Data acquisition system
Procedure:
-
Surgical Implantation:
-
Data Recording:
-
House the rat in its home cage placed on a receiver that wirelessly collects the blood pressure data from the implanted transmitter.
-
Record baseline blood pressure before administering this compound.
-
Continuously monitor and record blood pressure following administration to observe the time course of the hemodynamic effects.[10]
-
Protocol 3: Assessment of Renal Function Using Metabolic Cages
This protocol describes the use of metabolic cages to collect urine from rats for the analysis of urine volume and electrolyte excretion following the administration of this compound.
Materials:
-
Graduated collection tubes
-
Analytical balance
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization:
-
Acclimate the rats to the metabolic cages for at least 24-48 hours before the experiment to minimize stress and obtain stable baseline measurements.[11]
-
-
Urine Collection:
-
Place the rat in the metabolic cage, which is designed to separate urine and feces into different collection tubes.[16][20]
-
Provide free access to food and water.
-
Collect urine over a defined period (e.g., 24 hours) to establish a baseline.
-
Administer this compound and continue to collect urine for the desired experimental duration.
-
-
Sample Analysis:
-
Measure the total volume of urine collected.
-
Determine the concentration of sodium (Na+) and potassium (K+) in the urine using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Studies.
References
- 1. genscript.com [genscript.com]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. Atrial Natriuretic Peptide [drugfuture.com]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriales natriuretisches Peptid – Wikipedia [de.wikipedia.org]
- 6. benthamscience.com [benthamscience.com]
- 7. usbio.net [usbio.net]
- 8. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atriopeptin biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gencefebio.com [gencefebio.com]
- 12. Effect of pharmacological manipulation of endogenous atriopeptin activity on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Atrial natriuretic peptide: a new cardiac hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A comparison of the action of atriopeptin III on renal function in normal and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifetechindia.com [lifetechindia.com]
- 18. usbio.net [usbio.net]
- 19. Atriopeptins: bioactive peptides derived from mammalian cardiac atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Atriopeptin Analog I in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, a member of the atrial natriuretic peptide (ANP) family, plays a significant role in cardiovascular homeostasis, primarily through its diuretic, natriuretic, and vasodilatory effects. These peptides mediate smooth muscle relaxation, a process of considerable interest in the research and development of treatments for conditions such as hypertension and other vascular disorders. Atriopeptin analog I (AP I), while part of this family, exhibits distinct characteristics in its relaxant potency compared to its counterparts, atriopeptin II and III. These application notes provide detailed protocols for utilizing this compound in smooth muscle relaxation assays and present available data on its efficacy.
Mechanism of Action
This compound induces smooth muscle relaxation by activating particulate guanylate cyclase (pGC) receptors on the surface of smooth muscle cells. This initiates a signaling cascade that results in vasodilation.
Signaling Pathway of Atriopeptin-Induced Smooth Muscle Relaxation:
-
Receptor Binding: Atriopeptin I binds to the natriuretic peptide receptor-A (NPR-A), a transmembrane receptor with intrinsic guanylate cyclase activity.
-
Guanylate Cyclase Activation: Ligand binding induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.
-
cGMP Production: Activated guanylate cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G (PKG) Activation: The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG).
-
Phosphorylation Events: PKG phosphorylates several downstream targets, leading to:
-
A decrease in intracellular calcium (Ca²⁺) concentration through the inhibition of Ca²⁺ influx and enhancement of Ca²⁺ sequestration into the sarcoplasmic reticulum.
-
A reduction in the sensitivity of the contractile machinery to Ca²⁺.
-
-
Smooth Muscle Relaxation: The combined effects of reduced intracellular Ca²⁺ and decreased myofilament Ca²⁺ sensitivity lead to the relaxation of the smooth muscle.
Data Presentation
Quantitative data from various studies indicate that this compound is a less potent smooth muscle relaxant compared to atriopeptin II and III. The concentration required to achieve 50% of the maximal relaxation (EC50) is notably higher for atriopeptin I.[1] In some experimental models, such as the bovine tracheal smooth muscle, atriopeptin I failed to produce significant relaxation.
| Peptide | Tissue | Species | Pre-contraction Agent | Potency (Compared to other Atriopeptins) | Reference |
| Atriopeptin I | Aortic Rings | Rabbit | Histamine | Lower (Higher EC50) | [1] |
| Atriopeptin I | Trachea, Pulmonary Artery | Guinea Pig | Not Specified | Lowest (API < APII < APIII) | [2] |
| Atriopeptin I | Coronary Artery | Human | Not Specified | Smaller magnitude of relaxation | [3] |
| Atriopeptin I | Tracheal Smooth Muscle | Bovine | Carbachol | Failed to induce significant relaxation |
Experimental Protocols
The following is a generalized protocol for assessing the relaxant effects of this compound on isolated smooth muscle tissue using an organ bath system. This protocol may require optimization based on the specific tissue and experimental setup.
Materials and Reagents
-
This compound (lyophilized powder)
-
Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, of the following composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Contractile agonist (e.g., Phenylephrine, Histamine, Carbachol)
-
Distilled, deionized water
-
95% O₂ / 5% CO₂ gas mixture
-
Organ bath system with force-displacement transducers and data acquisition software
Experimental Workflow
Detailed Methodology
-
Preparation of Atriopeptin I Stock Solution:
-
Reconstitute lyophilized atriopeptin I in distilled water to create a high-concentration stock solution (e.g., 1 mM).
-
Prepare serial dilutions of the stock solution in PSS to be used for the experiment.
-
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical guidelines.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, trachea).
-
Place the tissue in ice-cold PSS.
-
Clean the tissue of adhering connective and adipose tissue.
-
For vascular studies, cut the aorta into rings of 2-4 mm in width. For airway studies, prepare tracheal strips.
-
-
Organ Bath Setup and Tissue Mounting:
-
Fill the organ bath chambers with PSS and maintain at 37°C.
-
Continuously bubble the PSS with a 95% O₂ / 5% CO₂ gas mixture to maintain pH and oxygenation.
-
Mount the tissue rings or strips in the organ bath chambers, connecting one end to a fixed holder and the other to a force-displacement transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for 60-90 minutes under a basal tension (e.g., 1-2 grams for rat aortic rings). During this period, replace the PSS every 15-20 minutes.
-
After equilibration, assess the viability and contractile capacity of the tissue by adding a high concentration of KCl (e.g., 60-80 mM) to the bath.
-
Wash the tissues with fresh PSS to return to the basal tension.
-
-
Relaxation Assay:
-
Induce a submaximal, stable contraction in the tissues using a contractile agonist (e.g., phenylephrine at 1 µM for aortic rings).
-
Once the contraction has reached a plateau, add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the isometric tension continuously throughout the experiment.
-
-
Data Analysis:
-
Measure the magnitude of relaxation at each concentration of atriopeptin I.
-
Express the relaxation as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the atriopeptin I concentration.
-
From the concentration-response curve, determine pharmacological parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal relaxation (Emax).
-
Conclusion
This compound is a useful tool for studying the fundamental mechanisms of smooth muscle relaxation mediated by the natriuretic peptide system. However, researchers should be aware of its lower potency compared to other atriopeptins.[1][2][3] The provided protocols offer a robust framework for conducting reliable and reproducible smooth muscle relaxation assays. Careful optimization of experimental conditions is crucial for obtaining meaningful and accurate data.
References
- 1. Vasorelaxant and natriuretic activities of synthetic atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxant activity of atriopeptins in isolated guinea pig airway and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atriopeptins on relaxation and cyclic GMP levels in human coronary artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of Atriopeptin Analog I on Natriuresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptins, also known as atrial natriuretic peptides (ANP), are a family of hormones involved in the regulation of blood pressure, blood volume, and electrolyte balance. They exert their effects by binding to natriuretic peptide receptors, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade results in vasodilation, diuresis, and natriuresis (the excretion of sodium in the urine).
Several atriopeptin analogs, such as Atriopeptin I, II, and III, have been identified and synthesized. While atriopeptins are generally potent natriuretic and diuretic agents, studies have shown significant variation in the activity of these analogs. Notably, Atriopeptin I (API) has been demonstrated to be essentially inactive in promoting natriuresis and diuresis when compared to other analogs like Atriopeptin II (APII) and Atriopeptin III (APIII).
These application notes provide a framework for designing and conducting experiments to measure the effects of Atriopeptin Analog I on natriuresis, using both in vivo and in vitro models. The protocols are designed to allow for a direct comparison with more potent atriopeptin analogs to confirm the relative inactivity of Atriopeptin I.
Signaling Pathway of Atriopeptin
Atriopeptins mediate their physiological effects through a well-defined signaling pathway. The process begins with the binding of the atriopeptin ligand to its specific receptor on the cell surface, the natriuretic peptide receptor-A (NPR-A). This binding event activates the intracellular guanylyl cyclase domain of the receptor, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to produce the final physiological responses. In the kidney, this signaling cascade leads to increased glomerular filtration rate and decreased sodium reabsorption in the collecting ducts, resulting in natriuresis.
Data Presentation
The following tables summarize the expected quantitative data from experiments comparing the effects of Atriopeptin I to a more potent analog, Atriopeptin III, and a vehicle control.
Table 1: In Vivo Natriuretic and Diuretic Effects in Anesthetized Dogs
| Treatment Group | Dose | Change in Urine Flow (mL/min) | Change in Urinary Sodium Excretion (µEq/min) | Change in Mean Arterial Pressure (mmHg) |
| Vehicle Control | N/A | Minimal | Minimal | Minimal |
| Atriopeptin I | Bolus Injection | No significant change | No significant change | No significant change |
| Atriopeptin III | Bolus Injection | Significant increase | Significant increase | Dose-dependent decrease |
Data presented in this table is a qualitative summary based on published findings indicating the inactivity of Atriopeptin I and the potent effects of Atriopeptin III.
Table 2: In Vitro cGMP Production in NPR-A Transfected HEK293 Cells
| Treatment Group | Concentration | Intracellular cGMP (pmol/well
Atriopeptin Analog I in Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a cardiac hormone pivotal in regulating blood pressure and volume homeostasis.[1] Its therapeutic potential in hypertension is significant, primarily through its vasodilatory, natriuretic, and renin-angiotensin-aldosterone system (RAAS) suppressing effects.[2][3] However, the short half-life of native ANP limits its clinical utility. This has spurred the development of more stable and potent atriopeptin analogs. One such analog, MANP, has demonstrated enhanced therapeutic properties, including greater resistance to enzymatic degradation, leading to sustained blood pressure reduction in preclinical models and early human trials.[4][5][6] These analogs represent a promising therapeutic strategy for hypertension, particularly in cases of resistant hypertension.[4][7]
Mechanism of Action
Atriopeptin analogs, such as MANP, exert their effects primarily through the activation of the particulate guanylyl cyclase-A (GC-A) receptor.[4][8] This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[8][9] Elevated intracellular cGMP levels mediate a cascade of downstream effects:
-
Vasodilation: cGMP induces relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[10]
-
Natriuresis and Diuresis: In the kidneys, cGMP signaling increases the glomerular filtration rate and inhibits sodium reabsorption in the renal tubules, promoting salt and water excretion.[2][9]
-
RAAS Inhibition: Atriopeptin analogs suppress the secretion of renin and aldosterone, further contributing to blood pressure reduction.[4][11]
The enhanced efficacy of analogs like MANP is attributed to their modified structure, which confers resistance to degradation by enzymes like neprilysin.[5]
Signaling Pathway of Atriopeptin Analog I
References
- 1. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Atriopeptin Analog I for the Study of Guanylate Cyclase-Coupled Receptors
Introduction
Atriopeptin I (also known as Atrial Natriuretic Peptide (103-123)) is a truncated analog of the atrial natriuretic peptide (ANP), a hormone critically involved in cardiovascular and renal homeostasis.[1][2] Like ANP, atriopeptin I is a member of the natriuretic peptide family and exerts its biological effects through interaction with natriuretic peptide receptors (NPRs). Of particular interest to researchers are the guanylate cyclase-coupled receptors, NPRA and NPRB, which, upon activation, catalyze the conversion of GTP to the second messenger cyclic GMP (cGMP).[3][4] The subsequent elevation in intracellular cGMP levels mediates a wide range of physiological responses, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy.[5][6]
Atriopeptin I, due to its distinct structure and binding characteristics, serves as a valuable tool for dissecting the structure-function relationships of these receptors and for characterizing their downstream signaling pathways. While it is less potent than the full-length ANP, its ability to activate guanylate cyclase makes it a useful agonist for in vitro studies.[7]
Mechanism of Action
Atriopeptin I binds to the extracellular domain of guanylate cyclase-coupled receptors, primarily NPRA.[4][7] This binding event induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. The activated enzyme then converts GTP to cGMP, which in turn activates cGMP-dependent protein kinases (PKGs) and other downstream effectors to elicit a cellular response.[6][8]
Applications
-
Structure-Activity Relationship Studies: By comparing the binding and activation profiles of atriopeptin I with other ANP analogs, researchers can elucidate the roles of specific amino acid residues in receptor recognition and activation.
-
Signal Transduction Pathway Analysis: Atriopeptin I can be used to stimulate cGMP production in a controlled manner, allowing for the investigation of downstream signaling cascades involving PKGs and their substrates.
-
High-Throughput Screening: In assays designed to identify novel modulators of guanylate cyclase-coupled receptors, atriopeptin I can serve as a reference agonist.
Quantitative Data
The following tables summarize the reported binding affinity and functional potency of atriopeptin I for guanylate cyclase-coupled receptors. It is important to note that much of the available data comes from studies on tissues or cell lines expressing a mixed population of natriuretic peptide receptors.
Table 1: Receptor Binding Affinity of Atriopeptin I
| Ligand | Receptor/Tissue Preparation | Radioligand | Ki (M) | Reference |
| Atriopeptin I | Rat Adrenal Membranes | 125I-ANF | ~1 x 10-8 | [7] |
Table 2: Functional Potency of Atriopeptin I in Guanylate Cyclase Activation
| Ligand | Tissue Preparation | EC50 (M) | Reference |
| Atriopeptin I | Rat Adrenal Membranes | ~1 x 10-7 | [7] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of atriopeptin I for guanylate cyclase-coupled receptors using a competitive binding assay with a radiolabeled ANP analog.
Materials:
-
Membrane preparation from cells or tissues expressing guanylate cyclase-coupled receptors (e.g., rat adrenal membranes)
-
Atriopeptin I
-
Radiolabeled ANP (e.g., 125I-ANP)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Binding Buffer (for total binding) or a saturating concentration of unlabeled ANP (for non-specific binding).
-
A range of concentrations of atriopeptin I.
-
A fixed concentration of 125I-ANP (typically at or below its Kd).
-
Membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the atriopeptin I concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Guanylate Cyclase Activity Assay
This protocol outlines a method to measure the ability of atriopeptin I to stimulate guanylate cyclase activity in a membrane preparation.
Materials:
-
Membrane preparation from cells or tissues expressing guanylate cyclase-coupled receptors.
-
Atriopeptin I
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Reaction Cocktail (e.g., 1 mM GTP, 5 mM MgCl₂ or MnCl₂, 1 mM cGMP, a phosphodiesterase inhibitor like IBMX, and a GTP-regenerating system like creatine kinase and creatine phosphate).
-
Stop Solution (e.g., 50 mM sodium acetate, pH 4.0)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1 and resuspend in Assay Buffer.
-
Assay Setup: In microcentrifuge tubes, pre-incubate the membrane preparation with a range of concentrations of atriopeptin I or vehicle control for a short period (e.g., 10 minutes) at room temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding the Reaction Cocktail to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 10-15 minutes).
-
Stop Reaction: Terminate the reaction by adding the Stop Solution.
-
cGMP Measurement: Centrifuge the tubes to pellet the membranes. Measure the concentration of cGMP in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the amount of cGMP produced as a function of the logarithm of the atriopeptin I concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response (Vmax).
Visualizations
Caption: Signaling pathway of Atriopeptin I via NPRA.
Caption: Workflow for key atriopeptin I experiments.
References
- 1. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative bioactivity of atrial and brain natriuretic peptides in an ovine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Labeling Atriopeptin Analog I
These application notes provide detailed protocols and supporting data for the labeling of Atriopeptin Analog I, a synthetic peptide that mimics the biological activity of atrial natriuretic peptide (ANP). Labeled this compound is a valuable tool for researchers, scientists, and drug development professionals studying cardiovascular physiology, receptor pharmacology, and drug discovery.
Introduction
This compound, a truncated form of the native atrial natriuretic peptide, plays a crucial role in regulating blood pressure and fluid balance.[1] Its ability to selectively bind to the natriuretic peptide receptor-A (NPR-A) makes it a key target for therapeutic intervention in cardiovascular diseases.[1][2] Labeling of this peptide with radioactive isotopes, fluorescent probes, or biotin enables a wide range of applications, including receptor binding assays, in vivo imaging, and elucidation of its signaling pathways. This document outlines established methods for labeling this compound and provides protocols for its use in research settings.
Quantitative Data Summary
The following tables summarize key quantitative data related to the binding and labeling of this compound and related peptides.
Table 1: Receptor Binding and In Vivo Half-Life
| Parameter | Value | Species | Reference |
| IC50 for NPR-A Binding | 0.31 ± 0.09 nM | Not Specified | [1] |
| In Vivo Half-Life | 31 seconds | Rat | [3] |
Table 2: Radiolabeling Efficiency
| Labeling Method | Isotope | Radiochemical Purity | Reference |
| Iodogen Method | Iodine-123 | >98% | [4] |
Signaling Pathway of this compound
This compound exerts its physiological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[1][5] This initiates an intracellular signaling cascade that ultimately leads to vasodilation, natriuresis, and a decrease in blood pressure.
References
- 1. Buy this compound | 117038-68-3 [smolecule.com]
- 2. Novel analog of atrial natriuretic peptide selective for receptor-A produces increased diuresis and natriuresis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atriopeptin turnover: quantitative relationship between in vivo changes in plasma levels and atrial content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine-123 labelling of atrial natriuretic peptide and its analogues: initial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin Analog I: A Research Tool for Investigating Renal Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a peptide hormone primarily synthesized and secreted by cardiac myocytes in response to atrial distension. It plays a crucial role in regulating blood pressure, electrolyte balance, and fluid homeostasis. Atriopeptin and its analogs, such as Atriopeptin Analog I, are invaluable tools for researchers studying renal physiology and pathophysiology. This document provides detailed application notes and experimental protocols for utilizing this compound in renal function research.
Atriopeptin exerts its effects on the kidney through a variety of mechanisms, leading to diuresis and natriuresis. These include increasing the glomerular filtration rate (GFR), inhibiting sodium reabsorption in the renal tubules, and suppressing the renin-angiotensin-aldosterone system (RAAS).[1][2][3] Its actions are mediated through the activation of the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase that leads to the production of cyclic guanosine monophosphate (cGMP) as a second messenger.[4][5]
Mechanism of Action and Signaling Pathway
This compound binds to the NPR-A receptor, primarily located on the surface of vascular smooth muscle cells, glomerular mesangial cells, and renal tubular epithelial cells. This binding activates the intracellular guanylyl cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins.[4] This signaling cascade ultimately leads to vasodilation of the afferent arteriole and constriction of the efferent arteriole, increasing glomerular hydrostatic pressure and GFR.[6] In the renal tubules, particularly the collecting duct, the ANP/cGMP/PKG pathway inhibits sodium reabsorption by acting on ion channels.[4][7] Furthermore, atriopeptin suppresses the release of renin from the juxtaglomerular apparatus, thereby inhibiting the entire RAAS cascade.[1][2]
This compound Signaling Pathway in Renal Cells
Caption: Signaling pathway of this compound in renal cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the effects of atriopeptin and its analogs on renal function.
Table 1: In Vivo Infusion Studies
| Animal Model | Atriopeptin Analog | Infusion Dose | Duration | Key Findings |
| Rat | Atriopeptin III | 0.20 µg/kg/min | 60 min | Significantly increased inulin clearance, urine flow, and net tubular sodium reabsorption in a model of ischemic acute renal failure.[8] |
| Dog | Synthetic ANP | 0.3 µg/kg/min | Not specified | Increased GFR and fractional lithium excretion, and decreased renin secretory rate.[9] |
Table 2: In Vitro Isolated Perfused Kidney Studies
| Animal Model | Atriopeptin Analog | Concentration | Duration | Key Findings |
| Rat | Atriopeptin III | 100 µg/dL | Not specified | Significantly improved renal plasma flow, inulin clearance, and urine flow in an ischemic acute renal failure model.[10] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Renal Function in Anesthetized Rodents
This protocol describes the continuous intravenous infusion of this compound in anesthetized rats or mice to evaluate its effects on key renal parameters.
Materials:
-
This compound
-
Anesthetic (e.g., Inactin or a combination of ketamine/xylazine)
-
Saline (0.9% NaCl)
-
Polyethylene tubing (PE-50, PE-10)
-
Infusion pump
-
Surgical instruments
-
Blood collection tubes (heparinized)
-
Urine collection tubes
-
Analytical equipment for measuring creatinine, inulin, sodium, and potassium
Experimental Workflow:
Caption: Workflow for in vivo renal function assessment.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it on a heated surgical board to maintain body temperature.
-
Surgical Instrumentation:
-
Perform a tracheostomy to ensure a clear airway.
-
Insert a catheter into the jugular vein for the infusion of saline and this compound.
-
Insert a catheter into the carotid artery for monitoring blood pressure and for blood sampling.
-
Catheterize the bladder for timed urine collection.
-
-
Stabilization: Infuse saline at a constant rate (e.g., 10-20 µL/min) for a stabilization period of 60-90 minutes.
-
Baseline Collection: Collect a baseline urine sample over a 30-minute period and a blood sample at the midpoint of this period.
-
This compound Administration:
-
Prepare a stock solution of this compound in saline.
-
Begin a continuous intravenous infusion at the desired dose (e.g., refer to Table 1).
-
-
Experimental Data Collection: Following the start of the infusion, collect urine in timed intervals (e.g., every 30 minutes) and blood samples at the midpoint of each urine collection period.
-
Sample Analysis:
-
Measure urine volume gravimetrically.
-
Analyze urine and plasma for concentrations of creatinine (or inulin, if co-infused for a more accurate GFR measurement), sodium, and potassium.
-
-
Calculations:
-
Glomerular Filtration Rate (GFR): GFR = (Urine [Creatinine] x Urine Flow Rate) / Plasma [Creatinine]
-
Fractional Excretion of Sodium (FENa): FENa (%) = ((Urine [Na+] x Plasma [Creatinine]) / (Plasma [Na+] x Urine [Creatinine])) x 100
-
Protocol 2: Isolated Perfused Kidney (IPK) Model
This ex vivo protocol allows for the direct assessment of this compound's effects on renal hemodynamics and tubular function, independent of systemic influences.
Materials:
-
This compound
-
Krebs-Henseleit buffer supplemented with albumin, glucose, and amino acids
-
Perfusion apparatus (including a pump, oxygenator, filter, and pressure transducer)
-
Surgical instruments
-
Analytical equipment for measuring perfusate and urine composition
Experimental Workflow:
Caption: Workflow for the isolated perfused kidney experiment.
Procedure:
-
Buffer Preparation: Prepare the Krebs-Henseleit perfusion buffer, ensure it is gassed with 95% O2 / 5% CO2, and warmed to 37°C.
-
Kidney Isolation:
-
Anesthetize the donor animal (typically a rat).
-
Carefully dissect and isolate one kidney, leaving the renal artery, vein, and ureter intact.
-
Cannulate the renal artery and the ureter.
-
-
Perfusion Setup:
-
Transfer the cannulated kidney to the perfusion apparatus.
-
Immediately begin perfusion through the renal artery cannula with the prepared buffer at a constant pressure (e.g., 100 mmHg).
-
-
Stabilization: Allow the kidney to stabilize for 30-60 minutes, during which time urine production should become steady.
-
Baseline Collection: Collect baseline urine and perfusate samples over a 10-minute period.
-
This compound Administration: Add this compound to the perfusion reservoir to achieve the desired final concentration (e.g., refer to Table 2).
-
Experimental Data Collection: Collect urine and perfusate samples at timed intervals (e.g., every 10 minutes) for the duration of the experiment.
-
Sample Analysis and Calculations: Perform similar analyses and calculations as described in Protocol 1, substituting plasma with perfusate in the equations.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific parameters based on their experimental goals, animal models, and available equipment. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Effect of pharmacological manipulation of endogenous atriopeptin activity on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of atriopeptin on renal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial Natriuretic Peptide for Management of Acute Kidney Injury: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Particulate Guanylyl Cyclase A/cGMP Signaling Pathway in the Kidney: Physiologic and Therapeutic Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of synthetic atrial natriuretic peptide on renal function and renin release in acute experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Atriopeptin Analog I in Vasodilation Experiments: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atriopeptin, a member of the natriuretic peptide family, plays a crucial role in cardiovascular homeostasis. These peptides, secreted by cardiac atria in response to atrial stretch, are potent vasodilators and natriuretic agents. Atriopeptin analog I, specifically, has been a subject of investigation to understand the structure-activity relationships within this peptide family. This document provides detailed application notes and protocols for utilizing this compound in vasodilation experiments, catering to both in vitro and in vivo research models.
Mechanism of Action
Atriopeptin-induced vasodilation is primarily mediated through the activation of natriuretic peptide receptor-A (NPR-A), a particulate guanylyl cyclase. The binding of Atriopeptin to NPR-A triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within vascular smooth muscle cells. The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation and vasodilation.
Signaling Pathway of Atriopeptin-Induced Vasodilation
Caption: Signaling pathway of Atriopeptin-induced vasodilation.
Data Presentation
Quantitative data from various studies indicate that this compound is a less potent vasodilator compared to its counterparts, Atriopeptin II and III. This difference in potency is largely attributed to the absence of the C-terminal phenylalanine-arginine residues in Atriopeptin I.[1] The following table summarizes the comparative potency of Atriopeptin analogs in inducing vasodilation in pre-contracted vascular preparations.
| Atriopeptin Analog | Relative Potency | Key Findings | Citations |
| Atriopeptin I | Low | Significantly less potent than Atriopeptin II and III in relaxing norepinephrine-constricted aortic strips.[1] In some preparations, it is described as essentially inactive.[2] | [1][2] |
| Atriopeptin II | Moderate | More potent than Atriopeptin I in relaxing rat and rabbit aortas.[3] | [3] |
| Atriopeptin III | High | A potent natriuretic/diuretic agent and vasodilator. |
Experimental Protocols
In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol details the methodology for assessing the vasodilatory effect of this compound on isolated rat aortic rings pre-contracted with a vasoconstrictor agent like phenylephrine.
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit Buffer (KHB) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE)
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Aorta Dissection and Preparation:
-
Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully excise the thoracic aorta and place it in a petri dish containing cold KHB.
-
Gently remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring in an organ bath chamber (10-20 mL) filled with KHB, maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the KHB every 15-20 minutes.
-
After equilibration, induce a contraction with 60 mM KCl to check the viability of the smooth muscle.
-
Wash the rings with KHB and allow them to return to the baseline tension.
-
-
Endothelium Integrity Test:
-
Pre-contract the rings with phenylephrine (1 µM).
-
Once a stable plateau is reached, add acetylcholine (10 µM) to assess endothelium integrity. A relaxation of more than 70% indicates intact endothelium.
-
Wash the rings and allow them to return to baseline.
-
-
Vasodilation Assay:
-
Induce a submaximal contraction with phenylephrine (1 µM).
-
Once the contraction is stable, cumulatively add increasing concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath at regular intervals (e.g., every 3-5 minutes).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Construct a concentration-response curve and calculate the EC50 (concentration causing 50% of the maximal relaxation) and Emax (maximal relaxation) values.
-
In Vitro Experimental Workflow
References
- 1. Comparative vascular pharmacology of the atriopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptins: correlation between renal vasodilation and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atriopeptins on relaxation and cyclic GMP levels in rat and rabbit aortas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Atriopeptin Analog I Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of Atriopeptin Analog I, a synthetic peptide with significant therapeutic potential. Understanding the stability profile of this peptide is critical for formulation development, defining storage conditions, and ensuring its therapeutic efficacy and safety.
Introduction
This compound is a synthetic analog of the human atrial natriuretic peptide (ANP), a hormone involved in regulating blood pressure and fluid balance. Like other peptide-based therapeutics, this compound is susceptible to physical and chemical degradation, which can impact its potency and safety. This document outlines protocols for conducting forced degradation studies and developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) to monitor the stability of this compound.
Key Stability Considerations for this compound
Based on its peptide nature, this compound is prone to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, particularly at aspartic acid (Asp) and asparagine (Asn) residues, can occur under acidic or basic conditions.
-
Oxidation: Methionine (Met) and cysteine (Cys) residues are susceptible to oxidation, which can be induced by atmospheric oxygen, peroxides, or light.
-
Deamidation: The side chains of asparagine (Asn) and glutamine (Gln) residues can be hydrolyzed to form aspartic acid and glutamic acid, respectively.
-
Disulfide Scrambling: Incorrect formation or breakage and reformation of the disulfide bond between cysteine residues can lead to loss of the correct three-dimensional structure and biological activity.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can reduce efficacy and potentially induce an immunogenic response.
Experimental Protocols
A systematic approach to assessing the stability of this compound involves forced degradation studies followed by the development and validation of a stability-indicating analytical method.
Protocol 1: Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photostability: Expose 1 mL of the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Neutralization and Dilution: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before HPLC analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate the intact this compound from its degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A system with a gradient pump, autosampler, and UV detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). |
| Mobile Phase A | 0.1% TFA in water. |
| Mobile Phase B | 0.1% TFA in acetonitrile. |
| Gradient | 5-65% B over 30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection | UV at 220 nm. |
| Injection Volume | 20 µL. |
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
Calculate the percentage of degradation for each stress condition.
-
Peak purity analysis should be performed to ensure that the main peak is free from co-eluting impurities.
Data Presentation
The quantitative data from the forced degradation studies should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation of this compound
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal | 24 | 60 | Data to be filled | Data to be filled |
| Photolytic | As per ICH Q1B | As per ICH Q1B | Data to be filled | Data to be filled |
Visualization of Workflows and Pathways
This compound Signaling Pathway
This compound exerts its biological effects by binding to the natriuretic peptide receptor A (NPR-A), which leads to the production of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Caption: Signaling pathway of this compound.
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of this compound is a systematic process from sample preparation to data analysis.
Application Notes and Protocols: Atriopeptin Analog I in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Atriopeptin Analog I, a synthetic peptide that mimics the biological activity of the endogenous atrial natriuretic peptide (ANP). This document details its mechanism of action, potential therapeutic applications, and protocols for key experimental procedures relevant to its study in drug discovery and development.
Introduction to this compound
This compound is a structural and functional analog of Atriopeptin, a member of the natriuretic peptide family.[1][2] These peptides play a crucial role in cardiovascular homeostasis by regulating blood pressure, blood volume, and electrolyte balance.[1][3][4] this compound is a synthetic variant designed to have specific pharmacological properties, making it a subject of interest for therapeutic development, particularly for cardiovascular diseases such as hypertension and heart failure.[5][6][7]
Mechanism of Action and Signaling Pathway
This compound, like other atriopeptins, exerts its effects by binding to and activating specific cell surface receptors, primarily the Natriuretic Peptide Receptor-A (NPR-A).[1][5] This receptor is a particulate guanylate cyclase.[1][8][9] The binding of this compound to NPR-A induces a conformational change in the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) within the cell.[1][9][10]
The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream target proteins.[1] This signaling cascade ultimately leads to the physiological effects of this compound, including:
-
Vasodilation: Relaxation of vascular smooth muscle, leading to a decrease in systemic vascular resistance and blood pressure.[11]
-
Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.[1]
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion.[1][4][12]
This compound exhibits a reduced affinity for the Natriuretic Peptide Receptor-C (NPR-C), which is primarily involved in the clearance of natriuretic peptides from circulation.[5] This differential binding may contribute to a modified pharmacokinetic and pharmacodynamic profile compared to endogenous ANP.
A diagram of the this compound signaling pathway is presented below:
Figure 1: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related peptides based on available literature.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Parameter | Value (Molar) | Source |
| This compound | NPR-A | IC50 | 0.31 ± 0.09 x 10⁻⁹ | [5] |
| Atrial Natriuretic Peptide (ANP) | NPR-A | IC50 | 0.26 ± 0.07 x 10⁻⁹ | [5] |
| This compound | NPR-A | Ki | ~10⁻⁸ | [8] |
| Other Atriopeptins (II, III) | NPR-A | Ki | ~10⁻¹⁰ | [8] |
| This compound | NPR-C | IC50 | ~10 x 10⁻⁹ | [5] |
Table 2: Guanylate Cyclase Activation
| Activator | Parameter | Value (Molar) | Source |
| Atriopeptin I | EC50 | ~10⁻⁷ | [8] |
| Other Atriopeptins (II, III) | EC50 | ~10⁻⁸ | [8] |
Applications in Drug Discovery and Development
The unique pharmacological profile of this compound makes it a promising candidate for the development of novel therapeutics for cardiovascular disorders.[5] Its potential applications include:
-
Treatment of Hypertension: By promoting vasodilation and natriuresis, this compound can help lower blood pressure.[5][6][7]
-
Management of Heart Failure: Its ability to reduce cardiac preload and afterload can be beneficial in patients with heart failure.[5]
-
Renal Disorders: The natriuretic and diuretic effects may be advantageous in certain kidney diseases characterized by fluid retention.[5]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. Researchers should optimize these protocols based on their specific experimental setup and reagents.
This protocol outlines a competitive binding assay to determine the affinity of this compound for its receptors.
Figure 2: Workflow for a competitive receptor binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor (e.g., rabbit lung membranes for NPR-A) in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a multi-well plate, add a constant amount of radiolabeled ANP (e.g., ¹²⁵I-ANP).
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a specified temperature for a set period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ANP.
-
This protocol measures the ability of this compound to stimulate the production of cGMP.
Methodology:
-
Enzyme Preparation:
-
Prepare membranes from cells or tissues expressing NPR-A as described in the receptor binding assay protocol.
-
-
Enzyme Reaction:
-
Pre-incubate the membrane preparation with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding a reaction mixture containing GTP and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Incubate at 37°C for a defined period.
-
Terminate the reaction, for example, by adding a stop solution and boiling.
-
-
cGMP Quantification:
-
Centrifuge the samples to pellet the protein.
-
Measure the concentration of cGMP in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
-
Data Analysis:
-
Plot the amount of cGMP produced as a function of the this compound concentration.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal cGMP production.
-
This protocol describes a general procedure for assessing the effect of this compound on blood pressure in a hypertensive animal model.
Methodology:
-
Animal Model:
-
Use a suitable animal model of hypertension (e.g., spontaneously hypertensive rats).
-
Allow the animals to acclimate to the housing conditions.
-
-
Drug Administration:
-
Administer this compound to the animals via a suitable route (e.g., subcutaneous injection or intravenous infusion).
-
Include a vehicle control group that receives the same volume of the vehicle solution without the drug.
-
-
Blood Pressure Monitoring:
-
Measure systolic and diastolic blood pressure at baseline and at various time points after drug administration.
-
Blood pressure can be monitored using non-invasive methods (e.g., tail-cuff plethysmography) or invasive methods (e.g., radiotelemetry).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the changes in blood pressure between the treatment and control groups using appropriate statistical methods to determine the significance of the effect.
-
Conclusion
This compound represents a valuable tool in cardiovascular research and drug development. Its potent activation of the NPR-A/cGMP signaling pathway, coupled with its distinct receptor binding profile, makes it an attractive candidate for further investigation as a potential therapeutic agent for hypertension and other cardiovascular diseases. The protocols outlined in these application notes provide a foundation for the in vitro and in vivo characterization of this compound and similar compounds.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Is atriopeptin a physiological or pathophysiological substance? Studies in the autoimmune rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Atrial natriuretic peptide. Mechanisms of its action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy this compound | 117038-68-3 [smolecule.com]
- 6. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 12. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
Commercial Sources for Synthetic Atriopeptin Analog I and Related Peptides
References
- 1. peptide.com [peptide.com]
- 2. ahajournals.org [ahajournals.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 5. Effects of atriopeptin on particulate guanylate cyclase from rat adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Atriopeptin Analog I Solubility for Assays
Welcome to the technical support center for Atriopeptin Analog I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal solubility of this compound for reliable and reproducible assay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic peptide that mimics the biological activity of the atrial natriuretic peptide.[1] It is a 21-amino acid peptide with the sequence Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser and contains a disulfide bridge between Cys3 and Cys19. The solubility of this peptide can be challenging due to its specific amino acid composition and the potential for aggregation. Ensuring complete solubilization is critical for accurate quantification and to achieve consistent results in biological assays.
Q2: What is the first step I should take to dissolve my lyophilized this compound?
Before attempting to dissolve the entire sample, it is highly recommended to test the solubility of a small aliquot. This prevents the potential loss of valuable peptide if the chosen solvent is not optimal. For a basic peptide like this compound (containing more basic residues than acidic ones), the recommended starting solvent is sterile, distilled water.
If you observe particulates, cloudiness, or a gel-like consistency after vortexing or sonicating in water, the peptide has not fully dissolved. The next step is to try a solvent with a more acidic pH. A dilute solution of acetic acid (e.g., 10%) is a good next choice for basic peptides.
Q4: Can I use organic solvents like DMSO to dissolve this compound?
Yes, organic solvents can be used, particularly if the peptide is hydrophobic. However, for this compound, which contains cysteine residues, DMSO is generally not recommended as it can oxidize the side chains. If an organic solvent is necessary, Dimethylformamide (DMF) is a safer alternative. Always start with a small amount of the organic solvent to dissolve the peptide and then slowly add the aqueous buffer to the desired concentration. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological activity.
Q5: How should I store my solubilized this compound?
Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or lower. For long-term storage, lyophilized peptide is more stable and should be stored at -20°C or -80°C.
Troubleshooting Guide
This guide addresses common issues encountered when solubilizing this compound.
| Problem | Possible Cause | Recommended Solution |
| The peptide solution is cloudy or has visible particulates. | Incomplete dissolution. | 1. Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.[2] 2. pH Adjustment: Since this compound is a basic peptide, try adding a small amount of 10% acetic acid to lower the pH. 3. Centrifugation: Before use, centrifuge the solution to pellet any undissolved material.[2] |
| The peptide precipitated out of solution after adding an aqueous buffer. | The peptide has low solubility in the final buffer. | 1. Reduce the final concentration of the peptide. 2. Increase the proportion of the initial solvent (e.g., dilute acetic acid) in the final solution, if compatible with your assay. 3. Consider a different buffer system. |
| I am seeing inconsistent results in my assay. | - Inaccurate peptide concentration due to incomplete dissolution. - Peptide degradation. | 1. Ensure complete dissolution before use. Visually inspect for clarity. 2. Use freshly prepared solutions or properly stored aliquots. Avoid repeated freeze-thaw cycles. |
| The peptide is difficult to dissolve even in acidic solutions. | The peptide may have a high degree of hydrophobicity. | 1. Use a small amount of an organic solvent like DMF (avoid DMSO due to the presence of Cysteine). Dissolve the peptide in the organic solvent first, then slowly add the aqueous buffer. |
Experimental Protocols
Protocol 1: Determining the Optimal Solvent for this compound
Objective: To systematically test different solvents to find the one that provides the best solubility for this compound.
Methodology:
-
Prepare four microcentrifuge tubes, each containing a small, pre-weighed amount of lyophilized this compound (e.g., 0.1 mg).
-
To each tube, add a small volume (e.g., 10 µL) of one of the following solvents:
-
Tube 1: Sterile, distilled water
-
Tube 2: 10% Acetic Acid
-
Tube 3: 50% Acetonitrile
-
Tube 4: Dimethylformamide (DMF)
-
-
Vortex each tube for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the tube in a water bath for 5 minutes.
-
Visually inspect each tube for clarity. A clear solution indicates complete dissolution.
-
Once the peptide is dissolved in the initial solvent, slowly add your assay buffer dropwise to the desired final concentration (e.g., 1 mg/mL). Observe for any precipitation.
Data Presentation: Solubility Test Results for this compound
| Solvent | Initial Solubility (at 10 mg/mL) | Solubility in Assay Buffer (1 mg/mL) | Observations |
| Sterile, distilled water | Partial | Partial | Solution remained slightly cloudy after sonication. |
| 10% Acetic Acid | Complete | Complete | Clear solution. |
| 50% Acetonitrile | Complete | Precipitation observed | Peptide crashed out of solution upon buffer addition. |
| Dimethylformamide (DMF) | Complete | Complete | Clear solution. Final DMF concentration should be kept low for assays. |
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Solubility
Caption: A step-by-step guide to troubleshooting solubility issues with this compound.
Diagram 2: Signaling Pathway of this compound
Caption: The signaling cascade initiated by this compound binding to its receptor.[1]
References
Technical Support Center: Atriopeptin Analog I Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Atriopeptin Analog I in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound, like other peptides, is susceptible to several degradation pathways in aqueous solutions. The primary causes include:
-
Proteolytic Degradation: Enzymatic cleavage by proteases is a major route of degradation. A key enzyme responsible for the breakdown of natriuretic peptides, including atriopeptin, is Neutral Endopeptidase (NEP), also known as neprilysin.
-
Chemical Degradation: This includes non-enzymatic processes such as:
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by light, metal ions, or peroxides.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues can occur, altering the peptide's structure and function.
-
Hydrolysis: Cleavage of peptide bonds can happen at acidic or alkaline pH.
-
-
Physical Instability:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, leading to loss of biological activity.
-
Adsorption: Peptides can adsorb to the surfaces of storage containers, such as glass or plastic, leading to a decrease in the effective concentration.
-
Q2: What are the general recommendations for storing this compound solutions?
A2: To maintain the stability of this compound in solution, follow these general guidelines:
-
Storage Temperature: For short-term storage (up to one week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advised. Avoid repeated freeze-thaw cycles, as this can lead to aggregation and degradation. It is best to aliquot the solution into single-use vials before freezing.
-
pH: Maintain the pH of the solution within a range that minimizes chemical degradation. For many peptides, a slightly acidic pH (around 4-6) is optimal.
-
Light Protection: Store solutions protected from light to prevent photo-oxidation.
-
Container Type: Use low-protein-binding polypropylene or siliconized glass vials to minimize adsorption.
Q3: How can I prevent proteolytic degradation of this compound in my experiments?
A3: To prevent enzymatic degradation, especially in biological samples, the use of protease inhibitors is crucial. A broad-spectrum protease inhibitor cocktail is recommended. Key inhibitors to consider are:
-
NEP Inhibitors: Specific inhibitors of Neutral Endopeptidase, such as phosphoramidon or thiorphan, can be used.
-
General Protease Inhibitors: A cocktail containing inhibitors for various protease classes (serine, cysteine, and metalloproteases) is effective. Common components include aprotinin, leupeptin, and EDTA.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity of the peptide solution over a short period. | Proteolytic degradation from cellular components or microbial contamination. | Add a broad-spectrum protease inhibitor cocktail to your solution. Ensure all solutions and handling procedures are sterile. |
| Oxidation of the peptide. | Prepare solutions using degassed buffers. Consider adding an antioxidant like methionine. Protect the solution from light. | |
| Incorrect pH of the solution. | Measure the pH of your peptide solution and adjust it to the optimal range (typically pH 4-6). Use a suitable buffer system to maintain the pH. | |
| Precipitate or cloudiness observed in the peptide solution. | Peptide aggregation. | Optimize the peptide concentration; higher concentrations are more prone to aggregation. Evaluate the effect of ionic strength by adjusting the salt concentration in the buffer. Screen different excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 80) to prevent aggregation. |
| The peptide has come out of solution due to low temperature. | Allow the solution to equilibrate to room temperature and gently vortex to redissolve the peptide before use. | |
| Inconsistent results between experiments. | Adsorption of the peptide to container surfaces. | Use low-protein-binding vials. Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a low concentration (e.g., 0.1%) to block non-specific binding sites, if compatible with your assay. |
| Repeated freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of this compound with enhanced stability for use in various experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Buffer solution (e.g., 10 mM sodium phosphate, pH 6.0)
-
Protease inhibitor cocktail (e.g., Sigma-Aldrich P8340 or similar)
-
Low-protein-binding polypropylene microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile water to create a concentrated initial stock. Gently swirl to dissolve; do not vortex vigorously.
-
Dilute the concentrated stock to the desired final concentration using the 10 mM sodium phosphate buffer (pH 6.0).
-
If the solution will be used in a system containing proteases, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
Aliquot the final stock solution into single-use, low-protein-binding polypropylene tubes.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: Stability Assessment of this compound by Stability-Indicating HPLC Method
Objective: To assess the stability of this compound in solution under different conditions using a High-Performance Liquid Chromatography (HPLC) method that can separate the intact peptide from its degradation products.
Materials and Equipment:
-
This compound solution
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
Procedure:
1. Forced Degradation Study (to identify potential degradation products):
-
Acid Hydrolysis: Mix the peptide solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the peptide solution with 0.1 M NaOH and incubate at room temperature for 4 hours.
-
Oxidation: Mix the peptide solution with 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the peptide solution at 60°C for 48 hours.
-
Neutralize the acid and base-stressed samples before injection.
2. HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Inject the unstressed (control) and stressed samples.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each stress condition.
4. Stability Study:
-
Prepare this compound solutions in different buffers (e.g., phosphate, acetate) at various pH values (e.g., 4, 6, 8) and temperatures (e.g., 4°C, 25°C, 40°C).
-
Analyze samples at predetermined time points (e.g., 0, 24, 48, 72 hours) using the validated HPLC method.
-
Plot the percentage of remaining intact peptide versus time to determine the degradation kinetics.
Data Presentation
Table 1: Example of a Stability Study Design for this compound
| Condition ID | Buffer | pH | Temperature (°C) | Time Points (hours) |
| A1 | 10 mM Sodium Acetate | 4.0 | 4 | 0, 24, 48, 72, 168 |
| A2 | 10 mM Sodium Acetate | 4.0 | 25 | 0, 8, 16, 24, 48 |
| B1 | 10 mM Sodium Phosphate | 6.0 | 4 | 0, 24, 48, 72, 168 |
| B2 | 10 mM Sodium Phosphate | 6.0 | 25 | 0, 8, 16, 24, 48 |
| C1 | 10 mM Tris-HCl | 8.0 | 4 | 0, 24, 48, 72, 168 |
| C2 | 10 mM Tris-HCl | 8.0 | 25 | 0, 8, 16, 24, 48 |
Table 2: Hypothetical Quantitative Data Summary of this compound Degradation (%)
Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
| Condition ID | 24 hours | 48 hours | 72 hours |
| A1 (pH 4, 4°C) | < 1% | < 2% | < 3% |
| A2 (pH 4, 25°C) | ~5% | ~10% | ~15% |
| B1 (pH 6, 4°C) | < 2% | < 4% | < 6% |
| B2 (pH 6, 25°C) | ~8% | ~15% | ~22% |
| C1 (pH 8, 4°C) | ~3% | ~6% | ~9% |
| C2 (pH 8, 25°C) | ~15% | ~28% | ~40% |
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound instability.
atriopeptin analog I experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Atriopeptin Analog I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that mimics the biological activity of the endogenous atrial natriuretic peptide (ANP). Its primary mechanism of action involves binding to the natriuretic peptide receptor-A (NPR-A). This binding activates the receptor's intrinsic guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] The subsequent increase in intracellular cGMP concentration mediates a variety of physiological effects, including vasodilation, natriuresis (sodium excretion), and diuresis (urine excretion), which collectively contribute to the regulation of blood pressure and fluid homeostasis.[1][3]
Q2: What are the expected physiological responses to this compound administration in vivo?
In preclinical animal models, such as rats, administration of atriopeptin analogs typically results in a dose-dependent reduction in arterial blood pressure.[4] This hypotensive effect is often accompanied by a significant increase in urinary volume and sodium excretion.[5] The magnitude of these responses can be influenced by factors such as the animal's age and baseline sodium intake.[4][6]
Q3: How should this compound be stored to ensure its stability and activity?
Due to the inherent instability of peptides, proper storage of this compound is critical to maintain its biological activity. Lyophilized powder should be stored at -20°C. Once reconstituted, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide. Reconstituted solutions should also be stored at -20°C.
Q4: What is a suitable vehicle control for in vivo and in vitro experiments with this compound?
For in vivo studies, a common vehicle control is a sterile isotonic saline solution (0.9% sodium chloride). For in vitro experiments, the vehicle will depend on the solvent used to reconstitute the peptide. If the peptide is dissolved in a buffer, the buffer alone should be used as the vehicle control. It is crucial that the vehicle control group is treated identically to the experimental group, receiving the same volume and administration route of the vehicle solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no hypotensive response in vivo | 1. Peptide Degradation: Improper storage or handling of this compound. 2. Dose Selection: The administered dose may be too low to elicit a significant response. 3. Animal Strain/Age: Different rat strains or ages can exhibit varied sensitivity.[4] 4. Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters. | 1. Verify Storage and Handling: Ensure the peptide was stored at the correct temperature and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles. 2. Perform a Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal concentration for your experimental model. 3. Standardize Animal Model: Use animals of the same strain and age range for all experiments. 4. Monitor Anesthesia: Maintain a consistent level of anesthesia and monitor vital signs closely. |
| High variability in natriuretic and diuretic effects | 1. Dietary Sodium Intake: The baseline sodium consumption of the animals can significantly impact the renal response to atriopeptin.[6] 2. Hydration Status: Dehydration or overhydration can affect renal function and response to diuretics. 3. Urine Collection Method: Incomplete bladder emptying or sample evaporation can lead to inaccurate measurements. | 1. Standardize Diet: Acclimatize animals to a standardized diet with a known sodium content for a sufficient period before the experiment. 2. Ensure Consistent Hydration: Provide ad libitum access to water and monitor for signs of dehydration. 3. Optimize Urine Collection: For conscious animals, use metabolic cages designed for accurate urine collection. For anesthetized animals, consider bladder catheterization for complete and timed urine collection. |
| Unexpected results in in vitro vascular relaxation assays | 1. Cell Culture Conditions: The passage number and health of vascular smooth muscle cells can affect their responsiveness. 2. Agonist Concentration: The concentration of the pre-contracting agent (e.g., phenylephrine, KCl) may be too high, masking the relaxant effect. 3. Receptor Desensitization: Prolonged exposure to high concentrations of atriopeptin can lead to receptor downregulation. | 1. Maintain Consistent Cell Culture: Use cells within a defined passage number range and ensure they are healthy and confluent before the experiment. 2. Optimize Agonist Concentration: Titrate the pre-contracting agent to achieve a submaximal, stable contraction. 3. Limit Exposure Time: Perform experiments with acute, rather than prolonged, exposure to the peptide. |
| Lack of cGMP induction in cell-based assays | 1. Cell Line Selection: The chosen cell line may not express sufficient levels of NPR-A. 2. Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cGMP. 3. Assay Sensitivity: The cGMP assay may not be sensitive enough to detect small changes. | 1. Verify Receptor Expression: Confirm NPR-A expression in your cell line using techniques like qPCR or Western blotting. 2. Use a PDE Inhibitor: Include a broad-spectrum PDE inhibitor, such as IBMX, to prevent cGMP degradation. 3. Optimize Assay Conditions: Ensure the assay is performed according to the manufacturer's instructions and consider using a more sensitive detection method if necessary. |
Data Presentation
Table 1: Effect of Atriopeptin III on Mean Arterial Pressure and Urinary Sodium Excretion in Rats with Chronic Renal Failure
| Treatment Group | N | Baseline MAP (mmHg) | MAP after 60 min Infusion (mmHg) | % Change in MAP | Baseline Sodium Excretion (µmol/min) | Sodium Excretion during Infusion (µmol/min) | Fold Increase in Sodium Excretion |
| Vehicle Control | 6 | 145 ± 5 | 143 ± 6 | -1.4% | 0.5 ± 0.1 | 0.6 ± 0.2 | 1.2 |
| Atriopeptin III (0.2 µg/kg/min) | 6 | 150 ± 7 | 120 ± 6 | -20%[5] | 0.6 ± 0.2 | 6.0 ± 1.5 | 10[5] |
Data are presented as mean ± SEM. MAP: Mean Arterial Pressure.
Experimental Protocols
In Vivo Measurement of Arterial Blood Pressure and Natriuresis in Anesthetized Rats
1. Animal Preparation: a. Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic agent (e.g., sodium pentobarbital, 60 mg/kg, i.p.). b. Place the anesthetized rat on a heating pad to maintain body temperature at 37°C. c. Perform a tracheostomy to ensure a clear airway. d. Cannulate the right carotid artery with a polyethylene catheter filled with heparinized saline (10 U/mL) and connect it to a pressure transducer for continuous measurement of arterial blood pressure. e. Cannulate the left jugular vein for intravenous infusion of this compound or vehicle. f. Cannulate the urinary bladder with a polyethylene catheter for urine collection.
2. Experimental Procedure: a. Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable. b. Collect a baseline urine sample for 30 minutes and record baseline mean arterial pressure (MAP). c. Infuse the vehicle (isotonic saline) intravenously at a constant rate (e.g., 1 mL/hr) for a 30-minute control period. Collect urine and record MAP. d. Infuse this compound at the desired dose (e.g., 0.1 µg/kg/min) for a 60-minute experimental period. e. Collect urine in 30-minute intervals throughout the infusion period and record MAP continuously.
3. Data Analysis: a. Measure urine volume and determine the urine flow rate (mL/min). b. Analyze urine samples for sodium concentration using a flame photometer or ion-selective electrode. c. Calculate the urinary sodium excretion rate (µmol/min). d. Calculate the percentage change in MAP from the baseline period.
In Vitro Vascular Relaxation Assay using Isolated Aortic Rings
1. Tissue Preparation: a. Euthanize a male Wistar rat (200-250g) by an approved method. b. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer. c. Clean the aorta of adhering fat and connective tissue. d. Cut the aorta into 2-3 mm wide rings.
2. Experimental Setup: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with buffer changes every 15 minutes.
3. Experimental Procedure: a. After equilibration, contract the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (1 µM) or KCl (60 mM). b. Once a stable contraction plateau is reached, add cumulative concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath at regular intervals. c. Record the relaxation response at each concentration.
4. Data Analysis: a. Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. Intravenous administration of atriopeptin III affects arterial blood pressure differentially in young and old male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium intake influences the effects of atriopeptin on blood pressure and transcapillary fluid shift in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atriopeptin Analog I In Vitro Bioactivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to optimize the in vitro bioactivity of Atriopeptin Analog I.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: Atriopeptin I is a specific analog of the atrial natriuretic peptide (ANP), a cardiac hormone involved in regulating blood pressure and volume.[1] In vitro, its primary mechanism of action is to bind to the Natriuretic Peptide Receptor-A (NPRA). This binding activates the receptor's intracellular guanylyl cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The resulting increase in intracellular cGMP concentration activates downstream signaling pathways, most notably via cGMP-dependent protein kinase (PKG), leading to various cellular responses.[3]
Q2: Which cell lines are suitable for studying this compound bioactivity?
A2: Suitable cell lines must express the Natriuretic Peptide Receptor-A (NPRA). The expression levels of NPRA can vary significantly between cell types.[4] Some commonly used and characterized cell lines include:
-
Vascular Smooth Muscle Cells: Aortic smooth muscle cells are a classic model as they respond to natriuretic peptides with relaxation, mediated by cGMP.[5]
-
Endothelial Cells: Bovine aortic endothelial cells (BAECs) and human umbilical vein endothelial cells (HUVECs) express NPRA and show responses like VASP phosphorylation.[3]
-
Kidney Cells: Cell lines like LLC-PK1 (porcine kidney epithelial) are known to express NPRA.[4]
-
Cancer Cell Lines: Various cancer cell lines, such as PC3 and DU145 (prostate), Eca109 and TE-1 (esophageal), and others, have been shown to express NPRA.[6][7]
-
Recombinant Cell Lines: HEK-293 or COS-7 cells transfected to overexpress human NPRA are excellent tools for studying receptor-specific interactions without confounding effects from other receptors.
Q3: How should I handle and store my this compound peptide to ensure its stability and activity?
A3: Peptides like Atriopeptin are susceptible to degradation. Proper handling is critical.
-
Storage: Lyophilized peptide should be stored at -20°C or -80°C. For short-term storage of reconstituted peptide, aliquot and store at -20°C. For long-term storage, -80°C is recommended to minimize degradation from freeze-thaw cycles.
-
Reconstitution: Reconstitute the peptide in a sterile, neutral pH buffer. For peptides with solubility issues, a small amount of a solvent like DMSO or DMF may be used before dilution in aqueous buffer, but always check for solvent compatibility with your assay.
-
Stability in Media: Be aware that proteases present in serum-containing cell culture media can degrade the peptide. Consider using serum-free media during the experiment or including protease inhibitors like aprotinin. Studies have shown that ANP concentration can decrease significantly at room temperature over several hours, a process that can be prevented by protease inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: Low or No cGMP Signal Detected
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure proper storage and handling of the peptide. Use freshly prepared solutions. Run a positive control with a fresh vial of peptide or a known stable agonist like Sodium Nitroprusside (SNP) to confirm assay validity.[5] |
| Incorrect Cell Line or Low Receptor Expression | Confirm that your chosen cell line expresses sufficient levels of NPRA via Western Blot or qPCR.[6][7] Consider using a cell line known to have high NPRA expression or a transiently transfected system. |
| Suboptimal Assay Conditions | Optimize incubation time and temperature. ANP can induce a rapid and sustained cGMP increase.[3] Review the manufacturer's protocol for your cGMP assay kit and ensure all steps are followed correctly.[8][9] |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can rapidly degrade cGMP. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP breakdown and enhance signal. |
| Assay Kit Issues | Check the expiration date of your cGMP assay kit. Run the standard curve provided with the kit to ensure reagents are working correctly. If the standard curve fails, contact the kit manufacturer. |
Problem 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure there are no air bubbles when aspirating or dispensing liquids. Change pipette tips between each sample and reagent.[9] |
| Edge Effects in Plate-Based Assays | "Edge effects" can occur due to temperature or evaporation gradients across the plate. To mitigate this, avoid using the outer wells of the plate for samples. Fill the outer wells with sterile buffer or media to create a humidity barrier. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 20-30 minutes before placing them in the incubator to promote even cell distribution. |
| Washing Steps | Inconsistent washing can leave residual reagents, leading to high background or variability. Ensure all wells are washed with the same volume and force. After the final wash, tap the inverted plate firmly on absorbent paper to remove any remaining buffer.[8] |
Quantitative Data Summary
The bioactivity of Atriopeptin and its analogs is typically quantified by their binding affinity (Kd) to receptors or their potency (EC50) in functional assays like cGMP production.
Table 1: Bioactivity of Atriopeptin Analogs
| Peptide | Assay Type | Cell/Tissue Type | Parameter | Value |
| Atriopeptin III | cGMP Production | Thoracic Aortic Smooth Muscle Cells (TASM) | EC50 | ~3 nM[5] |
| αANP (1-28) | Receptor Binding | Transfected COS-7 Cells | EC50 | ~3 nM[10] |
| Atriopeptin I | Receptor Binding | Transfected COS-7 Cells | EC50 | ~300 nM[10] |
| Atriopeptin I (103-123) | Receptor Binding | Guinea Pig Brain | Relative Affinity | Lower than ANF (99-126)[11] |
| Atriopeptin I | Ca2+-ATPase Inhibition | Human Red Blood Cell Membrane | Concentration Range | 10⁻⁸ to 10⁻⁶ M[12][13] |
Note: Bioactivity values can vary significantly depending on the experimental system, cell type, and assay conditions.
Experimental Protocols
Protocol 1: cGMP Competitive Immunoassay
This protocol provides a general workflow for measuring intracellular cGMP levels in cultured cells treated with this compound.
-
Cell Seeding: Seed NPRA-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells overnight or until they reach the desired confluency.
-
Pre-incubation: Gently wash the cells with serum-free media or a buffered salt solution (e.g., HBSS). Pre-incubate the cells for 15-30 minutes at 37°C in the presence of a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation.
-
Stimulation: Add this compound at various concentrations to the wells. Include a vehicle control (buffer only) and a positive control (e.g., 100 µM Sodium Nitroprusside). Incubate for the desired time (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Aspirate the stimulation media and add the lysis buffer provided with the cGMP assay kit. Incubate according to the kit's instructions (e.g., 10 minutes at room temperature with shaking) to ensure complete cell lysis and release of intracellular cGMP.
-
Immunoassay: Perform the competitive ELISA according to the manufacturer's protocol. This typically involves:
-
Adding cell lysates, standards, and controls to the antibody-coated plate.
-
Adding an HRP-conjugated cGMP tracer.
-
Incubating to allow competition between the sample/standard cGMP and the tracer for antibody binding sites.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate (e.g., TMB) and incubating for color development. The signal will be inversely proportional to the amount of cGMP in the sample.
-
Adding a stop solution.
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the cGMP concentrations in your samples by comparing their absorbance values to the standard curve. Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for its receptor using cell membranes.
-
Membrane Preparation:
-
Harvest NPRA-expressing cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
Competitive Binding:
-
In a 96-well plate, add a constant amount of radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) to each well.
-
Add increasing concentrations of unlabeled "cold" this compound (the competitor).
-
To determine non-specific binding, add a large excess of unlabeled ANP to a separate set of wells.
-
To determine total binding, add only the radiolabeled peptide and buffer.
-
-
Incubation: Add the prepared cell membranes to each well to start the binding reaction. Incubate at room temperature or 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate the bound from free radiolabeled peptide. This is commonly done by vacuum filtration through a glass fiber filter, which traps the membranes (and bound peptide) while allowing the free peptide to pass through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Detection: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Fit the data using a non-linear regression model (one-site fit) to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound binds to NPRA, activating guanylyl cyclase to produce cGMP.
Caption: Experimental workflow for a cell-based cGMP competitive immunoassay.
Caption: Troubleshooting flowchart for low cGMP signal in this compound experiments.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Difference in effect of atrial natriuretic peptide on cGMP in aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natriuretic Peptide Receptor A as a Novel Target for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogue-specific action in vitro of atrial natriuretic factor on human red blood cell Ca2+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
addressing off-target effects of atriopeptin analog I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atriopeptin analogs. The information provided here is intended to help address potential off-target effects and ensure the successful design and execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of atriopeptin analog I?
A1: this compound, like endogenous atrial natriuretic peptide (ANP), primarily exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A). This receptor possesses intrinsic guanylyl cyclase activity. Upon binding, it catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn mediates various physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), ultimately leading to a reduction in blood pressure and blood volume.
Q2: What are the known or potential off-target effects of atriopeptin analogs?
A2: Off-target effects of atriopeptin analogs can arise from several mechanisms:
-
Binding to other natriuretic peptide receptors: Besides the intended NPR-A, atriopeptin analogs can also bind to the natriuretic peptide receptor-C (NPR-C), and to a lesser extent, the natriuretic peptide receptor-B (NPR-B). NPR-C is often referred to as a "clearance receptor" as it internalizes and degrades natriuretic peptides, which can reduce the bioavailability of the analog for its intended target, NPR-A. However, NPR-C is also coupled to inhibitory G-proteins and can modulate cellular signaling independently of cGMP.
-
Interaction with other cellular components: Some atriopeptin analogs have been shown to interact with other proteins. For instance, atriopeptin I and atriopeptin III have been observed to inhibit Ca2+-ATPase activity in red blood cell membranes in a calmodulin-independent manner.[1] This inhibition occurs at concentrations between 10⁻⁸ to 10⁻⁶ M and can be up to 20%.[1]
-
Cross-reactivity with other peptide receptors: While less common, the possibility of cross-reactivity with receptors for other peptide hormones that share structural similarities should be considered, especially at high concentrations of the analog.
Q3: My this compound shows lower than expected potency in vivo compared to in vitro assays. What could be the cause?
A3: This discrepancy is often due to in vivo clearance mechanisms. Your analog may have a high affinity for the natriuretic peptide receptor-C (NPR-C), the clearance receptor.[2] Binding to NPR-C leads to internalization and degradation of the peptide, reducing its circulating concentration and availability to bind to the signaling receptor, NPR-A. Consider using an analog with higher selectivity for NPR-A over NPR-C.
Q4: I am observing unexpected changes in intracellular calcium signaling in my experiments. Could this be an off-target effect of my atriopeptin analog?
A4: Yes, this is a possibility. As mentioned, atriopeptin I and III have been shown to inhibit Ca2+-ATPase.[1] This enzyme is crucial for pumping calcium out of the cytoplasm. Inhibition of Ca2+-ATPase could lead to an increase in intracellular calcium levels, which could affect a wide range of cellular processes. It is recommended to test your analog's effect on Ca2+-ATPase activity directly.
Q5: How can I minimize the off-target effects of my atriopeptin analog?
A5: Here are several strategies to mitigate off-target effects:
-
Use the lowest effective concentration: Titrate your analog to the lowest concentration that elicits the desired on-target effect. This minimizes the likelihood of engaging lower-affinity off-target interactions.
-
Choose a selective analog: Whenever possible, use an analog that has been specifically designed for high selectivity for NPR-A over NPR-C and other potential off-targets. Several such analogs have been developed.
-
Use specific antagonists: If a specific off-target is suspected (e.g., NPR-C), use a selective antagonist for that receptor to confirm that the observed effect is indeed off-target.
-
Thoroughly characterize your analog: Perform comprehensive in vitro profiling of your analog against a panel of receptors and enzymes to identify potential off-target interactions before proceeding to in vivo studies.
Troubleshooting Guides
Problem: Inconsistent cGMP measurements in cell-based assays
| Possible Cause | Troubleshooting Steps |
| Cell passage number | High passage numbers can lead to changes in receptor expression and signaling. Use cells within a consistent and low passage range for all experiments. |
| Phosphodiesterase (PDE) activity | PDEs rapidly degrade cGMP. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation and enhance the signal. |
| Assay timing | The cGMP response to atriopeptin analogs is often transient. Perform a time-course experiment to determine the optimal stimulation time for maximal cGMP accumulation in your specific cell type. |
| Cell density | Cell density at the time of the assay can influence receptor expression and cell responsiveness. Plate cells at a consistent density for all experiments. |
| Reagent quality | Ensure the atriopeptin analog is properly stored and has not undergone degradation. Prepare fresh dilutions for each experiment. |
Problem: High variability in natriuresis and diuresis in animal models
| Possible Cause | Troubleshooting Steps |
| Animal hydration state | The hydration state of the animals can significantly impact urine output. Ensure all animals have ad libitum access to water before the experiment and are acclimatized to the metabolic cages. |
| Stress | Handling and injection stress can influence renal function. Acclimatize animals to handling and the experimental procedures to minimize stress. |
| Anesthesia | If anesthesia is used, be aware that it can affect renal hemodynamics and tubular function. Use a consistent anesthetic regimen and ensure adequate depth of anesthesia. |
| Incomplete urine collection | Ensure metabolic cages are functioning correctly to allow for complete collection of urine, free from fecal contamination. |
| Dietary sodium intake | The baseline sodium excretion will depend on the sodium content of the animal's diet. Use a standardized diet with a known sodium content for a period before the experiment. |
Quantitative Data
Table 1: Receptor Binding Selectivity of Atriopeptin Analogs
| Analog | Target Receptor | Off-Target Receptor | Fold Selectivity (over off-target) | Reference |
| vANP | human NPR-A | human NPR-C | >10,000 | [2] |
| rANP(REA18) | rat NPR-A | rat NPR-C | ~200 | [3] |
Table 2: On-Target vs. Off-Target Activity of Atriopeptin Analogs
| Analog | On-Target Effect & EC50 | Off-Target Effect & Concentration |
| Atriopeptin I | Stimulation of cGMP production (EC50 in nM range) | Inhibition of Ca2+-ATPase (up to 20% inhibition at 10⁻⁸ to 10⁻⁶ M)[1] |
| Atriopeptin III | Stimulation of cGMP production (EC50 in nM range) | Inhibition of Ca2+-ATPase (up to 20% inhibition at 10⁻⁸ to 10⁻⁶ M)[1] |
| sANP(TAPR) | cGMP production in lung membranes (ED50 = 0.6 nM) | Not specified |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Selectivity
This protocol is a general guideline for determining the binding affinity of an atriopeptin analog to NPR-A and NPR-C.
Materials:
-
Cell membranes prepared from cells overexpressing human NPR-A or NPR-C.
-
Radiolabeled atriopeptin (e.g., ¹²⁵I-ANP).
-
Unlabeled atriopeptin analog (your test compound).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare serial dilutions of your unlabeled atriopeptin analog.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled ANP (for non-specific binding) or your unlabeled analog dilution.
-
50 µL of radiolabeled atriopeptin at a concentration near its Kd.
-
100 µL of cell membrane preparation (containing a consistent amount of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of your unlabeled analog and determine the Ki using non-linear regression analysis.
Protocol 2: cGMP Enzyme Immunoassay (EIA)
This protocol outlines the measurement of intracellular cGMP levels in response to atriopeptin analog stimulation.
Materials:
-
Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells).
-
Atriopeptin analog.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
Commercially available cGMP EIA kit.
Procedure:
-
Plate cells in a multi-well plate and grow to near confluency.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.
-
Stimulate the cells with various concentrations of your atriopeptin analog for the predetermined optimal time at 37°C.
-
Aspirate the medium and lyse the cells according to the cGMP EIA kit manufacturer's instructions.
-
Perform the cGMP EIA on the cell lysates following the kit's protocol.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of cGMP in each sample based on the standard curve.
-
Plot the cGMP concentration against the log concentration of your analog to determine the EC50.
Protocol 3: Measurement of Natriuresis and Diuresis in Rats
This protocol describes a method to assess the in vivo renal effects of an atriopeptin analog in a rat model.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Metabolic cages for urine collection.
-
Atriopeptin analog solution for injection (e.g., subcutaneous or intravenous).
-
Vehicle control solution.
-
Equipment for measuring urine volume (e.g., graduated cylinders).
-
Flame photometer or ion-selective electrode for measuring sodium concentration.
Procedure:
-
Acclimatize rats to individual metabolic cages for at least 3 days before the experiment.
-
On the day of the experiment, ensure rats have free access to water but withhold food to prevent contamination of urine samples.
-
Collect a baseline urine sample over a defined period (e.g., 1-2 hours).
-
Administer the atriopeptin analog or vehicle control to the rats via the desired route.
-
Collect urine at timed intervals (e.g., every 30 or 60 minutes) for a total of 2-4 hours.
-
Measure the volume of urine collected for each time period.
-
Determine the sodium concentration in each urine sample using a flame photometer or ion-selective electrode.
-
Calculate the total urine output (diuresis) and total sodium excretion (natriuresis) for each treatment group and compare them to the vehicle control group.
Visualizations
Caption: On- and off-target signaling of this compound.
References
Technical Support Center: Atriopeptin Analog I In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Atriopeptin Analog I (also known as Anaritide or Atriopeptin III).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem/Observation | Potential Cause | Suggested Solution |
| Rapid loss of biological effect after administration. | Short half-life: this compound is susceptible to rapid enzymatic degradation by neutral endopeptidase (NEP) and clearance by natriuretic peptide receptor-C (NPR-C).[1] | - Optimize dosing regimen: Consider continuous intravenous infusion over bolus injection to maintain steady-state plasma concentrations. - Co-administration with NEP inhibitors: This can prolong the half-life of the analog. - Utilize a delivery system: Encapsulation in nanoparticles or conjugation to polymers can protect the peptide from degradation and clearance. |
| Higher than expected hypotension. | Vasodilatory effects: this compound is a potent vasodilator.[2] The dose may be too high, or the infusion rate too fast. | - Dose titration: Start with a lower dose and gradually increase to the desired therapeutic level while monitoring blood pressure. - Reduce infusion rate: Slowing the rate of administration can mitigate acute hypotensive effects. - Fluid resuscitation: In case of severe hypotension, be prepared to administer intravenous fluids to restore blood volume. - Vasopressor support: In critical situations, the use of vasopressors like an adrenaline infusion may be necessary to counteract severe hypotension.[3][4][5] |
| Inconsistent or poor bioavailability. | Formulation issues: The peptide may be aggregating or precipitating in the vehicle. Administration technique: Improper administration can lead to incomplete dosing. | - Formulation optimization: Ensure the peptide is fully solubilized in a compatible vehicle. Check for signs of precipitation before administration. - Refine administration technique: For intravenous infusions, ensure the catheter is properly placed and patent. For other routes, ensure consistent and accurate delivery. |
| Variable results between experimental animals. | Biological variability: Differences in metabolic rates and receptor expression can lead to varied responses. Pathophysiological state: The underlying condition of the animal model can influence the response to this compound. For instance, its effects can differ between oliguric and non-oliguric subjects.[6][7] | - Increase sample size: A larger number of animals per group can help to account for biological variability. - Standardize animal models: Ensure consistency in the age, weight, and health status of the animals used in the study. - Stratify experimental groups: If applicable, group animals based on relevant physiological parameters before the experiment. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in the in vivo delivery of this compound?
The primary challenges are its short biological half-life due to rapid enzymatic degradation by neutral endopeptidase (NEP) and clearance from circulation by the natriuretic peptide clearance receptor (NPR-C).[1] This necessitates strategies to protect the peptide or prolong its presence in the bloodstream to achieve a therapeutic effect.
2. What is the typical half-life of atrial natriuretic peptides (ANPs) in vivo?
The mean half-life of ANP in normal human subjects is approximately 4.5 minutes.[8] This short half-life underscores the need for delivery strategies that can extend the peptide's circulation time.
3. How can I prolong the in vivo half-life of this compound?
Several strategies can be employed:
-
Chemical Modifications: PEGylation (attaching polyethylene glycol) or lipidation can increase the hydrodynamic size of the peptide, reducing renal clearance.
-
Delivery Systems: Encapsulating the peptide in nanoparticles (e.g., albumin-based nanoparticles) or hydrogels can protect it from enzymatic degradation and provide sustained release.[1]
-
Co-administration with Inhibitors: Using inhibitors of neutral endopeptidase (NEP) can slow down the degradation of the peptide.
4. What are the expected physiological effects of this compound administration?
This compound is a potent vasodilator and diuretic.[2] It acts to reduce blood pressure, increase glomerular filtration rate, and promote sodium and water excretion (natriuresis and diuresis).[6][7]
5. What is the mechanism of action of this compound?
This compound binds to the natriuretic peptide receptor-A (NPR-A). This activates guanylyl cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[9][10] cGMP then activates downstream signaling pathways, primarily through cGMP-dependent protein kinase I (PKG I), which mediates the vasodilatory and renal effects.[6][11] A cGMP-independent signaling pathway has also been described, which can influence intracellular calcium levels.[6]
Quantitative Data
Table 1: Pharmacokinetic Parameters of Atrial Natriuretic Peptide (ANP) in Healthy Humans
| Parameter | Value | Reference |
| Mean Half-life | 4.5 minutes | [8] |
| Mean Systemic Clearance | 1.7 - 2.6 L/min | [8] |
| Apparent Volume of Distribution | 17 L | [8] |
Note: This data is for the parent atrial natriuretic peptide and may differ for this compound and its various formulations.
Table 2: Dosing Information for Anaritide (this compound) from a Clinical Trial in Acute Tubular Necrosis
| Parameter | Value | Reference |
| Administration Route | Intravenous infusion | [6][7] |
| Infusion Rate | 0.2 µg/kg of body weight per minute | [6][7] |
| Duration of Infusion | 24 hours | [6][7] |
Experimental Protocols
Protocol: Continuous Intravenous Infusion of this compound in a Rat Model
This protocol provides a general framework for the continuous intravenous infusion of this compound in a rat model. Specific parameters may need to be optimized for individual experimental designs.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters (for jugular vein or other suitable vessel)
-
Surgical instruments
-
Animal scale
-
Blood pressure monitoring equipment
Procedure:
-
Preparation of Infusion Solution:
-
Reconstitute the lyophilized this compound in sterile saline to the desired stock concentration.
-
Further dilute the stock solution to the final infusion concentration based on the desired dose and the animal's body weight. It is advisable to prepare a fresh solution for each experiment.
-
-
Animal Preparation:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Surgically expose the jugular vein (or another suitable vessel) and insert a catheter.
-
Secure the catheter in place and ensure it is patent by flushing with a small amount of heparinized saline.
-
Connect the catheter to the infusion pump.
-
-
Infusion:
-
Post-Infusion:
-
At the end of the infusion period, disconnect the catheter.
-
Collect blood samples or tissues as required by the experimental design.
-
Euthanize the animal according to approved institutional protocols.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Albumin Nanoparticle Formulation for Heart-Targeted Drug Delivery: In Vivo Assessment of Congestive Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Use of adrenaline continuous infusion to treat hypotension during general anaesthesia in a cow and a calf - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of adrenaline continuous infusion to treat hypotension during general anaesthesia in a cow and a calf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Anaritide in acute tubular necrosis. Auriculin Anaritide Acute Renal Failure Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of synthetic atrial natriuretic peptides in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo protective effect of atriopeptin III on ischemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Atriopeptin Analog I Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atriopeptin analog I. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro treatment duration for this compound?
A1: The optimal in vitro treatment duration for this compound depends on the specific research question and the cellular endpoint being measured. Due to its rapid mechanism of action, short incubation times are often sufficient.
-
For second messenger signaling (cGMP production): The response is typically rapid and transient. Studies have shown that stimulation of particulate guanylate cyclase (GC-A) by atrial natriuretic peptide (ANP), a class of molecules to which atriopeptin I belongs, leads to a substantial, dose-dependent, and rapid increase in intracellular cGMP.[1] In cultured cardiomyocytes, the peak nuclear accumulation of a downstream signaling molecule occurs within minutes of treatment, returning to baseline levels within 3 hours.[2][3] Therefore, for assessing cGMP levels, incubation times ranging from 5 minutes to 1 hour are generally recommended.
-
For downstream cellular responses (e.g., anti-hypertrophy, vasodilation): Longer incubation times may be necessary. For instance, pretreatment of cultured cardiomyocytes with ANP has been shown to inhibit angiotensin II- or endothelin-1-induced increases in cell size and protein synthesis.[4] In such studies, a pretreatment duration of 1-2 hours before the hypertrophic stimulus is often employed. For vasodilation studies on isolated tissue, after an equilibration period of 60-90 minutes, cumulative additions of the peptide are made to construct concentration-response curves.[5]
Q2: What are the recommended in vivo treatment durations for this compound?
A2: In vivo treatment durations for this compound vary significantly based on the experimental model and the desired outcome.
-
Short-term infusions: For studying acute effects on hemodynamics and renal function, short-term infusions are common. In human studies, infusions lasting 30 to 60 minutes have been used to assess effects on urinary sodium excretion and renal blood flow.[6]
-
Long-term infusions: To investigate sustained therapeutic effects, longer infusion periods have been utilized. In a study on ischemic acute renal failure in rats, an intravenous infusion of atriopeptin III for 60 minutes showed a persistent protective effect.[7] Chronic antihypertensive drug treatment studies in mice have involved continuous administration in drinking water from 3 weeks of age until 4 months of age .[8]
Q3: How stable is this compound in solution and how should it be stored?
A3: this compound, like other peptides, is susceptible to degradation, especially in solution.
-
Lyophilized form: Peptides are most stable when stored in their lyophilized form at -20°C , protected from light.[9][10] Under these conditions, they can be stable for several years.[10] Peptides containing amino acids such as Cys, Met, or Trp are prone to oxidation and should be stored under anaerobic conditions.[10]
-
In solution: Long-term storage of peptides in solution is not recommended .[9] If necessary, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[9] It is best to make up solutions for use on the same day.[9] For storage of plasma samples containing ANP, the addition of a preservative like aprotinin is recommended, and samples should be frozen immediately at ≤ -20°C.[11] One study found that ANP in plasma was unstable even at -80°C and was only stable for one month when stored in liquid nitrogen (-196°C).[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No or low cellular response (e.g., no increase in cGMP) | Peptide Degradation: this compound may have degraded due to improper storage or handling. | 1. Ensure the lyophilized peptide has been stored at -20°C and protected from light. 2. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[10] 3. Consider adding a protease inhibitor like aprotinin to cell culture media, especially for longer incubations.[11] |
| Suboptimal Treatment Duration: The incubation time may be too short or too long. | 1. For cGMP measurements, perform a time-course experiment with short intervals (e.g., 2, 5, 10, 30, 60 minutes) to capture the peak response. 2. For downstream effects, ensure the treatment duration is sufficient to observe the desired outcome, which may range from hours to days depending on the endpoint. | |
| Receptor Desensitization: Prolonged exposure to high concentrations can lead to receptor desensitization. | 1. Consider using lower, more physiological concentrations of this compound. 2. For longer-term experiments, consider intermittent dosing rather than continuous exposure. | |
| Inconsistent results between experiments | Variability in Peptide Aliquots: Inconsistent concentrations in different aliquots. | 1. Ensure the lyophilized peptide is fully dissolved before aliquoting. 2. Use a precise method for aliquoting and store aliquots properly. |
| Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration can affect cellular responsiveness. | 1. Use cells within a consistent and low passage number range. 2. Standardize cell seeding density and confluency at the time of treatment. 3. Be aware that components in serum can degrade peptides or interfere with signaling pathways. Consider serum-starving cells before treatment if appropriate for the cell type. | |
| Unexpected pro-apoptotic effects | High Peptide Concentration: High concentrations of ANP have been shown to induce apoptosis in some cell types.[2] | 1. Perform a dose-response experiment to determine the optimal concentration that elicits the desired biological effect without causing toxicity.[2] |
Data Summary
Table 1: Summary of In Vitro Treatment Durations for Atriopeptin Analogs
| Experimental Model | Endpoint | Treatment Duration | Reference |
| Cultured Cardiomyocytes | cGMP-dependent nuclear accumulation of zyxin | Peak within minutes, return to normal within 3 hours | [2][3] |
| Cultured Cardiomyocytes | Inhibition of hypertrophy | 1-2 hours pretreatment | [4] |
| Isolated Pulmonary Artery Rings | Vasodilation (concentration-response curve) | Cumulative additions after 60-90 min equilibration | [5] |
Table 2: Summary of In Vivo Treatment Durations for Atriopeptin Analogs
| Experimental Model | Endpoint | Treatment Duration | Reference |
| Humans | Natriuresis, renal hemodynamics | 30-60 minutes infusion | [6] |
| Rats (ischemic acute renal failure) | Renal protection | 60 minutes infusion | [7] |
| Mice (hypertension) | Antihypertensive effects | Chronic (from 3 weeks to 4 months of age) | [8] |
Experimental Protocols
Key Experiment: In Vitro cGMP Stimulation Assay
Objective: To determine the time course of cGMP production in response to this compound.
Methodology:
-
Cell Culture: Plate cells (e.g., A10 rat aortic smooth muscle cells) in appropriate culture vessels and grow to near confluency.[13]
-
Pre-incubation: Wash cells with serum-free media and pre-incubate for a designated time (e.g., 30 minutes) to establish baseline conditions.
-
Stimulation: Add this compound at the desired concentration to the cells.
-
Time Points: Incubate the cells for various time points (e.g., 0, 2, 5, 10, 15, 30, and 60 minutes).
-
Lysis: At each time point, aspirate the media and lyse the cells with a suitable lysis buffer (e.g., 0.1 M HCl) to stop the reaction and extract intracellular cGMP.
-
Quantification: Measure cGMP levels in the cell lysates using a commercially available cGMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cGMP concentrations to total protein content for each sample and plot cGMP levels against time to visualize the kinetic response.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide promotes cardiomyocyte survival by cGMP-dependent nuclear accumulation of zyxin and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.sdsu.edu [biology.sdsu.edu]
- 4. Atrial natriuretic peptide inhibits cardiomyocyte hypertrophy through mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of atrial and brain natriuretic peptides on human pulmonary artery: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systemic and renal effects of atrial natriuretic peptide in patients with heart failure treated with angiotensin-converting enzyme inhibitor or in acute saline solution loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pressure-independent enhancement of cardiac hypertrophy in natriuretic peptide receptor A–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. genscript.com [genscript.com]
- 11. Influence of storage conditions on in vitro stability of atrial natriuretic peptide and of anesthesia on plasma atrial natriuretic peptide concentration in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma atrial natriuretic peptide is unstable under most storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vasopressin-mediated inhibition of atrial natriuretic factor-stimulated cGMP accumulation in an established smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of atriopeptin analog I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize non-specific binding (NSB) of atriopeptin analog I in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide that mimics the biological activity of the native atrial natriuretic peptide (ANP).[1] ANP is a hormone that plays a critical role in regulating blood pressure, and fluid and electrolyte balance.[1] The analog, like the endogenous peptide, acts by binding to guanylyl cyclase receptors on the surface of target cells.[1][2] This binding activates the receptor, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) inside the cell.[1][2] The increased intracellular cGMP concentration then mediates a variety of downstream physiological effects, including vasodilation (widening of blood vessels) and natriuresis (excretion of sodium by the kidneys), which collectively contribute to a reduction in blood pressure.[1]
Q2: What causes non-specific binding of this compound?
Non-specific binding (NSB) of peptides like this compound is a common issue where the peptide adheres to surfaces other than its intended biological target (e.g., receptors).[3] This "stickiness" is due to a combination of physicochemical interactions between the peptide and various surfaces it encounters during an experiment, such as plasticware, glass, and membranes.[3][4] Key factors contributing to NSB include:
-
Hydrophobic Interactions: Regions of the peptide may bind to hydrophobic surfaces of plastic tubes or plates.
-
Ionic Interactions: Charged amino acid residues in the peptide can interact with charged surfaces.[5]
-
Protein Aggregation: Peptides can sometimes self-aggregate and then bind non-specifically.
This unwanted binding can lead to a significant loss of the peptide from the solution, resulting in inaccurate quantification and reduced signal in assays.[3]
Q3: I am observing high background signal in my immunoassay with this compound. What are the likely causes and solutions?
High background signal is a classic indicator of non-specific binding. This can be due to the this compound or the detection antibodies binding to the assay plate or other surfaces.
Troubleshooting Steps:
-
Blocking Buffer Optimization: Ensure your blocking buffer is effective. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.[6] The concentration and incubation time may need to be optimized.[6]
-
Washing Steps: Increase the number and stringency of your wash steps to remove non-specifically bound molecules. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer can be beneficial.
-
Choice of Assay Plate: Use plates specifically designed for low protein binding. Peptides are known to adhere to standard polystyrene plates.[4]
-
Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background.
Troubleshooting Guides
Issue 1: Low Recovery of this compound in Solution
Symptoms:
-
Inconsistent results between replicates.
-
Lower than expected signal in bioassays or binding assays.
-
Depletion of the peptide from stock solutions over time.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Adsorption to Surfaces | This compound, like many peptides, can bind to the surfaces of storage vials and pipette tips, especially standard glass or polystyrene.[4] | Use low-binding polypropylene or siliconized tubes and pipette tips. Avoid using glass containers for peptide solutions.[4] |
| Improper Solvent | The peptide may not be fully soluble or may be prone to aggregation in the chosen solvent, leading to precipitation and surface adsorption. | Ensure the peptide is dissolved in a suitable buffer. The pH of the buffer should be at least one unit away from the peptide's isoelectric point (pI) to maintain a net charge and enhance solubility.[7][8] |
| Repeated Freeze-Thaw Cycles | Multiple freeze-thaw cycles can lead to peptide degradation and aggregation, which can increase non-specific binding. | Aliquot the stock solution of this compound into single-use volumes to avoid repeated freezing and thawing. |
Issue 2: High Non-Specific Binding in Receptor-Ligand Binding Assays
Symptoms:
-
High signal in control wells that lack the specific receptor.
-
Inability to achieve saturation in binding curves.
-
Low signal-to-noise ratio.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inadequate Blocking | The surfaces of the assay plate or membrane are not sufficiently blocked, allowing the peptide to bind directly to these surfaces. | Use a robust blocking agent. For many assays, a 1-5% solution of BSA in a buffer like PBS or TBS is effective.[6][9] Consider adding a non-ionic detergent (e.g., 0.05% Tween-20) to the blocking and assay buffers.[3] |
| Suboptimal Buffer Composition | The ionic strength or pH of the assay buffer may be promoting non-specific interactions.[9] | Optimize the buffer conditions. Increasing the salt concentration (e.g., up to 500 mM NaCl) can help disrupt non-specific ionic interactions.[9][10] Test a range of pH values to find the optimal condition for specific binding.[7] |
| Hydrophobic Interactions | The peptide is binding non-specifically to hydrophobic regions of the assay components. | Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the assay buffer to disrupt these interactions.[3][9] Be cautious, as high detergent concentrations can interfere with protein-protein interactions.[11] |
Quantitative Data Summary
The following tables provide representative data for optimizing assay conditions to minimize NSB. The exact values will need to be determined empirically for your specific assay system.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent (in PBS) | Total Binding (Signal) | Non-Specific Binding (Noise) | Signal-to-Noise Ratio |
| None | 15,000 | 8,000 | 1.9 |
| 1% BSA | 14,500 | 1,500 | 9.7 |
| 5% BSA | 14,200 | 900 | 15.8 |
| 3% Non-fat Dry Milk | 13,800 | 1,200 | 11.5 |
Table 2: Effect of Salt and Detergent on Non-Specific Binding
| Buffer Additive | Total Binding (Signal) | Non-Specific Binding (Noise) | Specific Binding (Signal - Noise) |
| Standard Buffer | 14,200 | 900 | 13,300 |
| + 150 mM NaCl | 14,100 | 750 | 13,350 |
| + 300 mM NaCl | 13,900 | 500 | 13,400 |
| + 0.05% Tween-20 | 14,000 | 450 | 13,550 |
| + 300 mM NaCl & 0.05% Tween-20 | 13,800 | 300 | 13,500 |
Experimental Protocols
Protocol: Minimizing NSB in a Competitive Binding Assay
This protocol outlines a competitive binding assay for this compound with a focus on minimizing non-specific binding.
1. Plate Preparation: a. Use low-protein-binding 96-well plates. b. Coat the wells with the receptor for this compound according to your standard protocol.
2. Blocking: a. Prepare a blocking buffer: Phosphate Buffered Saline (PBS), 5% (w/v) Bovine Serum Albumin (BSA), 0.05% (v/v) Tween-20. b. Add 200 µL of blocking buffer to each well. c. Incubate for 2 hours at room temperature or overnight at 4°C. d. Wash the wells three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).
3. Competitive Binding: a. Prepare the assay buffer: PBS, 1% BSA, 300 mM NaCl, 0.05% Tween-20. b. In low-binding polypropylene tubes, prepare serial dilutions of unlabeled this compound (competitor). c. Add a constant concentration of labeled this compound to each dilution. d. To determine non-specific binding, prepare control tubes with a high concentration of unlabeled peptide (e.g., 1000-fold excess) and the labeled peptide. e. To determine total binding, prepare tubes with only the labeled peptide. f. Transfer 100 µL of each solution to the corresponding wells of the blocked plate. g. Incubate for the desired time and temperature to reach equilibrium.
4. Washing and Detection: a. Wash the wells five times with 200 µL of ice-cold wash buffer. b. Detect the signal from the labeled peptide according to the manufacturer's instructions.
5. Data Analysis: a. Subtract the non-specific binding signal from all other measurements. b. Plot the specific binding as a function of the concentration of the unlabeled competitor to determine the IC50.
Visualizations
Signaling Pathway of this compound
References
- 1. Buy this compound | 117038-68-3 [smolecule.com]
- 2. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. sartorius.hr [sartorius.hr]
- 11. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
Technical Support Center: Quality Control for Atriopeptin Analog I Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control of Atriopeptin Analog I preparations.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for an this compound preparation?
A1: The critical quality attributes (CQAs) are the physical, chemical, biological, and microbiological properties that must be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, these typically include purity, identity, peptide content, counter-ion content, water content, and the absence of contaminants like endotoxins and microorganisms.[1] A comprehensive set of tests and acceptance criteria is necessary to ensure the identity, purity, and potency of the peptide, as well as to demonstrate lot-to-lot consistency.[1]
Q2: How is the purity of this compound typically determined?
A2: The most common and effective method for determining the purity of synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This technique separates the target peptide from impurities based on hydrophobicity.[4][5] The purity is calculated by comparing the peak area of the main peptide to the total area of all peaks in the chromatogram.[4] Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UPLC-MS) is an advanced method that provides high-resolution separation and confirms the identity of the peptide and its impurities by their mass-to-charge ratio.[2][4]
Q3: What are common impurities in synthetic peptide preparations?
A3: Impurities in synthetic peptides can originate from various stages of the manufacturing process.[3][6] Common impurities include:
-
Synthesis-related impurities: Truncated or deletion sequences (missing amino acids), products of incomplete deprotection, or side-reactions.[3][7]
-
Degradation products: Peptides can degrade through oxidation, hydrolysis, or rearrangement.[3]
-
Residual chemicals: Solvents, reagents (like trifluoroacetate - TFA), and catalysts used during synthesis and purification may remain in the final product.[2][3]
Q4: Why is endotoxin testing crucial for this compound, especially for in vivo studies?
A4: Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria and are potent pyrogens.[8][9] Even at very low concentrations, they can trigger strong immune responses, inflammation, fever, and endotoxic shock in animals and humans.[8][10] For any injectable preparations or those used in cell culture, minimizing endotoxin contamination is essential to ensure experimental safety and to avoid skewed, unreliable results.[8][11][12] The FDA has set maximum permissible endotoxin levels for injectable drugs.[11]
Q5: What are the recommended storage and handling conditions for this compound?
A5: Lyophilized peptides are generally stable at -20°C or lower for extended periods. Once reconstituted in a solution, peptides are much more susceptible to degradation. It is advisable to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store reconstituted solutions at -20°C or -80°C. The specific stability in solution depends on the peptide sequence and the solvent used.
Troubleshooting Guides
Problem: Inconsistent or Low Biological Activity in Assays
| Question | Possible Cause & Explanation | Recommended Solution |
| 1. Is the peptide concentration accurate? | The net peptide content (NPC) of a lyophilized powder is often less than 100% due to the presence of counter-ions (e.g., TFA) and bound water.[2] Using the gross weight for concentration calculations will result in a lower-than-expected peptide concentration. | Determine the NPC from the Certificate of Analysis (CoA) or through methods like Amino Acid Analysis (AAA) or Elemental Analysis.[2] Adjust concentration calculations based on the NPC. |
| 2. Has the peptide degraded during storage or handling? | This compound contains a disulfide bridge, which is critical for its activity. Improper storage, repeated freeze-thaw cycles, or exposure to oxidizing/reducing agents can lead to degradation or breaking of this bond. | Confirm peptide integrity and molecular weight using Mass Spectrometry (MS).[13] Always follow recommended storage conditions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| 3. Is the peptide correctly folded/oxidized? | The disulfide bond in this compound must be correctly formed for proper three-dimensional structure and receptor binding. Incomplete or incorrect disulfide bond formation during synthesis is a potential issue. | Verify the molecular weight via MS; a reduced peptide will have a mass that is 2 Da higher than the oxidized form. Analyze purity by RP-HPLC, as the reduced and oxidized forms may have different retention times. |
| 4. Is the peptide properly solubilized? | Peptides can form aggregates or adsorb to vial surfaces, especially at low concentrations, reducing the amount of active peptide available in the solution. | Test different solvents or buffer systems. Sonication can help break up aggregates. The use of low-protein-binding tubes and pipette tips is recommended. |
Problem: Atypical Results in RP-HPLC Analysis (e.g., broad peaks, split peaks, or shifting retention times)
| Question | Possible Cause & Explanation | Recommended Solution |
| 1. Is the mobile phase properly prepared? | Incorrect pH, improper mixing of solvents, or degradation of additives like TFA can significantly affect peak shape and retention time. | Prepare fresh mobile phases daily. Ensure accurate pH measurement. Use high-purity solvents and additives. Degas the mobile phase before use. |
| 2. Could the column be degraded or contaminated? | Contaminants from previous samples can build up on the column, and the silica-based packing can degrade, especially at extreme pH values, leading to poor performance.[14] | Flush the column with a strong solvent wash. If performance does not improve, replace the column with a new one of the same type. |
| 3. Is the sample preparation optimal? | Injecting the peptide dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion. High sample concentration can lead to column overloading and peak broadening. | Dissolve the sample in the initial mobile phase whenever possible. If necessary, reduce the injection volume or dilute the sample. |
| 4. Are the HPLC system parameters appropriate? | A gradient that is too steep may lead to poor resolution of closely eluting impurities.[15] The flow rate and temperature can also impact separation. | Optimize the gradient slope; a shallower gradient often improves resolution for peptides.[15] Experiment with different temperatures to improve peak shape. |
Quantitative Data Summary
The following table outlines typical quality control specifications for a high-quality this compound preparation intended for research use.
| Parameter | Method | Specification | Rationale |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Ensures the product is free from visible contamination or discoloration. |
| Identity | Mass Spectrometry (MS) | Matches the theoretical molecular weight ± 1 Da | Confirms the correct peptide was synthesized.[3][13] |
| Purity | RP-HPLC (at ~214 nm) | ≥ 95% (for cell-based assays) or ≥ 98% (for in vivo studies) | Ensures that observed biological effects are due to the target peptide and not impurities.[4] |
| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Elemental Analysis | Report Value (typically 70-90%) | Crucial for accurate dosing and preparing solutions of known concentration.[2] |
| Counter-ion Content (e.g., TFA) | Ion Chromatography | ≤ 15% | High levels of residual synthesis agents like TFA can be cytotoxic or interfere with assays.[3] |
| Water Content | Karl Fischer Titration | ≤ 10% | Lyophilized powders are hygroscopic; water content is needed for accurate NPC calculation. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | ≤ 1.0 EU/mg (for in vitro) or ≤ 0.2 EU/kg (for in vivo) | Prevents non-specific inflammatory responses and ensures safety in cellular and animal models.[8][11] |
| Sterility | USP <71> (Direct Inoculation or Membrane Filtration) | No microbial growth | Required for injectable preparations to prevent infection.[16][17] |
Key Experimental Protocols
Protocol 1: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for determining the purity of this compound. The method should be optimized for your specific peptide and HPLC system.
1. Materials:
-
HPLC-grade acetonitrile (ACN) and water
-
Trifluoroacetic acid (TFA), sequencing grade
-
This compound sample
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both mobile phases before use.
3. Sample Preparation:
-
Accurately weigh ~1 mg of lyophilized this compound.
-
Dissolve in Mobile Phase A to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 25.0 65 26.0 95 28.0 95 28.1 5 | 35.0 | 5 |
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: Bacterial Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol describes a qualitative gel-clot method, which is a simple pass/fail test for endotoxin presence.[9]
1. Materials:
-
LAL Gel-Clot Assay Kit (containing LAL reagent, endotoxin standard, and LAL Reagent Water)
-
Depyrogenated glass test tubes and pipette tips
-
Heating block or water bath set to 37°C ± 1°C
2. Procedure:
-
Reagent Reconstitution: Reconstitute the LAL reagent and endotoxin standard according to the manufacturer's instructions using LAL Reagent Water.
-
Sample Preparation: Dissolve the this compound sample in LAL Reagent Water to the desired concentration.
-
Positive Product Control (PPC): Prepare a sample containing both the peptide solution and a known amount of endotoxin standard to check for assay inhibition or enhancement by the product.
-
Assay Setup (in duplicate):
-
Negative Control: Add 100 µL of LAL Reagent Water to a tube.
-
Positive Control: Add 100 µL of the reconstituted endotoxin standard to a tube.
-
Sample: Add 100 µL of the peptide sample solution to a tube.
-
PPC: Add 100 µL of the PPC solution to a tube.
-
-
LAL Addition: Add 100 µL of reconstituted LAL reagent to each tube, gently mix, and place in the 37°C heating block.
-
Incubation: Incubate undisturbed for 60 minutes.
-
Reading Results: After incubation, carefully remove each tube and invert it 180°.
-
Positive Result: A solid gel clot forms and remains intact upon inversion.
-
Negative Result: The mixture remains liquid or forms a viscous gel that breaks upon inversion.[9]
-
3. Interpretation:
-
The test is valid if the Negative Control is negative and the Positive Control is positive.
-
The sample passes if the result is negative at the specified concentration.
-
If the PPC is negative, the product is inhibiting the assay, and further dilution or sample treatment is required.
Protocol 3: Sterility Testing by Membrane Filtration
This method is preferred for injectable solutions as it allows for rinsing of the filter to remove any antimicrobial properties of the test article.[18]
1. Materials:
-
Sterile, closed membrane filtration system with a 0.45 µm filter
-
Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)
-
Sterile rinsing fluid (e.g., Fluid A)
-
Aseptic environment (e.g., laminar flow hood or isolator)
2. Procedure:
-
Sample Preparation: Reconstitute the this compound product to be tested in a sterile diluent under aseptic conditions.
-
Filtration: Aseptically pass the sample solution through the membrane filter.
-
Rinsing: Rinse the filter with sterile rinsing fluid to remove any residual peptide that might inhibit microbial growth. The volume and number of rinses should be validated.
-
Filter Division: Aseptically cut the membrane in half.
-
Inoculation:
-
Immerse one half of the membrane in TSB (for aerobic bacteria and fungi detection), typically incubated at 20-25°C.
-
Immerse the other half in FTM (for anaerobic and some aerobic bacteria), typically incubated at 30-35°C.[19]
-
-
Observation: Periodically inspect the media for any signs of turbidity (cloudiness), which indicates microbial growth.
3. Interpretation:
-
If no turbidity is observed in either medium after 14 days, the product passes the sterility test.
-
If turbidity is observed, it indicates microbial contamination, and the product fails the test.
Visualizations
Caption: Quality control workflow for synthetic this compound.
Caption: Troubleshooting decision tree for low bioactivity experiments.
Caption: Simplified signaling pathway of Atriopeptin.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical methods and Quality Control for peptide products [biosynth.com]
- 3. jpt.com [jpt.com]
- 4. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. phmethods.net [phmethods.net]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. tapi.com [tapi.com]
- 8. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 9. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 10. genscript.com [genscript.com]
- 11. rdworldonline.com [rdworldonline.com]
- 12. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 16. Sterility Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. rocker.com.tw [rocker.com.tw]
- 18. Sterility testing of antimicrobial-containing injectable solutions prepared in the pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Peptide Sterility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
impact of storage conditions on atriopeptin analog I
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of Atriopeptin Analog I. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound?
A1: Lyophilized this compound should be stored in a desiccated environment at -20°C.[1][2] When stored properly, the lyophilized powder is stable for up to 12 months.[2] Before use, it is recommended to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[1]
Q2: How should I store this compound after reconstitution?
A2: Long-term storage of this compound in solution is not recommended.[1] For short-term storage, stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C.[1][2] Generally, these solutions are usable for up to one month, though same-day use is highly advised for optimal activity.[1] To avoid repeated freeze-thaw cycles, use small aliquot volumes.[2]
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound can be reconstituted with sterile buffer or deionized water (ddH₂O).[2] For maximum recovery of the product, it is recommended to centrifuge the vial after thawing and prior to removing the cap.[2]
Q4: My shipment of this compound arrived at room temperature. Is it still viable?
A4: Short periods at temperatures higher than the recommended -20°C, such as those that may occur during shipping (less than one week), should not significantly affect the product's efficacy or shelf life.[1] Upon receipt, the product should be stored at the recommended -20°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low biological activity | 1. Improper Storage: The peptide may have degraded due to incorrect storage temperatures or being stored in solution for an extended period.[1] 2. Repeated Freeze-Thaw Cycles: Aliquoting the reconstituted peptide is crucial to prevent degradation from multiple freeze-thaw cycles.[2] 3. Enzymatic Degradation: The peptide may be degraded by proteases in the experimental system, such as neutral endopeptidase (NEP).[3][4] | 1. Always store the lyophilized peptide at -20°C and reconstituted solutions for no longer than one month at -20°C.[1][2] Use freshly prepared solutions whenever possible. 2. Prepare single-use aliquots of the reconstituted peptide. 3. Consider using protease inhibitors in your experimental setup if degradation is suspected. |
| Inconsistent results between experiments | 1. Variable Peptide Concentration: This could be due to incomplete reconstitution or adsorption of the peptide to storage vials. 2. Peptide Oxidation: The peptide may have oxidized if not stored under appropriate conditions. | 1. Ensure the peptide is fully dissolved before use. For sensitive applications, consider using low-protein-binding tubes. 2. Store lyophilized peptide in a desiccated environment and reconstituted solutions in tightly sealed vials. |
| Precipitate formation in the reconstituted solution | 1. Low Solubility: The peptide may have limited solubility in the chosen solvent. 2. Incorrect pH or Buffer: The pH or composition of the reconstitution buffer may not be optimal. | 1. Briefly sonicate the solution to aid in dissolution. 2. Refer to the product datasheet for any specific buffer requirements. Reconstitute in a small amount of a recommended solvent before diluting with your experimental buffer. |
Impact of Storage Conditions on this compound Stability
The stability of this compound is highly dependent on storage conditions. The following table summarizes expected stability based on available data for similar peptides.
| Storage Condition | Form | Temperature | Expected Stability |
| Long-Term | Lyophilized | -20°C | Up to 12 months[2] |
| Short-Term | Lyophilized | Room Temperature | < 1 week during shipping[1] |
| Short-Term | Reconstituted | -20°C | Up to 1 month[1][2] |
| Working Solution | Reconstituted | 4°C | Use on the same day is recommended[1] |
Note: This data is a general guide. For lot-specific stability information, please refer to the product's certificate of analysis.
Experimental Protocols
Protocol: In Vitro Bioassay for this compound Activity
This protocol outlines a method to assess the biological activity of this compound by measuring its ability to stimulate cGMP production in a target cell line (e.g., vascular smooth muscle cells).
-
Cell Preparation:
-
Plate vascular smooth muscle cells in a 24-well plate and grow to 80-90% confluency.
-
On the day of the experiment, wash the cells twice with a serum-free medium.
-
Pre-incubate the cells in a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C to prevent cGMP degradation.
-
-
Peptide Preparation:
-
Prepare a fresh stock solution of this compound in a suitable sterile buffer.
-
Perform serial dilutions of the peptide to create a range of concentrations for testing.
-
-
Cell Treatment:
-
Remove the pre-incubation medium from the cells.
-
Add the various concentrations of this compound to the cells. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 15 minutes) at 37°C.
-
-
cGMP Measurement:
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl.
-
Lyse the cells by incubating for 10 minutes.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP levels to the protein concentration in each well.
-
Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound.
Experimental Workflow for Bioactivity Assay
Caption: Workflow for assessing peptide bioactivity.
Troubleshooting Logic for Low Bioactivity
Caption: Troubleshooting logic for experimental failure.
References
Technical Support Center: Atriopeptin Analog Receptor Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atriopeptin analog I and related peptide receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Atriopeptin and what is its primary receptor?
Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a polypeptide hormone primarily secreted by heart muscle cells in response to high blood pressure.[1][2][3] It plays a crucial role in the homeostatic control of body water, sodium, and potassium.[1][3] The principal receptor for ANP and its analogs is the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[4][5]
Q2: What is the signaling mechanism of the Atriopeptin receptor?
Binding of Atriopeptin to the extracellular domain of NPR-A induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain.[4] This leads to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), which acts as a second messenger.[5][6] Elevated cGMP levels then activate downstream effectors like cGMP-dependent protein kinases, leading to physiological responses such as vasodilation and natriuresis.[5]
Q3: What are the different types of atriopeptin receptors?
There are three main types of natriuretic peptide receptors:
-
NPR-A (or GC-A): Binds primarily to ANP and Brain Natriuretic Peptide (BNP), and its activation leads to cGMP production.[5][6]
-
NPR-B (or GC-B): Binds preferentially to C-type Natriuretic Peptide (CNP) and also stimulates cGMP production.[6]
-
NPR-C: Binds all natriuretic peptides but lacks an intracellular guanylyl cyclase domain. It is thought to function mainly as a clearance receptor, removing natriuretic peptides from circulation.[5]
Q4: What is the difference between a saturation binding assay and a competition binding assay?
-
Saturation Binding Assay: This experiment uses increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the ligand's equilibrium dissociation constant (Kd), which is a measure of its affinity for the receptor.[7][8]
-
Competition Binding Assay: This assay measures the ability of an unlabeled compound (the "competitor," such as this compound) to displace a radiolabeled ligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki), another measure of binding affinity.[9]
Atriopeptin/NPR-A Signaling Pathway
Caption: Atriopeptin binds to NPR-A, activating guanylyl cyclase to produce cGMP, which mediates physiological responses.
Quantitative Data Summary
The following tables summarize binding affinity (Kd) and receptor density (Bmax) data for atriopeptin and related analogs from published literature. Note that data for a specific "this compound" is not widely available, so data for closely related compounds are provided as a reference.
Table 1: Binding Affinity (Kd) and Receptor Density (Bmax) of Atrial Natriuretic Peptide (ANP)
| Ligand | Receptor/Tissue | Kd | Bmax |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb membranes | 106 pM | 13.6 fmol/mg protein |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes (High affinity site) | 44 pM | 42 fmol/mg protein |
| [125I]ANP (rat, 99-126) | Rat olfactory bulb synaptosomes (Low affinity site) | 1050 pM | 173 fmol/mg protein |
Data from reference[10]
Table 2: Effective Concentration (EC50) for cGMP Production
| Ligand | Cell Type | EC50 |
| Atriopeptin III (rat ANP-103-126) | Thoracic aorta smooth muscle cells (TASM) | ~3 nM |
Data from reference[11]
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is designed to determine the Kd and Bmax of a radiolabeled atriopeptin analog.
Materials:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., 1 µM leupeptin).[12]
-
Radioligand: e.g., [125I]-Atriopeptin.
-
Unlabeled Ligand: A high concentration (e.g., 1 µM) of unlabeled Atriopeptin or a related analog for determining non-specific binding.
-
Membrane Preparation: Cell membranes expressing the NPR-A receptor.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI).
-
Wash Buffer: Cold Binding Buffer.
-
Scintillation Counter and Cocktail.
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare triplicate sets for total binding and non-specific binding for each radioligand concentration.[13]
-
Radioligand Dilutions: Prepare serial dilutions of the radiolabeled atriopeptin analog in binding buffer. A typical concentration range would span from 0.1 to 10 times the estimated Kd.[7]
-
Incubation:
-
Total Binding: Add membrane preparation, radioligand at various concentrations, and binding buffer to the designated wells/tubes.
-
Non-specific Binding: Add membrane preparation, radioligand, a high concentration of unlabeled ligand, and binding buffer.[7]
-
-
Equilibration: Incubate the plate/tubes at a specific temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[14]
-
Termination of Binding: Rapidly filter the contents of each well/tube through the pre-soaked glass fiber filters using a vacuum manifold.[15]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average non-specific binding CPM from the average total binding CPM for each radioligand concentration.
-
Plot specific binding versus the concentration of the radioligand.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to calculate the Kd and Bmax values.[7]
-
Protocol 2: Competition Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of an unlabeled atriopeptin analog (e.g., this compound).
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compound (this compound).
Procedure:
-
Assay Setup: Prepare triplicate sets for total binding, non-specific binding, and competition binding at various concentrations of the unlabeled competitor.
-
Competitor Dilutions: Prepare serial dilutions of the unlabeled this compound in binding buffer.
-
Incubation:
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or below its Kd), and binding buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a standard unlabeled ligand.
-
Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the unlabeled this compound.
-
-
Equilibration, Termination, Washing, and Measurement: Follow steps 4-7 from the saturation binding assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Radioligand Binding Assay Workflow
Caption: General workflow for a radioligand receptor binding assay, from reagent preparation to data analysis.
Troubleshooting Guides
Issue 1: High Non-Specific Binding (NSB)
Q: My non-specific binding is greater than 30% of the total binding. What could be the cause and how can I fix it?
A: High non-specific binding can obscure the specific signal. Here are common causes and solutions:
-
Cause: Radioligand is too "sticky" or hydrophobic.
-
Solution: Decrease the concentration of the radioligand. For competition assays, the radioligand concentration should be at or below its Kd.[7] Include a detergent like 0.05% Tween-20 in the wash buffer to reduce hydrophobic interactions.
-
-
Cause: Insufficient blocking of non-specific sites on filters or tubes.
-
Cause: Too much membrane protein in the assay.
-
Solution: Reduce the amount of membrane protein per well/tube. Titrate the protein concentration to find the optimal amount that gives a good signal window while keeping non-specific binding low.[14]
-
-
Cause: Inefficient washing.
-
Solution: Ensure rapid and efficient washing with an adequate volume of ice-cold wash buffer immediately after filtration. Optimize the number of washes.
-
Issue 2: Low Specific Binding or No Signal
Q: I am not seeing a discernible signal for specific binding. What should I check?
A: A weak or absent signal can be due to several factors related to your reagents or assay conditions.
-
Cause: Receptor concentration is too low or receptors are inactive.
-
Solution: Verify the expression and activity of your NPR-A receptor preparation. Increase the amount of membrane protein in the assay, but be mindful of increasing non-specific binding. Ensure membrane preparations have been stored correctly (e.g., at -80°C) and have not undergone multiple freeze-thaw cycles.
-
-
Cause: Radioligand concentration is too low or it has degraded.
-
Solution: Check the age and storage conditions of your radioligand. Radioiodinated peptides have a limited shelf life. Verify the concentration and specific activity of your radioligand stock.
-
-
Cause: Incubation time is too short to reach equilibrium.
-
Solution: Perform a time-course experiment to determine the time required to reach binding equilibrium at the temperature you are using. Lower ligand concentrations require longer incubation times to reach equilibrium.[7]
-
-
Cause: Incorrect buffer composition.
-
Solution: Ensure the binding buffer has the correct pH and contains necessary co-factors like Mg2+. The presence of certain metal ions can be essential for receptor binding.[13]
-
-
Cause: Ligand degradation by proteases.
-
Solution: Always include a cocktail of protease inhibitors in your binding buffer, especially when working with peptide ligands and membrane preparations.[12]
-
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common issues in atriopeptin receptor binding assays.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. usbio.net [usbio.net]
- 4. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 5. Frontiers | Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure [frontiersin.org]
- 6. Frontiers | Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases [frontiersin.org]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Multiple types of binding sites for atrial natriuretic peptide in rat olfactory bulb membranes and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Difference in effect of atrial natriuretic peptide on cGMP in aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of Atriopeptin Analog I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Atriopeptin Analog I's bioactivity against other relevant natriuretic peptides. Experimental data is presented to support these comparisons, along with detailed methodologies for key validation assays.
Comparative Bioactivity of Atriopeptin Analogs
This compound, also known as Atriopeptin I (AP I), is a 21-amino acid peptide and a member of the natriuretic peptide family.[1] Its biological activity is primarily characterized by its natriuretic and diuretic effects, as well as its ability to relax intestinal smooth muscle.[1][2][3] Notably, its vasorelaxant activity on vascular smooth muscle is less pronounced compared to its longer counterparts, Atriopeptin II (AP II) and Atriopeptin III (AP III).[2][3]
The bioactivity of atriopeptin analogs is intrinsically linked to their ability to bind to natriuretic peptide receptors and stimulate intracellular production of cyclic guanosine monophosphate (cGMP).[4][5][6] The following table summarizes the comparative quantitative data for Atriopeptin I and related peptides.
| Peptide | Receptor Binding (Ki) | Guanylate Cyclase Activation (EC50) | Primary Biological Effects |
| Atriopeptin I (AP I) | ~10⁻⁸ M | ~10⁻⁷ M | Natriuresis, diuresis, intestinal smooth muscle relaxation.[1][2][3][4] |
| Atriopeptin II (AP II) | ~10⁻¹⁰ M | ~10⁻⁸ M | Potent natriuresis, diuresis, and relaxation of both intestinal and vascular smooth muscle.[2][3][4] |
| Atriopeptin III (AP III) | ~10⁻¹⁰ M | ~10⁻⁸ M | Potent natriuresis, diuresis, and relaxation of both intestinal and vascular smooth muscle.[1][2][4] |
Signaling Pathway of this compound
This compound exerts its biological effects through the activation of the natriuretic peptide receptor-A (NPR-A), a membrane-bound guanylyl cyclase.[7][8][9] Binding of Atriopeptin I to NPR-A initiates a signaling cascade that results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][9][10] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, leading to physiological responses such as smooth muscle relaxation, natriuresis, and diuresis.[9][11]
Experimental Protocols
Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for its receptor.
Materials:
-
Cell membranes prepared from a tissue source known to express NPR-A (e.g., rat adrenal glands).
-
Radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP).
-
Unlabeled this compound and other competing peptides.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of radiolabeled natriuretic peptide with the cell membranes in the binding buffer.
-
Add increasing concentrations of unlabeled this compound or other competitor peptides to the incubation mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Ki value, which represents the binding affinity of the test peptide.
cGMP Assay
This protocol describes a cell-based assay to measure the ability of this compound to stimulate cGMP production.
Materials:
-
A suitable cell line expressing NPR-A (e.g., RFL-6 rat lung fibroblasts).
-
Cell culture medium (e.g., F-12K Medium with fetal bovine serum).
-
Pre-stimulation buffer (e.g., Krebs-Ringer bicarbonate buffer with a phosphodiesterase inhibitor like IBMX).
-
This compound and other test peptides.
-
A commercial cGMP assay kit (e.g., fluorescent or enzyme immunoassay).
-
Plate reader.
Procedure:
-
Culture the cells in a multi-well plate until confluent.
-
Wash the cells and incubate with the pre-stimulation buffer for a short period (e.g., 10 minutes) to inhibit cGMP degradation.
-
Add varying concentrations of this compound or other test peptides to the wells.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C to allow for cGMP production.
-
Lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
Perform the cGMP measurement following the kit's protocol.
-
Generate a dose-response curve and calculate the EC50 value, which is the concentration of the peptide that produces 50% of the maximal cGMP response.
Smooth Muscle Relaxation Assay
This protocol details an ex vivo method to assess the vasorelaxant properties of this compound.
Materials:
-
Isolated tissue preparation (e.g., rabbit aortic rings or bovine tracheal smooth muscle strips).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
A contractile agent (e.g., norepinephrine, carbachol).
-
This compound and other test peptides.
-
Isometric force transducer and data acquisition system.
Procedure:
-
Mount the tissue preparation in the organ bath under a resting tension.
-
Allow the tissue to equilibrate until a stable baseline is achieved.
-
Induce a sustained contraction with a contractile agent.
-
Once the contraction has plateaued, add cumulative concentrations of this compound or other test peptides to the bath.
-
Record the changes in isometric tension.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Plot the concentration-response curve and determine the EC50 value for relaxation.
Experimental Workflow for Bioactivity Validation
The following diagram illustrates a typical workflow for validating the bioactivity of a new atriopeptin analog.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Smooth muscle relaxing, acute and long-term blood pressure lowering effects of atriopeptins. Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. montanamolecular.com [montanamolecular.com]
- 6. Difference in effect of atrial natriuretic peptide on cGMP in aortic and coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 9. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 10. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atriopeptin Analog I and Atriopeptin III for Researchers
This guide provides a detailed comparison of Atriopeptin Analog I (AP I) and Atriopeptin III (AP III), two key analogs of the atrial natriuretic peptide (ANP) family. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural differences, biological activities, and the experimental methodologies used to evaluate their effects.
Structural and Functional Overview
Atriopeptin I and Atriopeptin III are both potent biologically active peptides derived from the cardiac atria that exhibit natriuretic, diuretic, and vasorelaxant properties.[1][2] Their primary structural difference lies in their amino acid sequence length. Atriopeptin I is a 21-amino acid peptide, while Atriopeptin III is a 24-amino acid peptide, featuring a C-terminal extension of phenylalanine-arginine-tyrosine.[1] This structural variation significantly influences their biological potency, with Atriopeptin III generally demonstrating superior vasorelaxant and natriuretic effects.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Atriopeptin III. It is important to note that the data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Biological Activities
| Parameter | This compound | Atriopeptin III | Reference(s) |
| Structure | 21 amino acid peptide | 24 amino acid peptide with a C-terminal Phe-Arg-Tyr extension | [1] |
| Vasorelaxant Potency | Less potent | More potent; C-terminal extension is crucial for enhanced activity | [3] |
| Natriuretic/Diuretic Potency | Less potent | Potent natriuretic and diuretic agent | [3][4] |
Table 2: Vasorelaxant Activity on Aortic Preparations
| Peptide | EC50 (Concentration for 50% relaxation) | Experimental Conditions | Reference(s) |
| Atriopeptin I | > other atriopeptins (p < 0.05) | Histamine-contracted rabbit aortic rings | [3] |
| Atriopeptin III | Potent relaxation observed | Norepinephrine-constricted aortic strips | [5] |
Table 3: In Vivo Diuretic and Natriuretic Effects in Rats
| Peptide | Effect on Urine Volume | Effect on Sodium Excretion | Reference(s) |
| Atriopeptin I | Less natriuresis compared to other peptides (p < 0.05) | Less natriuresis compared to other peptides (p < 0.05) | [3] |
| Atriopeptin III | 4.4-fold increase | 9 to 12-fold increase | [4] |
Signaling Pathway
Atriopeptins, like ANP, exert their effects by binding to natriuretic peptide receptors (NPRs), primarily the NPR-A receptor. This binding activates guanylate cyclase, leading to the conversion of GTP to cyclic GMP (cGMP).[6][7][8] The subsequent increase in intracellular cGMP mediates the downstream physiological effects, including vasodilation and natriuresis.[6][7][8]
Caption: Atriopeptin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Vasorelaxation Assay (Isolated Aortic Ring Preparation)
This protocol describes a common method for assessing the vasorelaxant effects of atriopeptin analogs.
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.
-
-
Experimental Setup:
-
Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
An optimal resting tension of 2g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Procedure:
-
The viability of the aortic rings is assessed by contracting them with phenylephrine (1 µM) or histamine.
-
Once a stable contraction is achieved, cumulative concentrations of Atriopeptin I or Atriopeptin III are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the agonist.
-
EC50 values are calculated from the concentration-response curves.
-
In Vivo Diuretic and Natriuretic Assay
This protocol outlines a method for evaluating the diuretic and natriuretic effects of atriopeptin analogs in an animal model.
-
Animal Preparation:
-
Male Sprague-Dawley rats (200-250g) are anesthetized.
-
The jugular vein is cannulated for intravenous infusion, and the bladder is cannulated for urine collection.
-
-
Experimental Procedure:
-
A baseline urine collection is performed for a set period (e.g., 30 minutes).
-
A bolus injection or continuous infusion of Atriopeptin I or Atriopeptin III at a specific dose is administered intravenously.
-
Urine is collected at timed intervals (e.g., every 15 or 30 minutes) for a duration of 1-2 hours post-infusion.
-
-
Data Analysis:
-
The total urine volume is measured for each collection period.
-
Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
The total sodium and potassium excretion rates are calculated.
-
The results are compared to a vehicle-treated control group.
-
Caption: General experimental workflow.
Conclusion
Atriopeptin III's extended C-terminal structure confers greater vasorelaxant and natriuretic potency compared to Atriopeptin I. This difference is a critical consideration for researchers designing experiments or developing therapeutic agents targeting the natriuretic peptide system. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize and compare these important biological molecules. Further research involving direct, head-to-head comparisons in standardized assays will be beneficial for a more precise quantitative understanding of their relative potencies.
References
- 1. Atriopeptins: a family of potent biologically active peptides derived from mammalian atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptins: bioactive peptides derived from mammalian cardiac atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vasorelaxant and natriuretic activities of synthetic atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atriopeptin III. A potent natriuretic, diuretic, and hypotensive agent in rats with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of atriopeptin III and its small molecular analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pharmacological manipulation of endogenous atriopeptin activity on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Atriopeptin Analog I vs. Urodilatin: A Comparative Guide to their Renal Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the renal effects of two closely related natriuretic peptides: Atriopeptin Analog I (also known as Atrial Natriuretic Peptide (99-126) or Anaritide) and Urodilatin. The information presented is based on experimental data from preclinical and clinical studies, offering a valuable resource for researchers in nephrology, cardiology, and drug development.
Executive Summary
Atriopeptin and Urodilatin are both members of the A-type natriuretic peptide family and share a common mechanism of action through the natriuretic peptide receptor-A (NPR-A) and the subsequent activation of the cGMP signaling pathway. However, key structural differences, primarily the N-terminal extension of Urodilatin, lead to significant variations in their renal efficacy and metabolic stability. Experimental evidence consistently demonstrates that Urodilatin exhibits more potent and sustained diuretic and natriuretic effects compared to equimolar doses of Atriopeptin. This enhanced activity is largely attributed to Urodilatin's resistance to degradation by the renal enzyme neutral endopeptidase (NEP).
Data Presentation: Quantitative Comparison of Renal Effects
The following tables summarize the key quantitative data from comparative studies on the renal effects of this compound and Urodilatin.
Table 1: Comparative Effects on Natriuresis and Diuresis in Canines
| Parameter | Treatment Group | Dose | Baseline | Post-Infusion | Fold Change |
| Sodium Excretion (µeq/min) | This compound | 1.43 pmol/kg/min | 58.2 ± 12.3 | No significant change | ~0 |
| Urodilatin | 1.43 pmol/kg/min | 57.4 ± 10.1 | 159.0 ± 24.4 | ~2.8 | |
| Urine Volume (ml/min) | This compound | 1.43 pmol/kg/min | 0.56 ± 0.14 | No significant change | ~0 |
| Urodilatin | 1.43 pmol/kg/min | 0.54 ± 0.12 | 1.22 ± 0.25 | ~2.3 |
Data adapted from a study in anesthetized mongrel dogs with renal perfusion pressure servo-controlled at 100 mmHg.[1]
Table 2: Comparative Natriuretic Potency in Volume-Expanded Conscious Canines
| Peptide | Infusion Rate (ng/kg/min) | Resulting Sodium Excretion (µmol/min) |
| This compound | 50.0 | 124 ± 30 |
| Urodilatin | 10.0 | 106 ± 25 |
| Urodilatin | 50.0 | 269 ± 45 |
This study highlights that Urodilatin at a 5-fold lower dose elicits a similar natriuretic response to this compound.[2]
Table 3: Effects on Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF) in Healthy Human Volunteers
| Parameter | Treatment Group | Dose | Change from Baseline |
| GFR (ml/min/1.73 m²) | This compound | 50 µg IV | No significant change |
| Urodilatin | 50 µg IV | ↑ from 116 ± 7 to 149 ± 13 | |
| Urodilatin | 100 µg IV | ↑ from 120 ± 3 to 156 ± 7 | |
| Effective RPF | Both Peptides | As above | No significant change |
Data indicates that Urodilatin can increase GFR at doses where Atriopeptin has no significant effect.[3]
Signaling Pathways and Mechanisms of Action
Both Atriopeptin and Urodilatin exert their renal effects by binding to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This binding event triggers the intracellular conversion of GTP to cyclic guanosine monophosphate (cGMP).[4][5] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG) and directly modulating ion channels.[4] The primary distinction in their mechanism of action lies in their susceptibility to degradation. Urodilatin's N-terminal extension makes it more resistant to cleavage by neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of natriuretic peptides in the kidney.[6] This results in a longer half-life and more sustained receptor activation by Urodilatin.
References
- 1. Comparison of renal actions of urodilatin and atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal effects of urodilatin and atrial natriuretic peptide in volume expanded conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANP and urodilatin: who is who in the kidney. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Urodilatin, a natriuretic peptide with clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Atriopeptin Analog I and ANP: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Atriopeptin Analog I (also known as Atriopeptin I) and Atrial Natriuretic Peptide (ANP). This analysis is supported by experimental data on receptor binding, physiological effects, and underlying signaling pathways.
Atrial Natriuretic Peptide (ANP) is a 28-amino acid peptide hormone primarily secreted by the atria of the heart in response to atrial stretch. It plays a crucial role in regulating blood pressure and extracellular fluid volume. Atriopeptin I is a shorter, 21-amino acid peptide and is considered an analog of ANP. Experimental evidence indicates that Atriopeptin I is significantly less potent than ANP across various biological activities.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters of this compound compared to ANP, based on available experimental data.
| Parameter | This compound (Atriopeptin I) | Atrial Natriuretic Peptide (ANP) | Fold Difference (ANP vs. Atriopeptin I) |
| Receptor Binding Affinity (IC50) | |||
| Human Platelet Receptors | 3 nM[1] | 0.1 nM[1] | 30x more potent |
| Rat Olfactory Bulb Membranes | ~28 nM (70x less potent than ANP)[2] | 0.40 nM[2] | 70x more potent |
| Vasorelaxant Potency | |||
| Pig Pulmonary Artery | ~30x less potent than α-hANP[3] | More Potent[3] | ~30x more potent |
| Natriuretic and Diuretic Effects | Essentially inactive[4] | Potent natriuretic and diuretic agent | - |
| Effect on Blood Pressure | Minimal to no hypotensive effect | Potent hypotensive agent | - |
Signaling Pathways and Mechanism of Action
Both ANP and its analogs exert their effects by binding to natriuretic peptide receptors (NPRs), primarily NPR-A. This binding activates guanylate cyclase, leading to the conversion of GTP to cyclic GMP (cGMP). The intracellular second messenger cGMP then mediates the downstream physiological effects, including vasodilation, natriuresis, and diuresis. The significantly lower binding affinity of Atriopeptin I for the NPR-A receptor is the primary reason for its reduced biological activity compared to ANP.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of Atriopeptin I and ANP to their receptors.
Methodology:
-
Membrane Preparation: Membranes from a suitable tissue source (e.g., human platelets, rat olfactory bulbs) expressing ANP receptors are isolated and prepared.[1][2]
-
Incubation: A constant concentration of a radiolabeled ANP (e.g., ¹²⁵I-ANP) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled "cold" competitor ligands (either ANP or Atriopeptin I).
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor ligand. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.
Vasorelaxation Assay
Objective: To compare the vasorelaxant potency of Atriopeptin I and ANP.
Methodology:
-
Tissue Preparation: Arterial rings (e.g., pig pulmonary artery) are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).[3]
-
Pre-constriction: The arterial rings are pre-constricted with an agent such as noradrenaline to induce a stable level of contraction.[3]
-
Cumulative Concentration-Response Curves: Once a stable contraction is achieved, increasing cumulative concentrations of either Atriopeptin I or ANP are added to the organ baths.
-
Measurement of Relaxation: The isometric tension of the arterial rings is continuously recorded. The relaxation induced by each concentration of the peptides is measured as a percentage of the pre-constriction tension.
-
Data Analysis: Concentration-response curves are plotted, and the potency of each peptide is determined and compared.
In Vivo Assessment of Natriuretic and Diuretic Effects
Objective: To evaluate the effects of Atriopeptin I and ANP on urine and sodium excretion in an animal model.
Methodology:
-
Animal Model: Anesthetized rats or dogs are typically used. Catheters are inserted into the femoral artery (for blood pressure monitoring), femoral vein (for drug infusion), and bladder (for urine collection).
-
Baseline Measurement: A baseline period is established to measure basal urine flow rate and urinary sodium concentration.
-
Infusion: A continuous intravenous infusion of either Atriopeptin I, ANP, or a vehicle control is administered.
-
Sample Collection: Urine is collected at regular intervals throughout the infusion period. Blood samples may also be collected to monitor plasma peptide concentrations.
-
Analysis: Urine volume is measured to determine the urine flow rate (diuresis). The concentration of sodium in the urine is determined using a flame photometer or ion-selective electrode to calculate the total sodium excretion (natriuresis).
-
Data Comparison: The changes in urine flow and sodium excretion from baseline are calculated for each group and compared.
Conclusion
The available experimental data consistently demonstrate that this compound is substantially less potent than Atrial Natriuretic Peptide. This difference in efficacy is primarily attributed to its significantly lower binding affinity for the NPR-A receptor. The shorter amino acid sequence of Atriopeptin I likely results in a conformation that is less optimal for receptor binding and activation compared to the full-length ANP. For researchers and drug development professionals, this highlights the critical role of the full peptide structure of ANP for its potent physiological effects.
References
- 1. Solubilization and molecular characterization of the atrial natriuretic peptide (ANP) receptor in human platelets: comparison with ANP receptors in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. A comparison of the vasodilator responses to atrial peptides in the pulmonary and renal arteries of the pig in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human atrial natriuretic polypeptides (hANP): purification, structure synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Atriopeptin Analog I and ANP Antibody Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atriopeptin analog I and its cross-reactivity with antibodies developed against the full-length Atrial Natriuretic Peptide (ANP). Understanding the specificity of ANP antibodies is crucial for the accurate quantification of ANP in biological samples and for the development of targeted therapeutics. This document summarizes key structural differences, presents experimental data on antibody cross-reactivity, and provides detailed protocols for relevant immunoassays.
Structural Comparison: Atriopeptin I vs. α-ANP
Atriopeptin, an older term for Atrial Natriuretic Peptide (ANP), refers to a family of peptide hormones involved in cardiovascular homeostasis. The primary circulating and biologically active form of ANP is a 28-amino acid peptide, often denoted as α-ANP. Atriopeptin I is a shorter, N-terminally truncated fragment of α-ANP, consisting of 21 amino acids. This structural difference, particularly at the N-terminus, is a critical determinant of antibody recognition.
| Feature | α-Atrial Natriuretic Peptide (α-ANP) | Atriopeptin I |
| Amino Acid Length | 28 residues | 21 residues |
| Structure | Contains the full N-terminal sequence | N-terminally truncated version of α-ANP |
| Biological Activity | Potent diuretic, natriuretic, and vasodilator | Biologically active, but with potentially different potency and clearance rates |
ANP Signaling Pathway
Both α-ANP and its analogs, like Atriopeptin I, exert their physiological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A). This binding activates the intracellular guanylate cyclase domain of the receptor, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which mediates downstream effects such as vasodilation, natriuresis, and diuresis.
Experimental Data: Antibody Cross-Reactivity
The cross-reactivity of an antibody refers to its ability to bind to molecules other than its specific target. In the context of ANP immunoassays, the cross-reactivity of ANP antibodies with truncated fragments like Atriopeptin I is a critical performance parameter.
Monoclonal Antibody Specificity
Studies utilizing monoclonal antibodies raised against the full-length α-human ANP (α-hANP) have demonstrated high specificity for the intact N-terminus of the peptide. In a key study, a monoclonal antibody (KY-ANP-II) was developed and its cross-reactivity with N-terminally truncated ANP fragments was assessed via radioimmunoassay (RIA).
| Peptide | Cross-Reactivity with anti-α-hANP Monoclonal Antibody (KY-ANP-II) | IC50 (fmol/tube) |
| α-human ANP (α-hANP) | 100% | 8[1] |
| α-rat ANP | Equimolar recognition | Not reported |
| α-ANP (4-28) | No detectable cross-reactivity[1] | Not applicable |
| α-ANP (5-28) | No detectable cross-reactivity[1] | Not applicable |
IC50: The concentration of peptide required to inhibit 50% of the binding of the radiolabeled tracer.
This data strongly indicates that monoclonal antibodies targeting the N-terminal region of α-ANP will not effectively recognize Atriopeptin I or other N-terminally truncated analogs.
Polyclonal Antibody Cross-Reactivity
Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on an antigen. Consequently, the cross-reactivity of polyclonal anti-ANP sera with ANP fragments is more variable and depends on the specific epitopes recognized by the antibody population. While some polyclonal antibodies may be directed against the C-terminus or the ring structure of ANP and thus may cross-react with Atriopeptin I, others may be specific to the N-terminus. Researchers using polyclonal antibodies should empirically determine the cross-reactivity with relevant ANP fragments.
Experimental Protocols
The following are generalized protocols for determining the cross-reactivity of ANP antibodies using competitive immunoassays.
Competitive Radioimmunoassay (RIA)
This protocol outlines the steps to assess the cross-reactivity of an unlabeled peptide (e.g., this compound) with an antibody against ANP.
Methodology:
-
Reagent Preparation : Prepare assay buffer, standards of unlabeled α-ANP, and a range of concentrations of the atriopeptin analog to be tested. Prepare the radiolabeled ANP tracer (e.g., ¹²⁵I-α-hANP) and the primary ANP antibody at their optimal dilutions.
-
Assay Setup : In appropriate reaction tubes, add a fixed amount of the primary ANP antibody to a series of tubes containing increasing concentrations of either the unlabeled α-ANP standard or the atriopeptin analog.
-
Competitive Incubation : Add a fixed amount of radiolabeled ANP tracer to each tube. Incubate the mixture to allow for competitive binding between the labeled and unlabeled peptides for the antibody binding sites. Incubation is typically performed at 4°C for 12-24 hours.
-
Separation of Bound and Free Fractions : Precipitate the antibody-bound complexes using a secondary antibody (e.g., anti-IgG) and centrifugation. This separates the antibody-bound radiolabeled ANP from the free radiolabeled ANP.
-
Measurement of Radioactivity : Decant the supernatant and measure the radioactivity of the pellet (bound fraction) using a gamma counter.
-
Data Analysis : Plot the percentage of bound tracer against the concentration of the unlabeled peptide for both the α-ANP standard and the atriopeptin analog. The cross-reactivity of the analog can be calculated by comparing the concentration of the analog required to cause a 50% reduction in tracer binding (IC50) to the IC50 of the standard α-ANP.
Cross-Reactivity (%) = (IC50 of α-ANP / IC50 of Atriopeptin Analog) x 100
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a competitive ELISA for assessing cross-reactivity.
Methodology:
-
Coating : Coat the wells of a microplate with a known concentration of α-ANP. Incubate overnight at 4°C.
-
Blocking : Wash the plate and block any remaining non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction : In separate tubes, pre-incubate a fixed concentration of the primary ANP antibody with increasing concentrations of either the unlabeled α-ANP standard or the atriopeptin analog.
-
Incubation : Add the pre-incubated antibody-peptide mixtures to the coated and blocked microplate wells. Incubate for 1-2 hours at room temperature to allow the unbound antibody to bind to the coated ANP.
-
Washing : Wash the plate to remove unbound antibodies and peptides.
-
Detection : Add an enzyme-conjugated secondary antibody that recognizes the primary ANP antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition : Wash the plate and add a chromogenic substrate for the enzyme. Allow the color to develop.
-
Measurement : Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the unlabeled peptide in the sample.
-
Data Analysis : Plot the absorbance against the concentration of the unlabeled peptide to generate a standard curve. Calculate the cross-reactivity as described for the RIA protocol.
Conclusion
The cross-reactivity of ANP antibodies with this compound is highly dependent on the nature of the antibody. Monoclonal antibodies that recognize the N-terminus of α-ANP exhibit minimal to no cross-reactivity with N-terminally truncated fragments like Atriopeptin I. In contrast, the cross-reactivity of polyclonal antibodies is variable. For accurate and specific quantification of full-length ANP, it is recommended to use a well-characterized monoclonal antibody with confirmed specificity or to thoroughly validate the cross-reactivity of a polyclonal antibody against all relevant ANP fragments. This guide provides the foundational knowledge and experimental frameworks for researchers to make informed decisions in their selection and application of ANP antibodies.
References
Decoding Atriopeptin Analog I: A Comparative Guide to Receptor Binding Specificity
For Immediate Release
A deep dive into the binding characteristics of Atriopeptin Analog I offers researchers crucial insights into its receptor specificity. This guide provides a comparative analysis of its binding to natriuretic peptide receptors, supported by experimental data and detailed methodologies, to aid in cardiovascular and renal research and drug development.
This compound, also known as rat Atrial Natriuretic Peptide (ANP) fragment 103-123, is a key player in the intricate natriuretic peptide system, which regulates blood pressure, blood volume, and electrolyte homeostasis. Understanding the precise binding characteristics of this and other atriopeptin analogs to their receptors is paramount for the development of targeted therapeutics. This guide offers a comprehensive comparison of this compound's binding specificity against other endogenous ligands for the natriuretic peptide receptors, primarily Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-C (NPR-C).
Comparative Binding Affinities of Atriopeptin Analogs
The specificity of atriopeptin analogs is determined by their differential affinities for the various natriuretic peptide receptors. NPR-A is a guanylyl cyclase-coupled receptor, and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates many of the physiological effects of ANP, such as vasodilation and natriuresis.[1][2] In contrast, NPR-C functions primarily as a clearance receptor, internalizing and degrading natriuretic peptides, but it is also known to be coupled to the inhibition of adenylyl cyclase through an inhibitory G-protein.[3][4]
Experimental data from competitive binding assays, which measure the ability of an unlabeled ligand to displace a radiolabeled ligand from its receptor, provide quantitative measures of binding affinity, such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). While a single comprehensive study providing a complete set of Ki or IC50 values for all atriopeptin analogs across all receptor subtypes is not available in the public domain, the existing literature allows for a comparative assessment.
Studies have shown that the rank order of potency for binding to natriuretic peptide receptors can vary depending on the tissue and the specific analog. For instance, in rat olfactory bulb membranes, the inhibitory potency for radioligand binding was found to be ANP(99-126) > ANP(103-126) > Atriopeptin I (ANP(103-123)).[5] Another study on soluble ANP receptors revealed tissue-specific differences: for olfactory receptors, the potency was ANP(99-126) = ANP(103-126) >>> Atriopeptin I, whereas for vascular smooth muscle cell receptors, the potencies were ANP(99-126) = ANP(103-126) = Atriopeptin I.
| Ligand | Receptor Subtype | Relative Binding Affinity | Reference |
| Atriopeptin I (rat ANP 103-123) | NPR-A/NPR-C | Lower than full-length ANP and Atriopeptin II in some tissues. | [5] |
| Atriopeptin II (rat ANP 103-125) | NPR-A/NPR-C | Generally higher than Atriopeptin I. | [6] |
| Atriopeptin III | NPR-A/NPR-C | Potent ligand, with varying affinities depending on tissue. | [7][8] |
| Atrial Natriuretic Peptide (ANP) | NPR-A > NPR-C | High affinity for both, with preference for NPR-A. | [9] |
| Brain Natriuretic Peptide (BNP) | NPR-A > NPR-C | Binds with high affinity, generally slightly lower than ANP. | [1] |
| C-type Natriuretic Peptide (CNP) | NPR-B > NPR-C | High affinity for NPR-B and NPR-C, very low for NPR-A. | [10] |
Note: This table represents a synthesized overview from multiple sources. Direct quantitative comparisons of Ki or IC50 values from a single study are limited.
Signaling Pathways of Atriopeptin Receptors
The binding of atriopeptin analogs to their receptors initiates distinct downstream signaling cascades.
NPR-A Signaling Pathway:
Binding of an agonist like Atriopeptin I to NPR-A induces a conformational change in the receptor, leading to the activation of its intracellular guanylyl cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][6] cGMP then acts as a second messenger, activating cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets to elicit physiological responses such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[11]
NPR-C Signaling Pathway:
The NPR-C receptor, upon ligand binding, does not activate guanylyl cyclase. Instead, it is coupled to an inhibitory G-protein (Gi).[12] Activation of NPR-C leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4][12] This pathway can modulate the effects of other signaling systems that are dependent on cAMP.
Experimental Protocols
Validating the binding specificity of this compound requires robust experimental methodologies. The following outlines a typical competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound and other competing ligands for natriuretic peptide receptors (e.g., NPR-A and NPR-C) in a target tissue or cell line (e.g., rat vascular smooth muscle cells).
Materials:
-
Radioligand: A high-affinity radiolabeled ligand, such as [125I]-ANP.
-
Competing Ligands: Unlabeled this compound, Atriopeptin II, Atriopeptin III, ANP, BNP, CNP, and other compounds of interest.
-
Receptor Source: Membrane preparations from tissues (e.g., rat aorta, kidney) or cultured cells (e.g., vascular smooth muscle cells) known to express the target receptors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
A range of concentrations of the unlabeled competing ligand (e.g., this compound).
-
Membrane preparation (a predetermined amount of protein).
-
For determining non-specific binding, a separate set of tubes will contain a high concentration of an unlabeled standard ligand (e.g., unlabeled ANP) in addition to the radioligand and membrane preparation.
-
Total binding is measured in the absence of any competing unlabeled ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[13]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Experimental Workflow:
This comprehensive guide provides researchers, scientists, and drug development professionals with a foundational understanding of the receptor binding specificity of this compound. The comparative data, detailed signaling pathways, and experimental protocols presented herein are intended to facilitate further research into the therapeutic potential of modulating the natriuretic peptide system.
References
- 1. researchgate.net [researchgate.net]
- 2. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Natriuretic Peptide Clearance Receptor (NPR-C) Pathway as a Novel Therapeutic Target in Obesity-Related Heart Failure With Preserved Ejection Fraction (HFpEF) [frontiersin.org]
- 5. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atriopeptin III, rat [ANP (127-150), rat] - Echelon Biosciences [echelon-inc.com]
- 8. peptide.com [peptide.com]
- 9. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
Atriopeptin I vs. Atriopeptin II: A Comparative Guide to Functional Differences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between atriopeptin I (AP I) and atriopeptin II (AP II), two key members of the atrial natriuretic peptide (ANP) family. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to support research and development in cardiovascular and renal pharmacology.
Core Functional Differences: The Critical Role of the C-Terminus
Atriopeptin I and Atriopeptin II are both derived from the same prohormone, proANP, and share a common 17-amino acid ring structure formed by a disulfide bond. The primary structural and functional distinction lies in their C-termini. Atriopeptin II possesses a C-terminal extension of two amino acids, phenylalanine and arginine, which are absent in atriopeptin I.[1] This seemingly minor structural variation leads to significant differences in their biological potency.
The presence of the phenylalanine-arginine dipeptide at the C-terminus of atriopeptin II is crucial for its potent vasorelaxant properties.[1] Consequently, atriopeptin II is considerably more effective at relaxing vascular smooth muscle than atriopeptin I.[1] This enhanced vasorelaxant activity translates to more potent effects on blood pressure regulation and renal hemodynamics.
Quantitative Comparison of Biological Activities
The functional disparities between atriopeptin I and atriopeptin II are most evident in their quantitative potencies for vasorelaxation and natriuresis. The following table summarizes the available comparative data.
| Biological Activity | Parameter | Atriopeptin I | Atriopeptin II | Species/Model | Reference |
| Vasorelaxation | Potency Ranking | Much less potent | More potent | Rabbit aortic strips | [1] |
| Potency Ranking | Essentially inactive | Potent | Anesthetized dog (renal artery) | [1][2] | |
| Natriuresis | Potency Ranking | Less potent | More potent | Anesthetized dog | [2] |
| Receptor Binding | Ligand Selectivity | Lower affinity | Higher affinity | Guinea pig brain | [3] |
Signaling Pathway
Both atriopeptin I and atriopeptin II exert their effects through the same principal signaling pathway. They bind to the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor. Ligand binding induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, ultimately leading to smooth muscle relaxation and increased natriuresis. The difference in potency between AP I and AP II is primarily due to their differing affinities for the NPR-A receptor.
References
- 1. Comparative vascular pharmacology of the atriopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptins: correlation between renal vasodilation and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hypotensive Effects of Atriopeptin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypotensive effects of various atriopeptin analogs, also known as atrial natriuretic peptide (ANP) analogs. Atriopeptins are a class of peptide hormones that play a crucial role in regulating blood pressure and fluid homeostasis.[1] Analogs of the native peptide have been developed to enhance their therapeutic potential by modifying their potency, duration of action, and receptor selectivity. This guide summarizes key experimental data, details the underlying signaling pathways, and outlines the methodologies used to evaluate these compounds.
Quantitative Comparison of Hypotensive Effects
The following table summarizes the hypotensive effects of several atriopeptin analogs based on data from preclinical and clinical studies.
| Analog | Species/Model | Dose | Route of Administration | Key Hypotensive Effects | Reference |
| Atriopeptin I | Anesthetized Rat | Not specified | Intravenous | Produces concentration-dependent hypotension. | [2] |
| Atriopeptin II | Anesthetized Rat | Not specified | Intravenous | More effective than Atriopeptin I in producing hypotension. | [2] |
| Atriopeptin III | Anesthetized Rat | 1 µg in 100 ml perfusate | In vitro kidney perfusion | Demonstrated natriuretic effects, which contribute to blood pressure reduction. | [3] |
| ANP-DRD | Normal and Heart Failure Sheep | Incremental infusions | Intravenous | Caused dose-dependent reductions in arterial pressure, similar to native ANP, but without significant renal effects. | [4] |
| ANP-DGD | Normal and Heart Failure Sheep | Incremental infusions | Intravenous | Induced marked diuretic and natriuretic effects comparable to native ANP, but without accompanying vasodilatory effects. | [4] |
| Des-amino analogs | Not specified | Not specified | Not specified | Displayed a potent hypotensive effect and had 2 to 4 times higher diuretic/natriuretic activity than the most active natural ANP. | [5] |
| A74186 | Rat | 10 µg/kg/min | Infusion | Acted as an agonist in hypotensive and vasorelaxant assays, despite being an antagonist for cGMP stimulation. | [6] |
Signaling Pathway of Atriopeptin and its Analogs
Atriopeptin and its analogs primarily exert their hypotensive effects through the activation of the natriuretic peptide receptor-A (NPR-A), a guanylyl cyclase-coupled receptor. The binding of an atriopeptin analog to NPR-A initiates a signaling cascade that leads to vasodilation and a decrease in blood volume, ultimately lowering blood pressure.
The key steps in the signaling pathway are as follows:
-
Ligand Binding: The atriopeptin analog binds to the extracellular domain of the NPR-A receptor located on the surface of target cells, such as vascular smooth muscle cells and kidney cells.
-
Receptor Dimerization and Activation: Ligand binding induces a conformational change in the receptor, leading to its dimerization and the activation of its intracellular guanylyl cyclase domain.
-
cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and binds to and activates cGMP-dependent protein kinase (PKG).
-
Downstream Effects: Activated PKG phosphorylates various downstream target proteins, leading to a cascade of cellular events that collectively contribute to the hypotensive effect. These include:
-
Vasodilation: In vascular smooth muscle cells, PKG activation leads to the opening of potassium channels and the sequestration of intracellular calcium, resulting in smooth muscle relaxation and vasodilation.
-
Natriuresis and Diuresis: In the kidneys, the atriopeptin signaling pathway increases the glomerular filtration rate and inhibits sodium reabsorption in the collecting ducts, leading to increased sodium and water excretion.
-
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptins can suppress the release of renin, which in turn reduces the production of angiotensin II and aldosterone, hormones that promote vasoconstriction and sodium retention.
-
Experimental Protocols
The evaluation of the hypotensive effects of atriopeptin analogs typically involves a series of in vivo experiments in animal models, followed by clinical trials in humans. The following outlines a general experimental workflow.
Preclinical Evaluation in Animal Models
-
Animal Model Selection: Spontaneously hypertensive rats (SHR) are a commonly used model as they exhibit genetic hypertension that mimics essential hypertension in humans. Normotensive animals like Wistar-Kyoto (WKY) rats are used as controls.
-
Surgical Preparation (for invasive measurements):
-
Animals are anesthetized.
-
For direct blood pressure measurement, a catheter is inserted into a major artery, such as the carotid or femoral artery.[7]
-
For intravenous drug administration, a catheter is placed in a major vein, like the jugular or femoral vein.[7]
-
Alternatively, radiotelemetry devices can be surgically implanted for continuous and long-term monitoring of blood pressure in conscious, freely moving animals, which minimizes stress-related artifacts.[8]
-
-
Drug Administration:
-
Analogs are typically dissolved in a sterile saline solution.
-
Administration can be via intravenous (IV) bolus injection or continuous infusion to determine dose-dependent effects.
-
Subcutaneous (SC) injections can also be used to assess the duration of action and potential for longer-term therapeutic use.
-
-
Blood Pressure Monitoring:
-
Invasive Method: The arterial catheter is connected to a pressure transducer, and blood pressure is continuously recorded using a data acquisition system. This is considered the gold standard for accuracy.[7]
-
Non-Invasive Method: The tail-cuff method can be used for repeated measurements in conscious animals, although it can be influenced by stress.[9][10]
-
-
Data Analysis:
-
Changes in systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP) from baseline are calculated.
-
Dose-response curves are generated to determine the potency (e.g., ED50) of the analogs.
-
The duration of the hypotensive effect is also measured.
-
Clinical Evaluation in Humans
-
Study Design:
-
Phase I trials are conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Subsequent phases involve patients with hypertension to evaluate efficacy.
-
Studies are often designed as randomized, double-blind, placebo-controlled trials.
-
-
Subject Selection:
-
Participants are selected based on specific inclusion and exclusion criteria, such as age, blood pressure levels, and overall health status.
-
In some studies, subjects may undergo a washout period where they discontinue their regular antihypertensive medications.[11]
-
-
Drug Administration:
-
Analogs are administered via intravenous infusion or subcutaneous injection at ascending doses.
-
-
Cardiovascular Monitoring:
-
Blood pressure and heart rate are monitored closely at regular intervals.
-
Other hemodynamic parameters may also be assessed.
-
-
Biomarker Analysis:
-
Blood and urine samples are collected to measure levels of cGMP, renin, and aldosterone to confirm the mechanism of action.
-
-
Safety and Tolerability Assessment:
-
Adverse events are recorded throughout the study to determine the safety profile of the analog.
-
This guide provides a foundational understanding of the comparative hypotensive effects of atriopeptin analogs. Further research into novel analogs with optimized pharmacokinetic and pharmacodynamic profiles holds promise for the development of new and improved therapies for hypertension and other cardiovascular diseases.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Comparative vascular pharmacology of the atriopeptins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the natriuretic response to atriopeptin III and loop diuretic in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide analogues with distinct vasodilatory or renal activity: integrated effects in health and experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superactive analogs of the atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptide antagonists: biological evaluation and structural correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. Hypotensive response to atrial natriuretic peptide administration is enhanced with age - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic Atriopeptin Analog I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic peptides is a critical parameter that directly impacts experimental outcomes and the therapeutic potential of peptide-based drugs. This guide provides a comprehensive comparison of purity assessment methods for synthetic atriopeptin analog I and its alternatives. It includes detailed experimental protocols, comparative data, and a visualization of the analytical workflow to aid researchers in making informed decisions for their specific applications.
Comparison of this compound and Alternatives
Synthetic this compound is a member of the natriuretic peptide family, which plays a crucial role in regulating blood pressure and fluid homeostasis. Several other synthetic natriuretic peptides are used in research and clinical settings. This section compares the typical purity of this compound with its common alternatives. The purity values presented are based on commercially available synthetic peptides and data reported in the literature.
| Peptide | Typical Purity (%) by HPLC | Molecular Weight (Da) | Key Features |
| This compound (representative) | >95 | ~2500 | Mimics atrial natriuretic peptide (ANP); involved in vasodilation and natriuresis. |
| B-Type Natriuretic Peptide (BNP) / Nesiritide | >95 | ~3464 | Recombinant form of human BNP; used in the treatment of acute decompensated heart failure.[1] |
| C-Type Natriuretic Peptide (CNP) | >95 - >97 | ~2198 | Primarily involved in vascular homeostasis and bone growth.[2][3] |
| Urodilatin (Ularitide) | ≥98 | ~3500 | A natriuretic peptide found in urine; regulates sodium and water transport in the kidneys.[4] |
| Carperitide | >98 | ~3080 | Synthetic analog of human ANP; used for the treatment of acute heart failure. |
Experimental Protocols for Purity Assessment
Accurate determination of peptide purity requires robust analytical methods. The following are detailed protocols for the most common techniques used in the industry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on their hydrophobicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), and a data acquisition system.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is typically used. The exact gradient may need to be optimized based on the peptide's hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm (if the peptide contains aromatic amino acids).
-
Sample Preparation: Dissolve the synthetic peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Data Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, providing an essential verification of its identity.
Protocol:
-
Instrumentation: A mass spectrometer, such as a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) instrument.
-
Matrix (for MALDI-TOF): A suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, is mixed with the peptide sample.
-
Sample Preparation: The peptide sample is co-crystallized with the matrix on a target plate (for MALDI-TOF) or dissolved in a suitable solvent and infused into the ESI source.
-
Data Acquisition: The instrument is calibrated using a standard of known molecular weights. The mass spectrum of the peptide is then acquired.
-
Data Analysis: The observed monoisotopic or average mass of the peptide is compared to its theoretically calculated mass.
Amino Acid Analysis (AAA)
Amino acid analysis is performed to determine the net peptide content, which is the percentage of the peptide in the lyophilized powder, excluding water and counter-ions.
Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized with a reagent (e.g., phenylisothiocyanate) to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using an amino acid analyzer or by HPLC.
-
Data Analysis: The amount of each amino acid is measured and compared to a known standard. The total amount of the quantified amino acids gives the net peptide content.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the experimental workflow for assessing the purity of synthetic this compound and its signaling pathway.
Caption: Experimental workflow for synthesis and purity assessment of this compound.
Caption: Signaling pathway of this compound via the NPR-A receptor.
References
- 1. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atriopeptin III, rat [ANP (127-150), rat] - Echelon Biosciences [echelon-inc.com]
- 3. Atriopeptin III rat / ANP 127-150 rat | Sigma-Aldrich [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
Comparative Pharmacology of Atriopeptin I and Its Derivatives: A Guide for Researchers
An in-depth analysis of the structure-activity relationships, vasodilatory effects, and renal functions of atriopeptin I and its analogues, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the pharmacological properties of atriopeptin I and its derivatives. Atriopeptins, a group of peptides with potent natriuretic, diuretic, and vasodilatory effects, are of significant interest in cardiovascular and renal research. Understanding the subtle differences in their structure and the resulting impact on their biological activity is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, outlines experimental protocols for their evaluation, and illustrates their common signaling pathway.
Structure-Activity Relationships: The Importance of Terminal Amino Acids
The pharmacological potency of atriopeptins is intrinsically linked to their amino acid sequence, particularly at the C-terminus and N-terminus. Atriopeptin I (AP I) is a 21-amino acid peptide. Its derivatives, such as atriopeptin II (AP II) and atriopeptin III (AP III), feature C-terminal extensions.
The presence of a phenylalanine-arginine dipeptide at the C-terminus is a critical determinant of vasorelaxant activity in isolated tissue preparations. Atriopeptin II and III, which contain this motif, are considerably more effective than atriopeptin I in relaxing pre-constricted aortic strips.[1] Conversely, N-terminal extensions on atriopeptin II or III can enhance their natriuretic and diuretic efficacy. This suggests a degree of receptor heterogeneity between vascular and renal tissues, with different structural features of the peptides being more critical for activating specific downstream effects.
Comparative In Vitro and In Vivo Pharmacology
Vasodilatory Effects
In vitro studies consistently demonstrate the superior vasorelaxant properties of atriopeptin derivatives containing the C-terminal phenylalanine-arginine. For instance, in norepinephrine-constricted rabbit aortic strips, atriopeptin I is significantly less potent than atriopeptin II and III. A similar trend is observed in human internal mammary artery rings, where AP-(103-126) (a longer form of atriopeptin) induced complete relaxation with an IC50 of 15 nM, while AP-(103-123) (a shorter form analogous to atriopeptin I) was much less effective.
However, the predictive value of these in vitro models for in vivo efficacy is not always direct. In anesthetized rats, intravenous administration of atriopeptin I does produce concentration-dependent hypotension and a selective decrease in renal vascular resistance at low doses, leading to pronounced diuresis.[1] This indicates that despite its lower in vitro vasorelaxant potency, atriopeptin I is biologically active in the intact animal.
Renal Effects: Natriuresis and Diuresis
The natriuretic and diuretic effects of atriopeptins are closely correlated with their ability to induce renal vasodilation. In anesthetized dogs, a clear rank order of potency has been established for both renal vasodilation and natriuresis: ser-leu-arg-arg-atriopeptin III (SLRR-APIII) > atriopeptin III (APIII) = atriopeptin II (APII) >> atriopeptin I (API), with atriopeptin I being essentially inactive in this model when administered intra-arterially.[2]
In rats, however, atriopeptin I does induce significant diuresis.[1] This species-specific difference in responsiveness is a critical consideration in preclinical studies. The enhanced natriuretic effects of N-terminally extended derivatives of atriopeptin III further underscore the importance of this region for renal activity.
Quantitative Comparison of Atriopeptin I and Derivatives
The following tables summarize the available quantitative data on the pharmacological potency of atriopeptin I and its derivatives. It is important to note that the data are compiled from different studies using various experimental models, which may influence the absolute values.
| Peptide | Experimental Model | Parameter | Value |
| Atriopeptin I (AP I) | Anesthetized Dog (intra-arterial) | Renal Vasodilation & Natriuresis | Essentially inactive |
| Atriopeptin II (AP II) | Anesthetized Dog (intra-arterial) | Renal Vasodilation & Natriuresis | Active |
| Atriopeptin III (AP III) | Anesthetized Dog (intra-arterial) | Renal Vasodilation & Natriuresis | Active, equipotent to AP II |
| SLRR-APIII | Anesthetized Dog (intra-arterial) | Renal Vasodilation & Natriuresis | Most potent |
| AP-(103-126) | Human Internal Mammary Artery | Vasorelaxation (IC50) | 15 nM |
| AP-(103-123) | Human Internal Mammary Artery | Vasorelaxation | Greatly reduced compared to AP-(103-126) |
Experimental Protocols
Assessment of Vasorelaxant Activity in Isolated Aortic Rings
This in vitro assay is commonly used to evaluate the direct effects of atriopeptins on vascular smooth muscle.
-
Tissue Preparation: Thoracic aortas are excised from euthanized animals (e.g., rabbits or rats). The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface.
-
Mounting: The aortic rings are suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes. Following equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine or phenylephrine to a stable level of tension.
-
Dose-Response Curve: Atriopeptin I or its derivatives are added to the organ baths in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized. The relaxation is recorded as a percentage of the pre-contraction tension.
-
Data Analysis: The concentration of the peptide that produces 50% of the maximal relaxation (IC50) is calculated to determine its potency.
Measurement of Natriuresis and Diuresis in Anesthetized Rats
This in vivo protocol allows for the assessment of the renal effects of atriopeptins.
-
Animal Preparation: Rats are anesthetized (e.g., with pentobarbital sodium) and placed on a thermostatically controlled heating pad to maintain body temperature. The trachea is cannulated to ensure a patent airway. Catheters are placed in the carotid artery for blood pressure monitoring and in the jugular vein for infusion of substances. The bladder is cannulated for urine collection.
-
Surgical Procedure for Renal Studies: For direct renal artery infusions, a catheter can be inserted into the femoral artery and advanced to the level of the renal artery.
-
Experimental Protocol: After a stabilization period, a baseline urine collection is performed. Atriopeptin I or its derivatives are then infused intravenously or intra-arterially at various doses. Urine is collected at timed intervals throughout the infusion period.
-
Sample Analysis: Urine volume is measured to determine the diuretic effect. Urine and plasma samples are analyzed for sodium and creatinine concentrations using a flame photometer and a colorimetric assay, respectively.
-
Data Calculation: Sodium excretion (natriuresis) is calculated as the product of urine flow rate and urinary sodium concentration. Glomerular filtration rate (GFR) can be estimated from creatinine clearance.
Signaling Pathway of Atriopeptins
Atriopeptin I and its derivatives exert their biological effects by binding to and activating the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase. This initiates an intracellular signaling cascade that leads to the observed physiological responses.
Caption: Atriopeptin signaling pathway.
The binding of atriopeptins to NPR-A activates its intracellular guanylyl cyclase domain, which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate Protein Kinase G (PKG). In vascular smooth muscle cells, PKG activation leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in vasodilation. In the renal tubules, PKG phosphorylates and inhibits the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, reducing sodium reabsorption and thereby promoting natriuresis and diuresis.[3][4][5]
References
- 1. Renal action of C-type natriuretic peptide: advocating the isolated perfused rat kidney model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decreased sensitivity of spontaneously hypertensive rat aortic smooth muscle to vasorelaxation by atriopeptin III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANP-induced signaling cascade and its implications in renal pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Atriopeptin Analog I as a Tool for Receptor Subtyping: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atriopeptin Analog I and other key ligands used for the subtyping of Atrial Natriuretic Peptide (ANP) receptors. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their studies of the natriuretic peptide system.
Introduction to Atriopeptin Receptors
Atrial Natriuretic Peptide (ANP) and its analogs exert their physiological effects through binding to three distinct cell surface receptors:
-
Natriuretic Peptide Receptor-A (NPR-A or GC-A): This receptor possesses intrinsic guanylyl cyclase activity. Upon ligand binding, it converts GTP to cyclic GMP (cGMP), a second messenger that mediates many of the downstream effects of ANP, including vasodilation and natriuresis.[1]
-
Natriuretic Peptide Receptor-B (NPR-B or GC-B): Similar to NPR-A, this receptor also has guanylyl cyclase activity and utilizes cGMP as a second messenger. It is preferentially activated by C-type natriuretic peptide (CNP).
-
Natriuretic Peptide Receptor-C (NPR-C): Often referred to as the "clearance receptor," NPR-C is primarily involved in the internalization and degradation of natriuretic peptides.[1] However, it is also known to couple to inhibitory G proteins, leading to the inhibition of adenylyl cyclase and activation of phospholipase C.[2]
The distinct signaling pathways and physiological roles of these receptor subtypes necessitate the use of selective ligands for their individual study. This guide focuses on the utility of this compound for this purpose, in comparison to other commonly used analogs.
Comparative Analysis of Ligand Binding Affinity
The following table summarizes the binding affinities of this compound and other relevant ligands for the three ANP receptor subtypes. This data is crucial for designing experiments aimed at selectively activating or blocking a specific receptor.
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Selectivity Profile |
| This compound (rat Atriopeptin I) | NPR-A | Lower affinity than ANP-(99-126)[3][4] | Preferential for NPR-A over NPR-C, but less potent than full-length ANP.[3][4] |
| NPR-B | Weak affinity | ||
| NPR-C | Weak affinity | ||
| ANP-(99-126) (α-hANP) | NPR-A | High affinity (Kd ≈ 20-80 pM)[3] | High affinity for NPR-A and NPR-C. |
| NPR-B | Lower affinity | ||
| NPR-C | High affinity | ||
| C-ANP-(4-23) | NPR-A | No significant binding[5] | Highly selective for NPR-C.[5][6][7] |
| NPR-B | No significant binding | ||
| NPR-C | High affinity[8] | ||
| Brain Natriuretic Peptide (BNP) | NPR-A | High affinity (approx. 10-fold lower than ANP)[1] | Binds to NPR-A and NPR-C. |
| NPR-B | Weak affinity | ||
| NPR-C | High affinity | ||
| C-type Natriuretic Peptide (CNP) | NPR-A | Very low affinity | Highly selective for NPR-B. |
| NPR-B | High affinity | ||
| NPR-C | High affinity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and use of this compound and other ligands.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of a ligand for a specific receptor.
1. Membrane Preparation:
- Homogenize cells or tissues expressing the target ANP receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors).
- Centrifuge the homogenate at 4°C to pellet the membranes.
- Wash the membrane pellet with fresh lysis buffer and centrifuge again.
- Resuspend the final pellet in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Reaction:
- In a 96-well plate, add the following to each well:
- Membrane preparation (typically 20-50 µg of protein).
- Radiolabeled ligand (e.g., ¹²⁵I-ANP) at various concentrations for saturation binding, or a fixed concentration for competition binding.
- For competition assays, add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
- For determining non-specific binding, add a high concentration of an unlabeled ligand.
- Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
- Measure the radioactivity retained on the filters using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain specific binding.
- For saturation binding, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.
- For competition binding, plot the percentage of specific binding against the log concentration of the competitor and use a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated.
cGMP Functional Assay (for NPR-A and NPR-B)
This assay measures the ability of a ligand to stimulate the guanylyl cyclase activity of NPR-A and NPR-B by quantifying the production of cGMP.
1. Cell Culture and Stimulation:
- Culture cells expressing the target receptor (NPR-A or NPR-B) in appropriate cell culture plates.
- Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cGMP.
- Stimulate the cells with varying concentrations of the test ligand (e.g., this compound) for a defined period (e.g., 10-30 minutes) at 37°C.
2. Cell Lysis and Sample Preparation:
- Terminate the stimulation by aspirating the medium and adding a lysis buffer (e.g., 0.1 M HCl) to the cells.
- Incubate for a short period to ensure complete cell lysis and inactivation of PDEs.
- Centrifuge the lysate to pellet cellular debris.
- Collect the supernatant containing the cGMP.
3. cGMP Quantification (ELISA):
- Use a commercially available cGMP enzyme immunoassay (EIA) kit.
- Prepare cGMP standards and samples according to the kit's instructions.
- Add standards and samples to the wells of a microplate pre-coated with a cGMP antibody.
- Add a cGMP-enzyme conjugate (e.g., cGMP-HRP).
- Incubate to allow for competitive binding between the sample/standard cGMP and the cGMP-enzyme conjugate for the antibody.
- Wash the plate to remove unbound reagents.
- Add a substrate for the enzyme and incubate to develop a colorimetric signal.
- Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.
- Determine the cGMP concentration in the samples by interpolating their absorbance values from the standard curve.
- Plot the cGMP concentration against the log concentration of the ligand to generate a dose-response curve and determine the EC50.
Adenylyl Cyclase Functional Assay (for NPR-C)
This assay measures the ability of a ligand to inhibit adenylyl cyclase activity through the G-protein coupled NPR-C.
1. Membrane Preparation:
- Prepare cell membranes from cells expressing NPR-C as described in the radioligand binding assay protocol.
2. Adenylyl Cyclase Reaction:
- In a reaction tube, combine the following:
- Membrane preparation.
- Assay buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor.
- A stimulator of adenylyl cyclase (e.g., forskolin).
- Varying concentrations of the test ligand (e.g., C-ANP as a positive control, this compound as the test compound).
- [α-³²P]ATP as a tracer.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
3. Separation of [³²P]cAMP:
- Stop the reaction by adding a stop solution (e.g., containing unlabeled cAMP and ATP).
- Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).
4. Quantification and Data Analysis:
- Measure the radioactivity of the eluted [³²P]cAMP using a scintillation counter.
- Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein).
- Plot the adenylyl cyclase activity against the log concentration of the ligand to determine the IC50 for inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of NPR-A/B and NPR-C receptors.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a cGMP functional assay.
Conclusion
The selection of an appropriate ligand is critical for the accurate characterization of ANP receptor subtypes. While this compound (rat Atriopeptin I) shows some preference for NPR-A, its lower potency compared to the endogenous ligand ANP-(99-126) should be considered when designing experiments. For highly selective studies, C-ANP-(4-23) remains the gold standard for investigating NPR-C, and CNP is the ligand of choice for NPR-B. This guide provides the necessary data and protocols to enable researchers to make informed decisions and conduct robust experiments to further elucidate the roles of the atriopeptin receptor subtypes in health and disease.
References
- 1. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 2. G(i-1)/G(i-2)-dependent signaling by single-transmembrane natriuretic peptide clearance receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of atrial natriuretic factor receptors in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Multiple types of binding sites for atrial natriuretic peptide in rat olfactory bulb membranes and synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective localization of C atrial natriuretic peptide receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Atriopeptin (ANP) and Brain Natriuretic Peptide (BNP) for Research and Development
For Immediate Release
This guide provides a comprehensive side-by-side analysis of Atrial Natriuretic Peptide (ANP), also known as Atriopeptin, and Brain Natriuretic Peptide (BNP). Both peptides are critical cardiac hormones involved in cardiovascular homeostasis, making them key targets in drug development for conditions such as heart failure and hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their biochemical properties, biological activities, and the experimental protocols used for their evaluation.
Biochemical and Physiological Overview
Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) are structurally related peptide hormones that play a pivotal role in regulating blood pressure, blood volume, and electrolyte balance. ANP is primarily synthesized and secreted by atrial myocytes in response to atrial wall stretch, while BNP is predominantly released from ventricular myocytes under conditions of ventricular stress and volume overload.[1] Despite their similar functions, there are key differences in their structure, potency, and pharmacokinetics that are critical for research and therapeutic development.
Table 1: Biochemical Properties of Human ANP and BNP
| Property | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) |
| Synonyms | Atriopeptin, Atrial Natriuretic Factor (ANF) | - |
| Primary Secretion Site | Cardiac Atria | Cardiac Ventricles |
| Amino Acid Length | 28 | 32 |
| Molecular Weight | ~3080 Da | ~3464 Da |
| Plasma Half-life | ~2-5 minutes | ~20 minutes |
Signaling Pathway
Both ANP and BNP exert their biological effects by binding to the Natriuretic Peptide Receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[1][2] Ligand binding induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This leads to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), which acts as a second messenger.[1][2] Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets to mediate physiological responses such as vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.[3]
Figure 1. Signaling pathway of ANP and BNP via the NPR-A receptor and cGMP.
Comparative Biological Activities
While both peptides share the same signaling pathway, studies have shown differences in their receptor affinity and potency in stimulating cGMP production. ANP generally exhibits a higher affinity for the NPR-A receptor compared to BNP.[4] This is reflected in a more potent stimulation of cGMP, with ANP inducing a greater response at equimolar concentrations than BNP. However, the longer half-life of BNP may compensate for its lower receptor affinity in vivo, leading to comparable or even more sustained physiological effects in some studies.
Table 2: Comparative Biological Data for ANP and BNP
| Parameter | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) | Reference |
| Receptor Binding Affinity (NPR-A) | Higher affinity | Lower affinity | [4] |
| cGMP Stimulation | More potent | Less potent | [5] |
| Vasodilation (Forearm Blood Flow) | Greater increase at equimolar doses | Lesser increase at equimolar doses | - |
| Natriuresis | Potent induction | Potent induction | [1] |
| Inhibition of Renin-Angiotensin-Aldosterone System | Potent inhibition | Potent inhibition | [1] |
Experimental Protocols
Accurate comparison of ANP and BNP requires standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Ki) of ANP and BNP for the NPR-A receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NPR-A (e.g., bovine lung) in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 30,000 x g for 25 minutes to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Determine protein concentration using a BCA assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 150 µL of the membrane preparation (25 µg of protein).
-
Add 50 µL of competing unlabeled ligand (ANP or BNP) at various concentrations. For non-specific binding control wells, add a high concentration of unlabeled ANP.
-
Add 50 µL of a fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-ANP).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cGMP Assay (ELISA)
This assay quantifies the production of cGMP in response to ANP or BNP stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., vascular smooth muscle cells) in a 48-well plate and grow to confluence.
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes to prevent cGMP degradation.
-
Stimulate the cells with various concentrations of ANP or BNP for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells by adding 200 µL of 0.1 M HCl.
-
Incubate at room temperature for 20 minutes.
-
-
ELISA Procedure (using a commercial kit):
-
Centrifuge the cell lysates to pellet debris.
-
Add 50 µL of the supernatant (sample) or cGMP standards to the wells of the antibody-coated microplate.
-
Add 25 µL of peroxidase-conjugated cGMP and 50 µL of anti-cGMP antibody to each well.
-
Incubate for 2 hours at room temperature with shaking.
-
Wash the plate to remove unbound reagents.
-
Add 100 µL of substrate solution and incubate for 5-20 minutes.
-
Stop the reaction with 100 µL of stop solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cGMP concentration in the samples from the standard curve.
-
Plot the cGMP concentration against the log of the ANP/BNP concentration and use non-linear regression to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).
-
In Vivo Measurement of Natriuresis and Blood Pressure (Conscious Rat Model)
This assay assesses the physiological effects of ANP and BNP on blood pressure and sodium excretion.
Protocol:
-
Animal Preparation:
-
Surgically implant a radio-telemetry device for continuous blood pressure monitoring in the abdominal aorta of rats.
-
Implant a catheter into the jugular vein for continuous infusion.
-
Allow the animals to recover for 48-72 hours.
-
-
Experimental Procedure:
-
House the rats in metabolic cages for urine collection.
-
Acclimate the animals and record baseline blood pressure, heart rate, and urine output for a control period (e.g., 60 minutes).
-
Administer a continuous intravenous infusion of ANP, BNP, or vehicle (saline) at a specified rate (e.g., 2 pmol/kg/min).
-
Continuously monitor blood pressure and heart rate throughout the infusion period.
-
Collect urine at timed intervals to measure volume and sodium concentration.
-
-
Data Analysis:
-
Analyze the telemetry data to determine the mean arterial pressure (MAP) and heart rate.
-
Measure urine volume and sodium concentration (using a flame photometer or ion-selective electrode) to calculate the urinary sodium excretion rate.
-
Compare the changes in MAP and sodium excretion from baseline between the ANP, BNP, and vehicle-treated groups.
-
Figure 2. General experimental workflow for the comparative analysis of ANP and BNP.
Summary and Conclusion
Both ANP and BNP are crucial regulators of cardiovascular function, acting through the NPR-A/cGMP pathway. While they share many physiological effects, key differences exist in their biochemical properties, receptor affinity, and pharmacokinetics. ANP demonstrates higher affinity for NPR-A and is a more potent stimulator of cGMP in vitro. Conversely, BNP's longer plasma half-life may contribute to more sustained in vivo effects. A thorough understanding of these differences, supported by robust and standardized experimental data, is essential for the development of novel therapeutics targeting the natriuretic peptide system. This guide provides the foundational information and methodologies for researchers to effectively compare and contrast these two important cardiac hormones.
References
- 1. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]
- 2. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANP and BNP Exert Anti-Inflammatory Action via NPR-1/cGMP Axis by Interfering with Canonical, Non-Canonical, and Alternative Routes of Inflammasome Activation in Human THP1 Cells [mdpi.com]
Safety Operating Guide
Safe Disposal of Atriopeptin Analog I: A Procedural Guide
The proper disposal of Atriopeptin Analog I is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the correct procedures for handling and disposing of this bioactive peptide.
Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate exposure risks. The substance may be harmful if inhaled, swallowed, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract[1][2]. One safety data sheet also indicates a potential for reproductive toxicity[3].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the product.
-
Eye Protection: Splash goggles or chemical safety goggles[1][2].
-
Respiratory Protection: A dust respirator or an approved/certified respirator should be used, especially when handling the powdered form, to avoid inhalation[1].
-
Body Protection: A full suit or appropriate lab coat is recommended to prevent skin contact[1].
Quantitative Data Summary
Proper storage is crucial for maintaining the integrity of this compound and ensuring safety. The following table summarizes the recommended storage conditions based on available safety data sheets.
| Parameter | Value | Source |
| Storage Temperature | Keep container tightly closed. Do not store above 5˚C (41˚F). | [1] |
| Alternate Storage | Storage at -20°C. | [2] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service[2]. Laboratories should not attempt to dispose of this material through standard waste streams.
-
Containment:
-
For small spills or residual product, use appropriate tools to carefully place the material into a designated and clearly labeled waste disposal container[1].
-
For larger quantities or spills, use a shovel to transfer the material into a suitable, sealed container for waste disposal[1].
-
When handling the solid form, sweep up the material, place it in a bag, and hold it for waste disposal. It is crucial to avoid raising dust during this process[2].
-
-
Labeling:
-
Clearly label the waste container with the name "this compound" and any other identifiers required by your institution or local regulations.
-
-
Segregation:
-
Store the sealed waste container in a secure, designated area away from incompatible materials, such as strong oxidizing agents[1].
-
-
Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the contained this compound[2].
-
Follow all institutional, local, and national regulations for the disposal of chemical and biological waste. Dispose of the contents and container at an approved waste disposal plant[3].
-
-
Decontamination:
-
After handling and preparing the material for disposal, thoroughly wash your hands.
-
If a spill occurred, ventilate the area and wash the spill site after the material has been completely removed[2].
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
First Aid Measures in Case of Exposure
In the event of accidental exposure, follow these first aid guidelines:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention. If the person is not breathing, provide artificial respiration[1].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water[1].
-
Eye Contact: Flush the eyes with water as a precaution. If contact lenses are present, remove them if it is easy to do so[1].
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek medical advice[1][2].
References
Personal protective equipment for handling atriopeptin analog I
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling atriopeptin analog I. The following procedures and recommendations are designed to ensure the safety of laboratory personnel and the proper disposal of waste materials.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for routine handling and emergency situations, such as spills.
| Situation | Required Personal Protective Equipment |
| Routine Handling | Lab coat, safety glasses with side shields, and nitrile gloves. |
| Weighing/Aliquoting (potential for dust generation) | In addition to routine PPE, a dust mask or respirator should be used. Operations should be carried out in a well-ventilated area or a chemical fume hood.[1] |
| Spill or Leak | Splash goggles, full suit, dust respirator, boots, and heavy-duty gloves. For large spills, a self-contained breathing apparatus (SCBA) may be necessary to prevent inhalation.[1] |
Health and Safety Information
This compound is classified as a substance that is suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).[2][3] Therefore, appropriate handling precautions are essential.
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1] | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4] |
| Skin Contact | May cause skin irritation. May be harmful if absorbed through the skin.[1] | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | May cause eye irritation.[1] | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][4] |
| Ingestion | May be harmful if swallowed.[1] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][4] |
Note: The toxicological properties of this compound have not been fully investigated.[4] Therefore, it is crucial to handle this substance with care and to avoid all direct contact.
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Handling
-
Avoid dust formation: Handle the lyophilized powder with care to prevent it from becoming airborne.
-
Use in a well-ventilated area: All procedures should be performed in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder.
-
Avoid contact: Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly: Wash hands thoroughly after handling.
Storage
-
Storage temperature: Store lyophilized this compound in a tightly sealed container at or below -20°C.[4][5]
-
Reconstituted solutions: Store reconstituted solutions at -20°C. Avoid repeated freeze-thaw cycles.
-
Keep away from: Keep away from heat, sparks, and open flames.[1]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste in a designated, labeled hazardous waste container.
-
Disposal: Arrange for the disposal of hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4]
Atriopeptin Signaling Pathway
Atriopeptin and its analogs exert their physiological effects primarily through the natriuretic peptide receptor-A (NPRA). The binding of atriopeptin to NPRA initiates an intracellular signaling cascade.
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for handling and disposal.
References
- 1. Conformationally restricted analogues of atriopeptin(103-125)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Atrial natriuretic peptide [5-28], Atriopeptin III (rat) [novoprolabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
